Guaifenesin
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-(2-methoxyphenoxy)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRJKNPTNIJEKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023114 | |
| Record name | Guaifenesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Guaifenesin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
215 °C at 19 mm Hg | |
| Record name | Guaifenesin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00874 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GUAIFENESIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3089 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely sol in ethanol; sol in chloroform, glycerol, propylene glycol, n,n-dimethylformamide; moderately sol in benzene; practically insol in petroleum ether, In water, 5.00X10+4 mg/L at 25 °C ... much more in hot water | |
| Record name | Guaifenesin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00874 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GUAIFENESIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3089 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
2-methoxyphenol (guaiacol); 2-(2-methoxyphenoxy)propane-1,3-diol (beta-isomer); 1,1'-oxybis[3-(2-methoxyphenoxy)propan-2-ol] (bisether); 1,3-bis(2-methoxyphenoxy)propan-2-ol | |
| Record name | GUAIFENESIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3089 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Minute rhombic prisms from ether, WHITE TO SLIGHTLY GRAY, CRYSTALLINE POWDER | |
CAS No. |
93-14-1 | |
| Record name | Guaifenesin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guaifenesin [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guaifenesin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00874 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | guaifenesin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | guaifenesin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62112 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanediol, 3-(2-methoxyphenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guaifenesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guaifenesin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUAIFENESIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/495W7451VQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GUAIFENESIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3089 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Guaifenesin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
78.5-79, 78.5-79 °C, 78.5 °C | |
| Record name | Guaifenesin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00874 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GUAIFENESIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3089 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Guaifenesin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Action of Guaifenesin in the Respiratory Tract: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaifenesin, a widely used expectorant, has been a cornerstone in the symptomatic treatment of respiratory conditions characterized by the accumulation of thick, tenacious mucus. While its clinical efficacy in promoting mucus clearance is well-recognized, a comprehensive understanding of its core mechanism of action at the molecular and cellular levels is crucial for advancing respiratory medicine and developing novel therapeutic strategies. This technical guide provides an in-depth exploration of the current scientific understanding of how this compound exerts its effects on the respiratory tract, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Dual Mechanism of Action: A Two-Pronged Approach to Mucus Clearance
Current evidence suggests that this compound employs a dual mechanism of action to facilitate the removal of airway mucus: an indirect action via a neural reflex and a direct action on the respiratory epithelium itself.
The Gastro-Pulmonary Reflex: An Indirect Neural Pathway
The traditional explanation for this compound's expectorant effect lies in its ability to stimulate the gastro-pulmonary reflex.[1][2][3] This neural pathway is initiated by the irritation of vagal afferent nerves in the gastric mucosa following oral administration of this compound.[3] This stimulation triggers a reflex arc that leads to an increase in the secretion of a less viscous fluid from the submucosal glands in the respiratory tract.[3] The increased hydration of the airway surface liquid layer is thought to thin the mucus, making it easier to clear via coughing and mucociliary action.[3]
A key piece of evidence supporting this mechanism comes from a study in rats, which demonstrated that oral administration of this compound led to an increase in respiratory tract secretions, whereas intravenous administration did not, despite producing higher systemic drug levels. This suggests that the drug's presence in the gastrointestinal tract is critical for this secretagogue effect.
Direct Action on the Respiratory Epithelium: Modulating Mucus Properties at the Source
More recent in-vitro studies using differentiated human airway epithelial cells have revealed a direct effect of this compound on the respiratory mucosa.[4] These studies demonstrate that this compound can directly modulate the production and properties of mucus, as well as enhance its transport.
The primary direct effects of this compound on airway epithelial cells include:
-
Reduced Mucin Production: this compound has been shown to decrease the production of MUC5AC, a major gel-forming mucin in the airways, in a dose-dependent manner.[5]
-
Altered Mucus Viscoelasticity: By reducing mucin content, this compound leads to a decrease in the viscosity and elasticity of mucus.[2] This change in rheological properties makes the mucus less tenacious and easier to transport.
-
Increased Mucociliary Transport: Studies have demonstrated that this compound treatment enhances the rate of mucociliary transport, the process by which cilia propel mucus out of the airways.[2]
While the precise intracellular signaling pathways underlying these direct effects are not yet fully elucidated, the existing evidence points to a significant local action of this compound within the airways.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative data from in-vitro and clinical studies investigating the effects of this compound.
| In-Vitro Studies on Human Airway Epithelial Cells | |
| Parameter | Effect of this compound |
| MUC5AC Production | Dose-dependent suppression. |
| Mucus Viscoelasticity | Decreased viscosity and elasticity.[2][6] |
| Mucociliary Transport Rate | Increased transport rate.[2] |
| Concentrations Used | 2 µg/mL, 20 µg/mL, 30 µM, 100 µM, 200 µg/mL, 10-300 µM.[5] |
| Clinical Studies | |
| Parameter | Effect of this compound |
| Sputum Volume | Conflicting results; some studies show an increase, while others show no significant effect.[7] |
| Sputum Viscosity | Decreased viscosity reported in some studies.[7] |
| Mucociliary Clearance | Enhanced clearance observed in some studies.[4][8] |
| Dosages Used | 200-400 mg every 4 hours; 600 mg extended-release twice daily.[7] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
In-Vitro Culture of Human Airway Epithelial Cells at Air-Liquid Interface (ALI)
This model is crucial for studying the direct effects of drugs on a differentiated respiratory epithelium that closely mimics the in-vivo environment.[1][9][10][11][12]
-
Cell Sourcing: Primary human bronchial epithelial cells are obtained from healthy donors.
-
Expansion Phase: Cells are expanded in a specialized growth medium (e.g., Bronchial Epithelial Cell Growth Medium, BEGM) on collagen-coated tissue culture flasks.
-
Seeding on Transwell Inserts: Once confluent, the cells are seeded onto permeable Transwell inserts coated with an appropriate extracellular matrix protein (e.g., collagen type IV).
-
Differentiation at ALI: After the cells on the inserts reach confluence, the apical medium is removed to create an air-liquid interface. The cells are then maintained in a differentiation medium (e.g., ALI medium) for several weeks. This process allows the cells to differentiate into a pseudostratified epithelium containing ciliated cells and mucus-producing goblet cells.
-
This compound Treatment: this compound is added to the basolateral medium at various concentrations to assess its effects on the differentiated epithelium.
Quantification of MUC5AC Mucin Production by ELISA
The enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the amount of a specific protein, in this case, MUC5AC mucin.[7][13][14][15][16]
-
Sample Collection: Apical secretions and cell lysates are collected from the ALI cultures.
-
Coating: A 96-well microplate is coated with a capture antibody specific for MUC5AC.
-
Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.
-
Sample Incubation: The collected samples and a series of MUC5AC standards of known concentrations are added to the wells and incubated.
-
Detection: A biotinylated detection antibody that also binds to MUC5AC is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of MUC5AC in the samples is determined by comparing their absorbance to the standard curve.
Measurement of Mucus Viscoelasticity using Rheometry
Rheometry is used to measure the rheological properties of mucus, specifically its viscosity (resistance to flow) and elasticity (ability to deform and return to its original shape).[17][18][19][20][21]
-
Sample Collection: Mucus samples are collected from the apical surface of the ALI cultures.
-
Instrumentation: A cone-and-plate rheometer is typically used.
-
Measurement Principle: A small sample of mucus is placed between a stationary plate and a rotating cone. The instrument applies a controlled stress or strain to the sample and measures the resulting deformation or stress.
-
Data Analysis: The storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, are calculated from the measurement data.
Assessment of Mucociliary Transport Rate via Video Microscopy
This technique allows for the direct visualization and quantification of the movement of mucus and particles across the ciliated epithelial surface.[22][23][24][25][26]
-
Particle Addition: Small, inert particles (e.g., polystyrene microspheres) are added to the apical surface of the ALI cultures.
-
Image Acquisition: The movement of these particles, propelled by ciliary beating, is recorded using a high-speed video camera attached to a microscope.
-
Image Analysis: Particle tracking software is used to analyze the video recordings and calculate the velocity of individual particles.
-
Data Reporting: The mucociliary transport rate is typically reported in micrometers per second (µm/s).
Investigation of the Gastro-Pulmonary Reflex in an Animal Model
Animal models, particularly in rats, have been instrumental in providing evidence for the indirect, neurally-mediated mechanism of this compound.[27][28][29]
-
Animal Model: Anesthetized rats are commonly used.
-
Drug Administration: this compound is administered via different routes, such as oral gavage and intravenous injection.
-
Measurement of Respiratory Secretions: A marker dye (e.g., phenol red) is injected systemically. After a set period, the animal is euthanized, and the trachea is lavaged. The amount of dye recovered in the lavage fluid is quantified spectrophotometrically and serves as an indicator of the volume of respiratory tract secretions.
-
Comparison: The volume of secretions following oral administration is compared to that after intravenous administration and a control group (e.g., saline gavage) to differentiate between local gastrointestinal and systemic effects.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action of this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. The Role of this compound in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. respiratory-therapy.com [respiratory-therapy.com]
- 5. Effects of this compound, N-acetylcysteine, and ambroxol on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of this compound in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acebiolab.com [acebiolab.com]
- 8. A preliminary study of the effect of guaiphenesin on mucociliary clearance from the human lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.unc.edu [med.unc.edu]
- 10. corning.com [corning.com]
- 11. Protocol for differentiating primary human small airway epithelial cells at the air-liquid interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biomatik.com [biomatik.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. elkbiotech.com [elkbiotech.com]
- 16. Sandwich ELISA Protocol | Hello Bio [hellobio.com]
- 17. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Rheometry Basics | Materials Characterization Lab [mcl.mse.utah.edu]
- 22. researchgate.net [researchgate.net]
- 23. Methods for Studying Mucociliary Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. DSpace [digital.library.adelaide.edu.au]
- 26. pnas.org [pnas.org]
- 27. Cough and gastroesophageal reflux: Insights from animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Experimental study for the mechanism of gastroesophageal-reflux-associated asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. [The effect of experimental gastroesophageal reflux on the cough reflex in anesthetized cats] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Guaifenesin in Modulating Mucus Viscosity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guaifenesin, a widely utilized expectorant, plays a crucial role in the management of respiratory conditions characterized by mucus hypersecretion and impaired clearance. This technical guide provides an in-depth examination of the core mechanisms by which this compound modulates mucus viscosity. It is established that this compound exerts its effects through a dual mechanism: an indirect action via the gastro-pulmonary reflex and a direct action on the respiratory epithelium. This document synthesizes current research to elucidate the signaling pathways, present quantitative data on its effects on mucus properties, and detail the experimental protocols used to derive these findings. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the respiratory field.
Introduction
Mucus hypersecretion and increased viscosity are hallmarks of numerous respiratory diseases, including chronic bronchitis and upper respiratory tract infections, leading to impaired mucociliary clearance, airway obstruction, and an increased risk of infection.[1][2] this compound (glyceryl guaiacolate ether, GGE) is currently the only FDA-approved oral expectorant and is a common component in over-the-counter and prescription medications aimed at alleviating these symptoms.[2] Its primary therapeutic goal is to render mucus less viscous and easier to expel, thereby improving cough productivity and respiratory function.[3][4][5] This guide delves into the fundamental mechanisms underpinning this compound's effects on mucus viscosity, providing a technical overview for the scientific community.
Core Mechanisms of Action
This compound's effect on mucus viscosity is primarily attributed to two distinct, yet potentially complementary, mechanisms of action: an indirect neurogenic pathway and a direct effect on airway epithelial cells.
Indirect Action: The Gastro-Pulmonary Vagal Reflex
The traditional and most cited mechanism of action for this compound is the stimulation of a gastro-pulmonary reflex.[1][6] This neurogenic theory posits that orally administered this compound acts as an irritant to the gastric mucosa, stimulating vagal afferent nerve endings.[1][7] This stimulation triggers a reflex arc, leading to increased parasympathetic efferent activity in the respiratory tract.[1][6] The subsequent vagal stimulation of bronchial secretory glands results in an increased volume of more watery bronchial secretions.[1][3][7] This hydration of the mucus is a key factor in reducing its viscosity and adhesiveness, thereby facilitating its removal via mucociliary action and cough.[1][3]
Direct Action on Respiratory Epithelium
Emerging in vitro evidence has demonstrated that this compound also exerts a direct effect on the airway epithelium.[2][8] Studies utilizing differentiated human airway epithelial cell cultures have shown that clinically relevant concentrations of this compound can directly modulate mucus properties.[2][8] These direct actions include:
-
Suppression of Mucin Production: this compound has been shown to decrease the production and secretion of MUC5AC, a major gel-forming mucin, in a dose-dependent manner.[8][9][10] This reduction in mucin content contributes to a less dense mucus gel.
-
Alteration of Mucus Rheology: By reducing mucin content and potentially increasing hydration, this compound directly decreases the viscoelasticity of mucus.[8][9] This makes the mucus less thick and sticky.
-
Enhancement of Mucociliary Transport: The combined effects of reduced mucin production and decreased viscoelasticity lead to an increase in the rate of mucociliary transport.[2][8][9]
Quantitative Data on this compound's Effects
Several in vitro studies have quantified the effects of this compound on mucus properties. The following tables summarize key findings.
Table 1: Effect of this compound on Mucin (MUC5AC) Production
| Concentration (µM) | Treatment Duration | Change in MUC5AC Secretion | Change in MUC5AC Content | Reference |
| 10 - 300 | 24 hours | Concentration-dependent decrease | Concentration-dependent decrease (IC50 ~150 µM) | [11] |
| 2 - 20 (µg/mL) | 24 hours | Significant suppression | Significant suppression | [12] |
Table 2: Effect of this compound on Mucus Viscoelasticity
| Concentration | Treatment Duration | Effect on Elastic Modulus (G') | Effect on Viscous Modulus (G'') | Reference |
| 10 - 300 µM | Not specified | Decrease | Decrease | [11] |
| 0 - 200 µg/mL | 1 and 6 hours | Significant dose-dependent decrease | Significant dose-dependent decrease | [12] |
Table 3: Effect of this compound on Mucociliary Transport Rate (MTR)
| Concentration (µg/mL) | Treatment Duration | Change in MTR | Reference |
| 2 - 200 | 6 hours | Significant enhancement | [12] |
| 10 - 300 µM | Not specified | Increase | [11] |
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the effects of this compound.
Human Airway Epithelial Cell Culture
-
Cell Source: Primary human tracheal-bronchial epithelial cells are harvested from donor lungs.
-
Culture Method: Cells are cultured at an air-liquid interface (ALI) on semi-permeable membrane supports. This method allows for the differentiation of a pseudostratified epithelium that closely mimics the in vivo airway, complete with ciliated and mucus-producing cells.[8][9]
-
Treatment: this compound is added to the basolateral medium to simulate systemic exposure.[8][9] In some studies, cells are pre-treated with IL-13 to induce mucus hypersecretion before the addition of this compound.[11]
Measurement of Mucin Content
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of MUC5AC protein in the apical surface fluid and cell lysates.[9]
-
Procedure:
-
Apical secretions are collected by washing the cell surface.
-
Cells are lysed to release intracellular mucin.
-
ELISA plates are coated with an antibody specific for MUC5AC.
-
Samples are added to the wells, followed by a secondary antibody conjugated to an enzyme.
-
A substrate is added, and the resulting colorimetric change is measured to determine MUC5AC concentration.
-
Assessment of Mucus Rheology
-
Technique: A micro-cone and plate rheometer is used to measure the dynamic viscoelasticity of mucus samples.[9] This technique performs non-destructive creep transformation to determine the elastic (G') and viscous (G'') moduli.[9]
-
Parameters:
-
Elastic Modulus (G'): Represents the solid-like behavior and the ability of the mucus to store energy.
-
Viscous Modulus (G''): Represents the liquid-like behavior and the ability of the mucus to dissipate energy.
-
Measurements are typically taken across a range of frequencies to understand the behavior of mucus under different conditions.[13]
-
Mucociliary Transport (MCT) Assay
-
Method: The movement of cell debris or fluorescent microspheres on the surface of the cultured epithelium is tracked using video microscopy.[9][14]
-
Procedure:
-
The cell culture plate is placed on a microscope stage.
-
The movement of particles is recorded over a set period.
-
Image analysis software is used to calculate the velocity of particle movement, which serves as a measure of the mucociliary transport rate.
-
Signaling Pathways
While the complete signaling cascades for this compound's actions are not fully elucidated, some pathways have been proposed.
Gastro-Pulmonary Reflex Signaling
The indirect action of this compound is mediated through the vagus nerve. The stimulation of gastric afferent fibers leads to a cholinergic response in the airways, mediated by the release of acetylcholine. Acetylcholine binds to muscarinic receptors on submucosal glands, triggering an increase in intracellular calcium and subsequent exocytosis of water and electrolytes, leading to increased hydration of the mucus.
Direct Epithelial Cell Signaling
The direct effects of this compound on mucin production likely involve intracellular signaling pathways that regulate MUC5AC gene expression and protein synthesis. While the specific receptors and downstream pathways activated by this compound are still under investigation, it is hypothesized that it may modulate inflammatory pathways or directly interfere with the cellular machinery responsible for mucin synthesis and secretion. Further research is needed to fully delineate these pathways. One proposed mechanism involves the mechanosensitive release of ATP from epithelial cells, which in turn regulates ion and water transport to maintain mucus hydration.[15][16] It is plausible that this compound could modulate this ATP release or the subsequent purinergic signaling.
References
- 1. The Role of this compound in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. respiratory-therapy.com [respiratory-therapy.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. This compound Patient Tips: 7 things you should know [drugs.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. drugtopics.com [drugtopics.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of this compound on mucin production, rheology, and mucociliary transport in differentiated human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic Tracheal Mucus with Native Rheological and Surface Tension Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method for Measuring Mucociliary Clearance and Cilia-generated Flow in Mice by ex vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanosensitive ATP release maintains proper mucus hydration of airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanosensitive ATP Release Maintains Proper Mucus Hydration of Airways - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Expectorant Properties of Guaifenesin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guaifenesin is a widely utilized over-the-counter expectorant indicated for the relief of chest congestion and cough. Its efficacy is attributed to its ability to increase the volume and reduce the viscosity of respiratory secretions, thereby facilitating their removal through mucociliary clearance and cough. This technical guide provides an in-depth review of the expectorant properties of this compound, focusing on its mechanisms of action, summarizing key quantitative data from in vitro studies, and detailing the experimental protocols used in this research. The guide also presents visual representations of the proposed signaling pathways and experimental workflows to aid in the understanding of this compound's pharmacological effects.
Introduction
Mucus hypersecretion and impaired mucociliary clearance are hallmark features of numerous respiratory conditions, including acute upper respiratory tract infections and chronic bronchitis.[1] These conditions lead to the accumulation of thick, tenacious mucus in the airways, resulting in airway obstruction, chronic cough, and an increased risk of secondary infections. Expectorants, such as this compound (glyceryl guaiacolate ether), are therapeutic agents designed to improve the clearance of airway secretions.[1][2] This guide delves into the scientific evidence supporting the expectorant properties of this compound, with a focus on the direct effects on airway epithelial cells.
Mechanisms of Action
The expectorant effects of this compound are thought to be mediated through two primary mechanisms: an indirect neural reflex and a direct action on airway epithelial cells.
2.1. The Gastro-Pulmonary Reflex (Indirect Mechanism)
It is postulated that this compound irritates the gastric mucosa, which in turn stimulates vagal afferent nerve endings.[1][3] This initiates a reflex arc, known as the gastro-pulmonary reflex, leading to parasympathetic stimulation of the bronchial glands and an increase in the secretion of a less viscous respiratory fluid.[1]
2.2. Direct Effects on Airway Epithelial Cells
In vitro studies have demonstrated that this compound directly impacts the function of human airway epithelial cells, independent of the gastro-pulmonary reflex.[2][4] These direct effects include the modulation of mucin production, alteration of mucus rheology, and enhancement of mucociliary transport.[3][5]
Quantitative Data from In Vitro Studies
The following tables summarize the key quantitative findings from in vitro studies investigating the direct effects of this compound on human airway epithelial cells. The data are primarily derived from the seminal works of Seagrave et al. (2011 and 2012).[1][5]
Table 1: Effect of this compound on MUC5AC Mucin Production and Secretion
| Parameter | Treatment Condition | Concentration (µM) | % Change from Control | p-value | Reference |
| MUC5AC Secretion | This compound (24h) | 100 | IC50 ≈ 100 µM | < 0.05 | [6] |
| MUC5AC Cellular Content | This compound (24h) | 150 | IC50 ≈ 150 µM | < 0.05 | [6] |
| MUC5AC Secretion | This compound (24h) | 2 (µg/mL) | Significant Suppression | < 0.05 | [3] |
| MUC5AC Secretion | This compound (24h) | 20 (µg/mL) | Significant Suppression | < 0.05 | [3] |
IC50: Half maximal inhibitory concentration. Data from IL-13 stimulated cells to induce mucus hypersecretion.
Table 2: Effect of this compound on Mucociliary Transport (MCT)
| Treatment Duration | Concentration (µg/mL) | % Increase in MCT Rate (from control) | p-value | Reference |
| 6 hours | 2 | Significant Enhancement | < 0.05 | [3] |
| 6 hours | 20 | Significant Enhancement | < 0.05 | [3] |
| 6 hours | 200 | Significant Enhancement | < 0.05 | [3] |
Table 3: Effect of this compound on Mucus Viscoelasticity
| Treatment Duration | Concentration (µg/mL) | Parameter | Observation | p-value | Reference |
| 1 hour | 0 - 200 | G' (Elastic Modulus) | Dose-dependent decrease | < 0.05 | [3] |
| 1 hour | 0 - 200 | G'' (Viscous Modulus) | Dose-dependent decrease | < 0.05 | [3] |
| 6 hours | 0 - 200 | G' (Elastic Modulus) | Dose-dependent decrease | < 0.05 | [3] |
| 6 hours | 0 - 200 | G'' (Viscous Modulus) | Dose-dependent decrease | < 0.05 | [3] |
G' and G'' are measures of the elastic and viscous properties of mucus, respectively. A decrease in these values indicates a less viscous and less elastic mucus.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data tables.
4.1. In Vitro Model of Human Airway Epithelium
-
Cell Culture: Primary human bronchial epithelial cells are cultured on permeable supports at an air-liquid interface. This culture method allows the cells to differentiate into a pseudostratified epithelium that morphologically and functionally resembles the in vivo airway epithelium, complete with ciliated cells, goblet cells, and mucus secretion.
-
Treatment: Differentiated cell cultures are treated with this compound added to the basolateral medium to mimic systemic administration. For studies investigating mucus hypersecretion, cells are often pre-treated with Interleukin-13 (IL-13) to induce an increase in MUC5AC production.[6]
4.2. Measurement of MUC5AC Mucin
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol:
-
Apical secretions and cell lysates are collected from the cultured epithelial cells.
-
Microtiter plates are coated with a capture antibody specific for MUC5AC.
-
Samples and standards are added to the wells and incubated.
-
A detection antibody, also specific for MUC5AC but binding to a different epitope, is added. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase).
-
A substrate for the enzyme is added, resulting in a colorimetric reaction.
-
The absorbance is measured using a microplate reader, and the concentration of MUC5AC in the samples is determined by comparison to the standard curve.
-
4.3. Assessment of Mucociliary Transport (MCT)
-
Method: Video Microscopy and Particle Tracking.
-
Protocol:
-
The apical surface of the differentiated airway epithelial cell cultures is observed using an inverted microscope equipped with a high-speed camera.
-
The movement of naturally occurring cell debris or added fluorescent microspheres on the mucus layer is recorded.
-
The videos are analyzed using particle tracking software to determine the velocity of the particles, which represents the MCT rate.
-
Multiple fields of view are analyzed for each culture to obtain an average MCT rate.
-
4.4. Analysis of Mucus Rheology
-
Method: Microrheometry or Cone-and-Plate Rheometry.
-
Protocol:
-
Apical mucus secretions are carefully collected from the cell cultures.
-
The viscoelastic properties of the mucus are measured using a rheometer.
-
An oscillatory stress is applied to the sample, and the resulting strain is measured.
-
The elastic modulus (G') and the viscous modulus (G'') are calculated from the stress and strain data. G' represents the solid-like (elastic) properties of the mucus, while G'' represents the liquid-like (viscous) properties.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action of this compound and the workflows of the key experimental protocols.
Discussion
The evidence from in vitro studies strongly supports a direct effect of this compound on human airway epithelial cells, leading to a reduction in mucin production, decreased mucus viscoelasticity, and an increase in mucociliary transport.[3][5] These findings provide a cellular and molecular basis for the expectorant properties of this compound observed clinically. The dual mechanism of action, combining a likely indirect neural reflex with these direct epithelial effects, contributes to its overall therapeutic efficacy.
While the signaling pathways underlying the direct effects of this compound on airway epithelial cells are not yet fully elucidated, the consistent and dose-dependent nature of the observed effects in vitro suggests the involvement of specific cellular targets and signaling cascades. Future research should focus on identifying these molecular pathways to further refine our understanding of this compound's mechanism of action and to potentially identify new therapeutic targets for muco-obstructive diseases.
Conclusion
This compound is an effective expectorant that improves mucus clearance through both indirect and direct mechanisms. The quantitative data from in vitro studies provide robust evidence for its ability to directly modulate the properties of airway mucus and enhance mucociliary function. The experimental protocols detailed in this guide serve as a valuable resource for researchers investigating the pharmacology of mucoactive drugs. The continued exploration of the molecular mechanisms of this compound will be crucial for optimizing its therapeutic use and for the development of novel expectorant therapies.
References
- 1. Role of this compound in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses MUC5AC content and secretion in human airway epithelial cell cultures: Comparison with N-acetylcysteine and ambroxol - Vienna 2012 - ERS Respiratory Channel [channel.ersnet.org]
- 3. researchgate.net [researchgate.net]
- 4. respiratory-therapy.com [respiratory-therapy.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound, N-acetylcysteine, and ambroxol on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Guaifenesin's Potential as an N-Methyl-D-Aspartate (NMDA) Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guaifenesin, a widely recognized expectorant, has recently garnered attention for its potential off-target effects, including its putative role as an N-methyl-D-aspartate (NMDA) receptor antagonist. This technical guide provides a comprehensive overview of the current, albeit limited, evidence supporting this hypothesis. It consolidates available preclinical data, outlines detailed experimental protocols for further investigation, and presents signaling pathways and experimental workflows through standardized diagrams. The absence of direct binding affinity and electrophysiological data underscores a significant research gap, highlighting the need for dedicated in vitro and in silico studies to fully elucidate this compound's neuropharmacological profile. This document serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound beyond its established role in respiratory medicine.
Introduction
This compound is a guaiacol glyceryl ether primarily used to reduce chest congestion by thinning and loosening mucus in the airways.[1] While its mechanism as an expectorant is relatively well-understood, emerging preclinical evidence suggests a potential interaction with the central nervous system, specifically as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3] The NMDA receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory. Its dysregulation is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention.
This guide synthesizes the existing indirect evidence for this compound's NMDA receptor antagonism, provides detailed methodologies for future experimental validation, and visualizes key concepts to facilitate a deeper understanding of this potential novel mechanism of action.
Preclinical Evidence
Direct evidence of this compound's binding affinity and functional antagonism at the NMDA receptor is currently lacking in the scientific literature. However, several preclinical studies provide indirect support for this hypothesis.
In Vivo Anticonvulsant Effects
A study investigating the anticonvulsant properties of this compound in a pentylenetetrazol (PTZ)-induced seizure model in mice provides the most compelling, albeit indirect, in vivo evidence.[4] NMDA receptor antagonists are known to exhibit anticonvulsant effects, suggesting a potential mechanistic link.
Table 1: Anticonvulsant Efficacy of this compound in a PTZ-Induced Seizure Model in Mice [4]
| Endpoint | This compound ED₅₀ (mg/kg) | 95% Confidence Interval |
| Protection against Clonic Seizures | 744.88 | 360 - 1540 |
| Protection against Tonic-Clonic Seizures | 256 | 178 - 363 |
| Protection against Death | 328 | 262 - 411 |
In Vitro Evidence from a Combination Study
A study utilizing network virtual screening identified a synergistic anticonvulsant effect between this compound and andrographolide.[5] This computational finding was supported by in vitro experiments, including an NMDA-induced cytotoxicity assay, which suggested a convergent effect on the NMDA receptor pathway.[5] While not a direct measure of this compound's antagonist activity, it points towards its potential to modulate NMDA receptor function.
Proposed Experimental Protocols
To definitively characterize this compound's interaction with the NMDA receptor, a series of targeted in vitro experiments are required. The following protocols describe standard methodologies used to assess NMDA receptor antagonism.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the NMDA receptor.
-
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the NMDA receptor.
-
Materials:
-
Rat brain cortical membranes (source of NMDA receptors).
-
Radioligand: [³H]MK-801 (a high-affinity NMDA receptor channel blocker).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glutamate and glycine (to open the channel for [³H]MK-801 binding).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate rat cortical membranes with a fixed concentration of [³H]MK-801 and varying concentrations of this compound in the presence of saturating concentrations of glutamate and glycine.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known NMDA receptor antagonist, e.g., unlabeled MK-801).
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]MK-801 binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Electrophysiology (Patch-Clamp)
This technique provides a functional measure of a compound's effect on NMDA receptor-mediated ion currents.
-
Objective: To determine if this compound inhibits NMDA-induced currents in neurons or heterologous expression systems.
-
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells).
-
Whole-cell patch-clamp setup.
-
External solution containing NMDA and glycine.
-
Internal pipette solution.
-
This compound at various concentrations.
-
-
Procedure:
-
Establish a whole-cell patch-clamp recording from a neuron or transfected cell.
-
Apply a solution containing NMDA and glycine to elicit an inward current.
-
After establishing a stable baseline current, co-apply this compound with the NMDA/glycine solution.
-
Measure the peak amplitude of the NMDA-induced current in the absence and presence of different concentrations of this compound.
-
Construct a concentration-response curve and determine the IC₅₀ value for the inhibition of the NMDA current.
-
NMDA-Induced Cytotoxicity Assay
This assay assesses the potential neuroprotective effects of a compound against glutamate-induced excitotoxicity, which is mediated by NMDA receptors.
-
Objective: To determine if this compound can protect neuronal cells from NMDA-induced cell death.
-
Materials:
-
Primary neuronal cell culture (e.g., cortical neurons).
-
NMDA.
-
This compound at various concentrations.
-
Cell viability assay kit (e.g., MTT or LDH assay).
-
-
Procedure:
-
Culture primary neurons to an appropriate density.
-
Pre-incubate the cells with varying concentrations of this compound for a specified period.
-
Expose the cells to a toxic concentration of NMDA.
-
After the NMDA exposure, assess cell viability using a standard assay (e.g., MTT reduction or LDH release).
-
Determine the concentration of this compound that provides 50% protection against NMDA-induced toxicity (EC₅₀).
-
Signaling Pathways and Experimental Workflows
Visual representations of the NMDA receptor signaling pathway and a proposed experimental workflow can aid in conceptualizing the research approach.
Caption: Hypothesized NMDA Receptor Signaling Pathway and the Potential Antagonistic Action of this compound.
Caption: Proposed Experimental Workflow for Investigating this compound's NMDA Receptor Antagonism.
Future Directions and Conclusion
The current body of evidence for this compound's activity as an NMDA receptor antagonist is indirect and requires substantial further investigation. The lack of direct binding and functional data represents a significant knowledge gap.
Future research should prioritize:
-
In Silico Studies: Molecular docking simulations could provide valuable insights into the potential binding site and affinity of this compound at the NMDA receptor, guiding further experimental work.
-
Direct In Vitro Characterization: The experimental protocols outlined in this guide, particularly radioligand binding and electrophysiology, are crucial for definitively determining this compound's affinity and functional effects at the NMDA receptor.
-
Structure-Activity Relationship (SAR) Studies: Should this compound be confirmed as an NMDA receptor antagonist, SAR studies could identify key structural motifs responsible for this activity, potentially leading to the development of more potent and selective analogs.
References
- 1. Multitargeted Virtual Screening and Molecular Simulation of Natural Product-like Compounds against GSK3β, NMDA-Receptor, and BACE-1 for the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into binding of therapeutic channel blockers in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NMDA receptor in Alzheimer’s disease: identifying novel inhibitors using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Myorelaxant Properties of Guaifenesin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guaifenesin, a widely recognized expectorant, also possesses centrally acting muscle relaxant properties that have been noted in both preclinical and clinical settings. While its exact mechanism of action is not fully elucidated, current evidence suggests a multifactorial pathway primarily involving the modulation of neuronal activity within the central nervous system. This technical guide provides an in-depth exploration of the basic research into this compound's muscle relaxant effects, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed signaling pathways. The primary hypothesis centers on its role as a potential N-methyl-D-aspartate (NMDA) receptor antagonist, leading to a depression of nerve impulse transmission in spinal interneurons.
Introduction
This compound, or glyceryl guaiacolate, is a guaiacol derivative with a long history of use as an expectorant.[1] However, its pharmacological profile extends to centrally acting muscle relaxation, a property extensively utilized in veterinary medicine, particularly in equine anesthesia.[2][3] Its effects are characterized by the relaxation of skeletal muscles without inducing unconsciousness or providing analgesia.[1] This guide synthesizes the foundational research that explores the physiological and molecular underpinnings of this compound's myorelaxant capabilities.
Proposed Mechanism of Action
The prevailing hypothesis for this compound's muscle relaxant effect is its action on the central nervous system, specifically by depressing nerve impulse transmission at the level of the spinal cord, brainstem, and subcortical areas.[4] This action is thought to be mediated through its influence on internuncial neurons (interneurons), which form a critical link in polysynaptic reflex pathways.[1][5]
Two primary molecular mechanisms have been proposed:
-
NMDA Receptor Antagonism: There is considerable evidence to suggest that this compound may act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor.[5][6][7] This is supported by the similar muscle relaxant properties of its structural analog, mephenesin, which has been shown to be an NMDA and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist.[1] By blocking the NMDA receptor, this compound would inhibit the excitatory effects of glutamate, a key neurotransmitter in the central nervous system, leading to a reduction in motor neuron excitability and subsequent muscle relaxation.[8]
-
Modulation of GABAergic Neurotransmission: Some research suggests that this compound may enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[1] Potentiation of GABAergic signaling would lead to hyperpolarization of neuronal membranes, making them less likely to fire action potentials and thus contributing to a state of muscle relaxation. However, direct evidence for this compound's interaction with GABA receptors is less robust compared to the NMDA receptor hypothesis.
Quantitative Data on Muscle Relaxant and Related Effects
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the muscle relaxant and related neurological effects of this compound.
Table 1: Preclinical Data on the Effects of this compound in Mice
| Parameter | Animal Model | Dosage | Effect | Reference |
| Anticonvulsant Effect (Clonic Seizures) | Pentylenetetrazol (PTZ)-induced seizures in male albino mice | 100 mg/kg | 141.8% increase in latency to seizure | [7] |
| 200 mg/kg | 124.2% increase in latency to seizure | [7] | ||
| 300 mg/kg | 473% increase in latency to seizure | [7] | ||
| 400 mg/kg | 1721% increase in latency to seizure | [7] | ||
| Anticonvulsant Effect (Tonic-Clonic Seizures) | PTZ-induced seizures in male albino mice | 300 mg/kg | Significant increase in latency to seizure | [7] |
| ED50 (Clonic Seizure Protection) | PTZ-induced seizures in male albino mice | 744.88 (360-1540) mg/kg | Effective dose for 50% of animals | [7] |
| ED50 (Tonic-Clonic Seizure Protection) | PTZ-induced seizures in male albino mice | 256 (178-363) mg/kg | Effective dose for 50% of animals | [7] |
| ED50 (Protection Against Death) | PTZ-induced seizures in male albino mice | 328 (262-411) mg/kg | Effective dose for 50% of animals | [7] |
| Motor Coordination (Rota-rod Test) | Male albino mice | 100-400 mg/kg | Significant reduction in time spent on the rod (dose-dependent) | [7] |
Table 2: Clinical Data on the Effects of this compound in Humans
| Parameter | Study Population | Dosage | Effect | Statistical Significance | Reference |
| Muscle Spasm Reduction | Adults with acute upper back, neck, or shoulder pain (n=77) | 1200 mg BID for 7 days | 25% greater reduction vs. placebo | Not statistically significant | [1] |
| Muscle Relaxation | Adults with acute upper back, neck, or shoulder pain (n=77) | 1200 mg BID (Day 4) | 39% greater than placebo | P = 0.0523 (borderline) | [1] |
| 1200 mg BID (Day 7) | 28% greater than placebo | Not statistically significant | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections describe common experimental protocols used to evaluate the muscle relaxant properties of compounds like this compound.
Rota-rod Test for Motor Coordination and Muscle Relaxation
This widely used behavioral test assesses motor coordination and balance in rodents, which can be impaired by muscle relaxants.
-
Apparatus: A rotating rod, typically with a diameter of 3-5 cm for mice, with adjustable speed. The rod is placed at a height sufficient to discourage the animal from jumping down.
-
Procedure:
-
Training: Naive mice are trained for several sessions to stay on the rotating rod at a constant speed (e.g., 15-20 rpm). Animals that are unable to remain on the rod for a predetermined duration (e.g., 2-3 minutes) are excluded.
-
Drug Administration: Animals are administered this compound or a vehicle control, typically via intraperitoneal (i.p.) injection.
-
Testing: At a set time post-administration (e.g., 30 minutes), the animals are placed back on the rotating rod.
-
Measurement: The latency to fall from the rod is recorded. A decrease in the time spent on the rod is indicative of impaired motor coordination and potential muscle relaxant effects.
-
-
Data Analysis: The mean latency to fall is calculated for each treatment group and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Chimney Test
This test evaluates the ability of a mouse to climb backward in a narrow tube, a task that requires coordinated muscle function.
-
Apparatus: A glass or plastic tube of a specific length (e.g., 30 cm) and internal diameter (e.g., 3 cm) with a mark at a certain distance from the bottom.
-
Procedure:
-
A mouse is placed in the tube, and its natural tendency is to climb backward to exit.
-
The time taken for the mouse to climb out of the tube is recorded.
-
Following drug administration, the test is repeated.
-
-
Measurement: An increase in the time taken to exit the tube suggests a muscle relaxant effect.
Grip Strength Test
This test directly measures the muscle strength of an animal's forelimbs or hindlimbs.
-
Apparatus: A grip strength meter equipped with a wire grid or a horizontal bar connected to a force transducer.
-
Procedure:
-
The animal is held by the tail and lowered towards the grid or bar.
-
The animal will instinctively grasp the grid with its paws.
-
The experimenter gently pulls the animal away from the grid in a horizontal plane until its grip is broken.
-
-
Measurement: The peak force exerted by the animal before releasing its grip is recorded by the transducer.
-
Data Analysis: The mean peak force is calculated for each treatment group and compared to assess any reduction in muscle strength.
Electrophysiological Recording of Spinal Reflexes
This in vitro or in vivo technique is used to directly assess the effect of a compound on the neural circuits of the spinal cord.
-
Preparation: An isolated spinal cord preparation from a rodent or a spinalized cat can be used.
-
Procedure:
-
Stimulating electrodes are placed on a dorsal root to activate sensory afferent fibers.
-
Recording electrodes are placed on a corresponding ventral root to measure the motor output.
-
Stimulation of the dorsal root will elicit a monosynaptic reflex (a short-latency response) and polysynaptic reflexes (longer-latency and more complex responses).
-
-
Measurement: The amplitude and duration of the mono- and polysynaptic components of the ventral root potentials are measured before and after the application of this compound to the preparation.
-
Data Analysis: A reduction in the amplitude of the polysynaptic reflexes would provide direct evidence for an inhibitory effect on spinal interneuronal pathways.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and experimental workflows.
References
- 1. Effects of some centrally acting muscle relaxants on spinal root potentials: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spinal Reflexes and Windup In Vitro: Effects of Analgesics and Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expt 10 Effects of skeletal muscle relaxants using rota-rod apparatus | PPTX [slideshare.net]
- 4. Some studies on peripheral actions of mephenesin, methocarbamol and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mephenesin, methocarbamol, chlordiazepoxide and diazepam: actions on spinal reflexes and ventral root potentials [pubmed.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. Anticonvulsant Effect of this compound against Pentylenetetrazol-Induced Seizure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Guaifenesin in Mucociliary Clearance: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mucociliary clearance is a critical innate defense mechanism of the respiratory system, responsible for removing inhaled particles, pathogens, and cellular debris. Impairment of this process is a key pathophysiological feature of numerous respiratory diseases, including chronic bronchitis and cystic fibrosis. Guaifenesin, an expectorant widely used in over-the-counter and prescription medications, is purported to enhance mucociliary clearance. This technical guide provides a comprehensive overview of the current understanding of this compound's role in this process, consolidating evidence from in vitro and in vivo studies. It delves into the proposed mechanisms of action, presents quantitative data on its effects on mucus properties and transport, and details the experimental protocols used to derive these findings. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working to understand and modulate mucociliary function.
Introduction
The mucociliary escalator is a complex, integrated system composed of three main components: the cilia, a protective mucus layer, and a periciliary liquid layer. Coordinated ciliary beating propels the mucus layer, trapping and removing foreign materials from the airways. The rheological properties of mucus, particularly its viscosity and elasticity, are crucial for efficient transport. In various respiratory diseases, mucus hypersecretion and altered mucus composition lead to impaired clearance, airway obstruction, and an increased risk of infection.
This compound (glyceryl guaiacolate ether) has been utilized for decades as an expectorant to alleviate chest congestion and facilitate the removal of airway secretions.[1][2] While its clinical use is widespread, a detailed understanding of its mechanisms of action at the cellular and molecular level is still evolving. This guide synthesizes the current scientific literature to provide an in-depth analysis of this compound's effects on mucociliary clearance.
Mechanisms of Action
This compound is believed to enhance mucociliary clearance through two primary, potentially complementary, mechanisms: a direct action on the airway epithelium and an indirect action mediated by a neural reflex.
Direct Effects on the Airway Epithelium
In vitro studies utilizing differentiated human airway epithelial cell cultures have demonstrated that this compound can directly modulate the properties of airway mucus and its transport.[2][3][4] These studies suggest that clinically relevant concentrations of this compound can:
-
Reduce Mucin Production and Secretion: this compound has been shown to decrease the production and secretion of MUC5AC, a major gel-forming mucin in the airways, in a dose-dependent manner.[1][2][5]
-
Alter Mucus Rheology: By reducing mucin content, this compound can decrease the viscoelasticity of mucus, making it less thick and easier to transport.[1][2]
-
Increase Mucociliary Transport Rates: Direct application of this compound to airway epithelial cell cultures has been observed to increase the rate of mucociliary transport.[2][3]
The logical relationship of these direct effects is illustrated in the following diagram:
Indirect Effects via the Gastro-Pulmonary Reflex
A long-standing hypothesis suggests that this compound acts as an irritant to the gastric mucosa, stimulating vagal afferent nerves.[4] This stimulation is thought to trigger a parasympathetic reflex, known as the gastro-pulmonary reflex, leading to increased glandular secretion in the airways.[4][6] This results in a larger volume of less viscous mucus, which is more easily cleared by ciliary action.[6]
The proposed signaling pathway for this indirect mechanism is as follows:
Quantitative Data on this compound's Effects
Several studies have provided quantitative data on the effects of this compound on various parameters of mucociliary clearance. The following tables summarize key findings from in vitro and in vivo experiments.
In Vitro Studies
| Parameter Measured | Cell/Tissue Model | This compound Concentration | Key Findings | Reference |
| MUC5AC Secretion | Differentiated Human Airway Epithelial Cells (IL-13 stimulated) | 10 - 300 µM | Dose-dependent inhibition of MUC5AC secretion (IC50 at 24 hr ~100 µM). | [5] |
| MUC5AC Cellular Content | Differentiated Human Airway Epithelial Cells (IL-13 stimulated) | 10 - 300 µM | Dose-dependent reduction in MUC5AC content (IC50 at 24 hr ~150 µM). | [5] |
| Mucociliary Transport Rate (MTR) | Differentiated Human Airway Epithelial Cells (IL-13 stimulated) | 10 - 300 µM | Significant increase in MTR compared to IL-13 alone. | [5] |
| Mucus Elastic Modulus (G') | Differentiated Human Airway Epithelial Cells (IL-13 stimulated) | 10 - 300 µM | Significant decrease in G' relative to IL-13 alone. | [5] |
| Mucus Viscous Modulus (G'') | Differentiated Human Airway Epithelial Cells (IL-13 stimulated) | 10 - 300 µM | Significant decrease in G'' relative to IL-13 alone. | [5] |
| Mucin Production | Differentiated Human Airway Epithelial Cells | Clinically relevant concentrations | Suppressed mucin production in a dose-dependent manner. | [1] |
| Mucus Viscoelasticity | Differentiated Human Airway Epithelial Cells | Clinically relevant concentrations | Decreased viscoelasticity of mucus. | [1] |
| Mucociliary Transport | Differentiated Human Airway Epithelial Cells | Clinically relevant concentrations | Increased mucociliary transport. | [1] |
In Vivo Studies (Human)
| Parameter Measured | Study Population | This compound Dosage | Key Findings | Reference |
| Nasal Mucociliary Clearance | Healthy volunteers | Not specified | No measurable effect on in vivo nasal mucociliary clearance. | Not specified |
| Ciliary Beat Frequency (CBF) | Healthy volunteers | Not specified | No measurable effect on ex vivo nasal ciliary motility. | Not specified |
| Saccharin Transit Time (STT) | Healthy volunteers | Not specified | No significant change from baseline values compared to placebo. | Not specified |
| Sputum Volume & Properties | Adolescents and adults with acute respiratory tract infections | 1200 mg extended-release twice daily for 7 days | No significant differences in sputum volume, percent solids, interfacial tension, elasticity, or viscosity compared to placebo. | Not specified |
It is important to note the conflicting results between in vitro and in vivo studies, which may be attributed to differences in experimental models, dosages, and patient populations.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and mucociliary clearance.
In Vitro Mucociliary Clearance Assay
This protocol describes the measurement of mucociliary transport velocity in differentiated airway epithelial cell cultures.
Procedure:
-
Cell Culture and Treatment:
-
Human airway epithelial cells are cultured on permeable supports at an air-liquid interface (ALI) to promote differentiation into a ciliated epithelium with mucus-producing goblet cells.[7]
-
Differentiated cultures are treated with various concentrations of this compound or a vehicle control added to the basolateral medium.[1]
-
The cultures are incubated for specific durations (e.g., 1, 6, or 24 hours) at 37°C and 5% CO2.[1]
-
-
Particle Tracking and Imaging:
-
A suspension of fluorescent microspheres (e.g., 1-2 µm in diameter) is gently applied to the apical mucus layer.[8]
-
The culture plate is transferred to a microscope stage equipped with an environmental chamber to maintain physiological conditions.[8]
-
Time-lapse videos of the movement of the fluorescent microspheres are recorded using a fluorescence microscope.[8]
-
-
Data Analysis:
-
The recorded videos are imported into image analysis software, such as ImageJ with a particle tracking plugin like TrackMate.[8]
-
The software is used to track the displacement of individual microspheres over time, from which their velocity is calculated.[8]
-
The average mucus transport velocity is determined for multiple fields of view for each experimental condition and statistically analyzed.[8]
-
Mucus Rheology Measurement
This protocol outlines the measurement of mucus viscoelastic properties using a rheometer.
Procedure:
-
Sample Collection:
-
Rheometer Setup:
-
A rheometer, such as a micro cone and plate or parallel plate rheometer, is used.[1][10]
-
The geometry (cone or plate) is chosen based on the sample volume and properties.
-
The temperature is maintained at a physiological level (e.g., 37°C), and a solvent trap is often used to prevent sample dehydration.[9][11]
-
-
Oscillatory Shear Measurements:
-
A small volume of the mucus sample is loaded onto the rheometer.
-
Amplitude Sweep: A strain sweep is performed at a fixed frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the elastic (G') and viscous (G'') moduli are independent of the applied strain.[9][11]
-
Frequency Sweep: A frequency sweep is conducted at a fixed strain within the LVER to measure G' and G'' as a function of frequency.[9][11]
-
-
Data Analysis:
-
The elastic modulus (G') represents the solid-like behavior (energy storage) of the mucus.[10]
-
The viscous modulus (G'') represents the liquid-like behavior (energy dissipation).[10]
-
The complex modulus (G*) provides an overall measure of the material's stiffness.[12]
-
The damping factor (tan δ = G''/G') indicates the ratio of viscous to elastic properties.[12]
-
Saccharin Transit Time (STT) Test
The Saccharin Transit Time test is an in vivo method to assess nasal mucociliary clearance.[13][14][15]
Procedure:
-
Subject Preparation:
-
Subjects should refrain from smoking, consuming alcohol or caffeine, and strenuous physical activity for at least 12 hours before the test.[13]
-
The subject is seated comfortably.
-
-
Saccharin Placement:
-
Time Measurement:
-
The time from the placement of the saccharin particle is recorded.
-
The subject is instructed to remain still, breathe normally, and swallow every minute, reporting immediately when they first perceive a sweet taste.[13]
-
-
Endpoint:
Conclusion
The available evidence suggests that this compound can enhance mucociliary clearance through a combination of direct and indirect mechanisms. In vitro studies provide strong evidence for a direct effect on airway epithelial cells, leading to reduced mucin production and decreased mucus viscoelasticity, which in turn improves mucociliary transport. The indirect mechanism, mediated by the gastro-pulmonary reflex, is also a plausible contributor to its expectorant action by increasing airway hydration.
However, the translation of these in vitro findings to clinical efficacy in all patient populations remains an area of active investigation, with some in vivo studies showing conflicting results. Future research should focus on further elucidating the specific molecular targets and signaling pathways involved in this compound's action, as well as conducting well-controlled clinical trials in specific patient populations to better define its therapeutic role in diseases characterized by impaired mucociliary clearance. The detailed experimental protocols provided in this guide offer a foundation for such future investigations.
References
- 1. Effect of this compound on mucin production, rheology, and mucociliary transport in differentiated human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. respiratory-therapy.com [respiratory-therapy.com]
- 4. Role of this compound in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound, N-acetylcysteine, and ambroxol on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Vagal Afferent Nerves in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Characterization of a Primary Ciliated Porcine Airway Model for the Evaluation of In Vitro Mucociliary Clearance and Mucosal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAQ Rheomuco | and mucus rheology | Rheomuco [rheomuco.com]
- 11. Frontiers | An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease [frontiersin.org]
- 12. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Particularities and Clinical Applicability of Saccharin Transit Time Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Evaluation of Nasal Mucociliary Clearance Using Saccharin Test Versus Charcoal Test Among Filipinos in a Tertiary Government Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cross-sectional evaluation of the saccharin transit time test for primary ciliary dyskinesia: did we discard this tool too soon? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Nasal Mucociliary Clearance [jscimedcentral.com]
The Expectorant Effect of Guaifenesin on Airway Mucus Secretion: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanisms by which guaifenesin, a widely used expectorant, modulates the secretion and properties of airway mucus. Synthesizing data from key in vitro and clinical studies, this document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's effects on the respiratory system.
Introduction
Excessive mucus production and impaired clearance are hallmarks of numerous respiratory conditions, leading to airway obstruction and recurrent infections. This compound is an over-the-counter medication aimed at alleviating these symptoms by making mucus less viscous and easier to expel. Its efficacy is attributed to a dual mechanism of action: a systemically mediated neurogenic effect and a direct effect on the airway epithelium. This guide will dissect these mechanisms, presenting the supporting quantitative data, experimental methodologies, and relevant signaling pathways.
Mechanisms of Action
This compound's effects on airway mucus are primarily attributed to two distinct, yet potentially synergistic, mechanisms:
-
The Neurogenic or Gastro-pulmonary Reflex: This indirect mechanism is initiated by the irritation of gastric vagal afferent nerves in the stomach lining following oral administration of this compound.[1][2] This stimulation triggers a reflex arc, leading to parasympathetic efferent nerve activity in the airways.[2] The release of acetylcholine from these nerve endings stimulates muscarinic receptors (predominantly M1 and M3 subtypes) on submucosal glands, resulting in the secretion of a more watery and less viscous mucus.[3][4][5][6]
-
Direct Effects on Airway Epithelial Cells: In vitro studies have demonstrated that this compound can directly act on airway epithelial cells to modulate mucus production and properties.[7][8][9] This direct action involves a reduction in the secretion of the major gel-forming mucin, MUC5AC, and an alteration of the viscoelastic properties of the secreted mucus, leading to improved mucociliary transport.[3][7][10]
Quantitative Effects of this compound on Mucus Properties
The following tables summarize the key quantitative findings from in vitro studies on the effect of this compound on MUC5AC secretion, mucus viscoelasticity, and mucociliary transport rate in differentiated human airway epithelial cells.
Table 1: Effect of this compound on MUC5AC Secretion
| Treatment Condition | This compound Concentration (µM) | Duration of Treatment | Change in MUC5AC Secretion | Reference |
| Unstimulated Cells | 2, 20 | 24 hours | Significant suppression | [11][12] |
| IL-13 Stimulated Cells | 10 - 300 | 24 hours | Concentration-dependent inhibition (IC50 ~100 µM) | [10] |
Table 2: Effect of this compound on Mucus Viscoelasticity
| Treatment Condition | This compound Concentration (µM) | Duration of Treatment | Change in Elastic Modulus (G') | Change in Viscous Modulus (G'') | Reference |
| Unstimulated Cells | 2 - 200 | 1 and 6 hours | Dose-dependent decrease | Dose-dependent decrease | [11][12] |
| IL-13 Stimulated Cells | 30, 100 | 24 hours | Significant decrease | Significant decrease | [10][13] |
Table 3: Effect of this compound on Mucociliary Transport Rate (MTR)
| Treatment Condition | This compound Concentration (µM) | Duration of Treatment | Change in MTR | Reference |
| Unstimulated Cells | 2 - 200 | 6 hours | Significant enhancement | [11][12] |
| IL-13 Stimulated Cells | 30 | 24 hours | >6-fold increase | [13] |
| IL-13 Stimulated Cells | 10 - 300 | Not specified | Increased MTR | [10] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the action of this compound.
References
- 1. This compound protocol - Wikipedia [en.wikipedia.org]
- 2. The Role of this compound in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Vagal Afferent Innervation of the Proximal Gastrointestinal Tract Mucosa: Chemoreceptor and Mechanoreceptor Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. atsjournals.org [atsjournals.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Role of this compound in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissecting the Role of Subtypes of Gastrointestinal Vagal Afferents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound suppresses MUC5AC content and secretion in human airway epithelial cell cultures: Comparison with N-acetylcysteine and ambroxol - Vienna 2012 - ERS Respiratory Channel [channel.ersnet.org]
- 12. mdpi.com [mdpi.com]
- 13. Muscarinic receptor subtypes in airways - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Guaifenesin for Fibromyalgia Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary scientific studies investigating the use of guaifenesin for the treatment of fibromyalgia. It adheres to a stringent protocol of data presentation, detailed experimental methodologies, and visualization of key concepts to offer a comprehensive resource for the scientific community.
Introduction
Fibromyalgia is a complex, chronic pain disorder characterized by widespread musculoskeletal pain, fatigue, sleep disturbances, and cognitive dysfunction. The pathophysiology of fibromyalgia is not fully understood, and treatment approaches are often multifaceted, aiming to manage symptoms and improve quality of life. In the 1990s, Dr. R. Paul St. Amand proposed a novel therapeutic approach using this compound, an over-the-counter expectorant, based on a theoretical framework involving phosphate retention.[1][2][3] This guide will critically evaluate the preliminary clinical evidence for this therapeutic strategy.
Proposed Mechanism of Action: The Phosphate Retention Hypothesis
The rationale for using this compound in fibromyalgia, as proposed by Dr. R. Paul St. Amand, is centered on the "phosphate retention theory."[3][4] This hypothesis posits that fibromyalgia symptoms are the result of an inherited metabolic abnormality that leads to the inadequate renal excretion of phosphate.[4] This, in turn, is thought to cause an accumulation of excess phosphate in various tissues, including muscle and bone.[4]
The proposed consequences of this phosphate buildup are twofold:
-
Energy Deprivation: The excess intracellular phosphate is theorized to interfere with the production of adenosine triphosphate (ATP), the primary energy currency of the cell. This would lead to the profound fatigue and muscle dysfunction characteristic of fibromyalgia.[5]
-
Calcium Dysregulation: To buffer the excess intracellular phosphate, calcium ions are purportedly drawn into the cells, leading to a state of cellular hyperexcitability and dysfunction, contributing to pain and muscle stiffness.
This compound, according to this theory, acts as a uricosuric agent, promoting the renal excretion of phosphate, thereby reversing the underlying metabolic defect and alleviating the symptoms of fibromyalgia.[6] It is crucial to note that this proposed mechanism is a physiological hypothesis and has not been substantiated by detailed, peer-reviewed biochemical or molecular studies.
Hypothesized mechanism of this compound in fibromyalgia.
Clinical Evidence: A Review of Preliminary Studies
To date, the clinical investigation of this compound for fibromyalgia has been limited. The two most cited studies are a randomized controlled trial from 1996 and a more recent proof-of-concept study from 2017.
Bennett et al. (1996): A Randomized, Placebo-Controlled Trial
This year-long study was the first and only randomized, double-blind, placebo-controlled trial to specifically evaluate the efficacy of this compound for fibromyalgia syndrome.[1][7]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[1]
-
Participants: Forty female patients diagnosed with fibromyalgia.[1]
-
Intervention:
-
Duration: 12 months.[1]
-
Outcome Measures:
-
Primary: Patient-reported symptoms of fibromyalgia, including pain, fatigue, and sleep disturbance. The specific validated instruments used for these assessments are not detailed in the available summaries.
-
Secondary:
-
Tender point count and score, assessed by a trained evaluator.
-
Serum and urinary levels of uric acid and phosphate, measured at baseline and at regular intervals throughout the study.[1]
-
-
-
Salicylate Restriction: All participants were instructed to avoid salicylates, as per the this compound protocol, due to their purported interference with the action of this compound.[1]
Workflow of the Bennett et al. (1996) clinical trial.
| Outcome Measure | This compound Group | Placebo Group | p-value |
| Patient-Reported Symptoms | No significant improvement | No significant improvement | Not significant |
| Tender Point Count/Score | No significant change | No significant change | Not significant |
| Serum Uric Acid Levels | Normal and unchanged | Normal and unchanged | Not significant |
| Urinary Uric Acid Levels | Normal and unchanged | Normal and unchanged | Not significant |
| Serum Phosphate Levels | Normal and unchanged | Normal and unchanged | Not significant |
| Urinary Phosphate Levels | Normal and unchanged | Normal and unchanged | Not significant |
Note: The table reflects the reported qualitative outcomes. The absence of specific numerical data and p-values is a limitation of the available reports on this study.
The authors concluded that this compound was not effective in improving the symptoms of fibromyalgia over a one-year period.[1][7] Furthermore, the study found no evidence to support the phosphate retention hypothesis, as both serum and urinary levels of phosphate and uric acid were normal in these patients and did not change with this compound treatment.[1]
Collaku et al. (2017): A Proof-of-Concept Study
This more recent study investigated the efficacy of this compound for upper back, neck, and shoulder pain, which are common symptoms in fibromyalgia, although the study population was not exclusively fibromyalgia patients.[8]
-
Study Design: A Phase II, multicenter, randomized, double-blind, placebo-controlled, repeat-dose, parallel-group study.[8]
-
Participants: 77 adults with acute upper back, neck, or shoulder pain and muscle spasm.[8]
-
Intervention:
-
This compound 1200 mg BID
-
Placebo matched to 1200 mg this compound
-
This compound 600 mg BID
-
Placebo matched to 600 mg this compound
-
-
Duration: 7 days.[8]
-
Primary Endpoint: Change from baseline in muscle spasm relief, measured on an 11-point numeric rating scale (NRS).[8]
-
Secondary Endpoints: Muscle tension, pain, discomfort, and relaxation, also measured on an 11-point NRS.[8]
-
Statistical Analysis: A linear mixed model was used for analysis, with treatment as a fixed effect and site as a random effect.[8]
| Outcome Measure (Least Squares Mean over 7 days) | This compound 1200 mg BID | Placebo (for 1200 mg) | This compound 600 mg BID | Placebo (for 600 mg) |
| Muscle Spasm Score (11-point NRS) | 1.77 | 1.42 | 1.53 | 1.74 |
Note: While the 1200 mg BID dose of this compound showed a 25% greater reduction in mean muscle spasm score compared to its matched placebo, this difference was not statistically significant.[8]
The authors concluded that while not statistically significant, the results suggested a potential for the 1200 mg BID over-the-counter dose of this compound to provide symptomatic relief of upper back musculoskeletal pain and spasm.[8][9] They recommended that a larger, adequately powered study is needed to confirm these preliminary findings.[8][9]
Discussion and Future Directions
The preliminary clinical evidence for the use of this compound in fibromyalgia is not robust. The only randomized controlled trial specifically in a fibromyalgia population failed to demonstrate efficacy and did not support the proposed mechanism of action.[1] A subsequent study on musculoskeletal pain suggested a potential for a higher dose of this compound to provide some relief, but the results were not statistically significant and the study was not conducted in a fibromyalgia-specific population.[8]
The "phosphate retention theory" remains a hypothesis without direct experimental support. Further research would be needed to validate this theory, including genetic studies to identify the purported renal defect and metabolic studies to quantify phosphate handling in fibromyalgia patients.
For drug development professionals, the current evidence base for this compound in fibromyalgia is weak. Future research in this area would require:
-
Replication and Expansion: Larger, well-powered randomized controlled trials in fibromyalgia populations are needed to definitively assess the efficacy of this compound, potentially at higher doses.
-
Mechanism of Action Studies: Basic science research is required to investigate the proposed phosphate retention theory and to explore other potential mechanisms by which this compound might exert an effect on pain and muscle function.
-
Biomarker Identification: The identification of biomarkers associated with treatment response would be crucial for patient stratification in future clinical trials.
Conclusion
Based on the available preliminary studies, there is insufficient scientific evidence to support the use of this compound for the treatment of fibromyalgia. The foundational "phosphate retention theory" lacks empirical validation, and the sole randomized controlled trial in this patient population showed no benefit over placebo. While a more recent study on musculoskeletal pain offered a tentative suggestion of a potential effect at a higher dose, this finding requires confirmation in a well-designed study focused on fibromyalgia patients. For researchers and drug development professionals, the current data does not provide a strong rationale for pursuing this compound as a primary therapeutic agent for fibromyalgia without substantial further preclinical and clinical investigation into its mechanism of action and efficacy.
References
- 1. fmnetnews.com [fmnetnews.com]
- 2. Unpacking the this compound Protocol for Fibromyalgia | Advanced Spinal Care | NUCCA Chiropractic [nuccawashington.com]
- 3. fibromyalgiatreatment.com [fibromyalgiatreatment.com]
- 4. fibrokur.com [fibrokur.com]
- 5. The this compound Protocol for Fibromyalgia [verywellhealth.com]
- 6. scribd.com [scribd.com]
- 7. This compound protocol - Wikipedia [en.wikipedia.org]
- 8. Efficacy and safety of this compound for upper back, neck, and shoulder pain: a Phase II proof-of-concept, multicenter, placebo-controlled, repeat-dose, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
In-Depth Technical Guide: Central Nervous System Effects of Guaifenesin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guaifenesin, a widely utilized expectorant, has demonstrated a range of effects on the central nervous system (CNS) that extend beyond its secretolytic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's CNS effects, with a focus on its potential as an N-methyl-D-aspartate (NMDA) receptor antagonist, its centrally acting muscle relaxant properties, and its impact on neuronal excitability. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols to facilitate further research, and presents visual representations of implicated signaling pathways and experimental workflows.
Introduction
Primarily known for its role in respiratory medicine, this compound's interactions with the central nervous system have garnered increasing interest within the scientific community. Evidence suggests that this compound may modulate neurotransmission, offering potential therapeutic applications beyond its current indications. This guide consolidates the existing scientific literature to provide a detailed resource for researchers and drug development professionals exploring the neurological implications of this compound.
Mechanism of Action in the Central Nervous System
The leading hypothesis for this compound's CNS effects centers on its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] The NMDA receptor, a key player in excitatory synaptic transmission, is critically involved in synaptic plasticity, learning, and memory. Its dysregulation is implicated in various neurological and psychiatric disorders. By acting as an antagonist, this compound may dampen excessive glutamatergic activity, which is thought to underlie its observed anticonvulsant and muscle relaxant effects.[1]
Signaling Pathway
The proposed mechanism involves this compound binding to the NMDA receptor, thereby inhibiting the influx of calcium ions (Ca2+) into the neuron. This reduction in intracellular calcium concentration would, in turn, modulate downstream signaling cascades that are typically activated by glutamate binding.
Figure 1: Proposed NMDA Receptor Antagonism by this compound.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the CNS effects of this compound.
Anticonvulsant Effects in a Murine Model
A study investigating the anticonvulsant properties of this compound in a pentylenetetrazol (PTZ)-induced seizure model in mice yielded the following dose-dependent effects:[1]
| Dose (mg/kg, i.p.) | Increase in Latency to Myoclonic Seizure (%) | Increase in Latency to Clonic Seizure (%) | Protection from Tonic-Clonic Seizure (%) | Protection from Mortality (%) |
| 100 | 141.8 | 141.8 | Not Reported | Not Reported |
| 200 | 124.2 | 124.2 | Not Reported | Not Reported |
| 300 | 167 | 473 | 50 | 37.5 |
| 400 | 232.9 | 1721 | 90 | 90 |
i.p. = intraperitoneal
The median effective doses (ED50) for protection against PTZ-induced events were also determined:[1]
| Endpoint | ED50 (mg/kg) (95% CI) |
| Clonic Seizures | 744.88 (360-1540) |
| Tonic-Clonic Seizures | 256 (178-363) |
| Death | 328 (262-411) |
Muscle Relaxant Effects
While human studies on the muscle relaxant effects of over-the-counter doses of this compound have not shown statistically significant results, a directional change suggesting some benefit has been observed.[3] In veterinary medicine, this compound is used as a centrally acting muscle relaxant.
| Species | Dosage for Anesthetic Induction | Notes |
| Horse | 73 ± 18 mg/kg (IV) in combination with propofol | Provided smooth induction of anesthesia. |
| Cattle | 50 mg/kg (IV) as a 5% solution in combination with ketamine | Resulted in significant muscle relaxation. |
Overdose and CNS Depression
In a fatal overdose case involving a 23-year-old female, significant CNS depression was observed approximately 2 hours after ingestion. Postmortem analysis revealed the following concentrations of this compound in various tissues:
| Tissue | Concentration |
| Femoral Blood | 25.0 µg/mL |
| Urine | >50.0 µg/mL |
| Vitreous Fluid | 9.2 µg/mL |
| Brain | 17.0 µg/g |
| Liver | 25.0 µg/g |
Experimental Protocols
Anticonvulsant Activity Assessment in Mice
This protocol is based on the methodology used to evaluate the anticonvulsant effect of this compound against pentylenetetrazol (PTZ)-induced seizures.[1]
Figure 2: Workflow for Assessing Anticonvulsant Activity.
Materials and Methods:
-
Animals: Male albino mice.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Drug Preparation: this compound is dissolved in 0.25% Tween 80 in normal saline. Pentylenetetrazol (PTZ) is dissolved in normal saline.
-
Procedure:
-
Mice are randomly assigned to treatment groups (vehicle, different doses of this compound, positive control such as Diazepam).
-
This compound or vehicle is administered intraperitoneally (i.p.).
-
After a 30-minute pretreatment period, PTZ is administered i.p.
-
Each mouse is immediately placed in an individual observation cage and observed for 30 minutes.
-
-
Endpoints:
-
Latency to the onset of myoclonic, clonic, and tonic-clonic seizures.
-
Percentage of animals exhibiting each type of seizure.
-
Percentage of mortality.
-
-
Data Analysis: Statistical analysis is performed using appropriate methods such as one-way ANOVA followed by post-hoc tests to compare between groups. ED50 values are calculated using probit analysis.
Muscle Relaxant Activity Assessment in Rodents (Adapted Protocol)
This protocol is adapted from standard methods for evaluating muscle relaxant activity in rodents, such as the rotarod, traction, and chimney tests.
Figure 3: Workflow for Assessing Muscle Relaxant Activity.
Materials and Methods:
-
Apparatus: Rotarod device for mice or rats.
-
Procedure:
-
Animals are trained to stay on the rotating rod at a constant speed (e.g., 15-20 rpm) for a predetermined period (e.g., 2-5 minutes).
-
Animals that successfully complete the training are selected for the experiment.
-
On the test day, animals are administered this compound, vehicle, or a positive control (e.g., Diazepam).
-
At various time points after administration, the animals are placed back on the rotarod, and the time they remain on the rod (fall-off time) is recorded.
-
-
Endpoint: A significant decrease in the fall-off time compared to the vehicle group indicates muscle relaxant activity.
Quantification of this compound in Postmortem Tissues (Adapted Protocol)
This protocol is based on general principles of drug extraction and analysis from biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Sample Preparation:
-
Homogenization: A known weight of tissue (e.g., brain, liver) is homogenized in a suitable buffer (e.g., phosphate-buffered saline).
-
Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the homogenate to precipitate proteins.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing the drug is collected.
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase.
HPLC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate this compound from other matrix components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.
Discussion and Future Directions
The existing evidence strongly suggests that this compound exerts centrally mediated effects, likely through the antagonism of NMDA receptors. The anticonvulsant and muscle relaxant properties observed in preclinical and veterinary settings warrant further investigation for potential therapeutic applications in human neurological disorders characterized by neuronal hyperexcitability.
However, several knowledge gaps remain. There is a need for studies to determine the binding affinity of this compound to different NMDA receptor subunits to better understand its specific molecular targets. Further in-vitro studies, such as patch-clamp electrophysiology on cultured neurons, would provide more direct evidence of its effects on neuronal excitability and ion channel function. Additionally, well-controlled clinical trials in humans are necessary to establish the efficacy and safety of this compound for its potential CNS-related therapeutic uses.
Conclusion
This compound demonstrates a multifaceted pharmacological profile with significant effects on the central nervous system. Its potential as an NMDA receptor antagonist, coupled with its observed anticonvulsant and muscle relaxant properties, positions it as a compound of interest for further neurological research and drug development. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists working to elucidate the full therapeutic potential of this compound's CNS activity.
References
- 1. Anticonvulsant Effect of this compound against Pentylenetetrazol-Induced Seizure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Efficacy and safety of this compound for upper back, neck, and shoulder pain: a Phase II proof-of-concept, multicenter, placebo-controlled, repeat-dose, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical and Physical Properties of Pure Guaifenesin
Introduction
Guaifenesin, chemically known as 3-(2-methoxyphenoxy)propane-1,2-diol, is a widely utilized expectorant in pharmaceutical formulations designed to relieve chest congestion and coughs associated with the common cold, bronchitis, and other respiratory ailments.[1][2][3] Its primary function is to increase the volume and reduce the viscosity of secretions in the trachea and bronchi, thereby facilitating their removal through ciliary action and coughing.[1][3][4] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of pure this compound, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The core identifying and physical characteristics of this compound are summarized in the tables below. These values represent a consolidation of data from various analytical sources.
Table 1: General Chemical Properties of this compound
| Property | Value | References |
|---|---|---|
| IUPAC Name | 3-(2-methoxyphenoxy)propane-1,2-diol | [5][6] |
| CAS Number | 93-14-1 | [7][8][9] |
| Molecular Formula | C₁₀H₁₄O₄ | [1][7][8][9] |
| Molecular Weight | 198.22 g/mol | [1][5][7][8] |
| Appearance | White to off-white crystalline powder | [7][10][11][12] |
| Odor | Slight, characteristic odor | [7][10] |
| Taste | Slightly bitter, aromatic taste |[1][5][6][8] |
Table 2: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Melting Point | 77–81 °C | [7][9][11] |
| Boiling Point | 215 °C at 19 mmHg (2.53 kPa) | [7][8][11] |
| Density | 1.18–1.20 g/cm³ (estimate) | [2][7][9] |
| pKa (acidic) | 13.53–13.62 (Predicted) | [7][10][11][13] |
| LogP (Octanol/Water) | 1.39 | [5][7][14][15] |
| Polar Surface Area | 58.92 Ų | [13] |
| Hydrogen Bond Donors | 2 | [5][13] |
| Hydrogen Bond Acceptors | 4 | [5][13] |
| Rotatable Bonds | 5 |[13] |
Table 3: Solubility Profile of this compound
| Solvent | Solubility | References |
|---|---|---|
| Water (25 °C) | 5.0 g/100 mL (Sparingly soluble) | [7][10][11][12] |
| Hot Water | Much more soluble | [6] |
| Ethanol | Freely soluble (~100 mg/mL) | [1][6][12][16] |
| DMSO | ~30 mg/mL | [17] |
| Methanol | Soluble | [12] |
| Chloroform | Soluble | [1][6][7][8] |
| Glycerol | Soluble | [1][6][7][8] |
| Propylene Glycol | Soluble | [1][6] |
| N,N-Dimethylformamide | Soluble | [1][6][7][8] |
| Benzene | Moderately to easily soluble | [1][6][7][8] |
| Petroleum Ether | Practically insoluble |[1][6][7][8] |
Table 4: Spectroscopic Data for this compound
| Technique | Key Data Points | References |
|---|---|---|
| UV-Vis (in Methanol) | λmax: ~224 nm and ~274 nm | [17][18][19][20] |
| Mass Spectrometry (MS) | Intense m/z peaks: 109, 124, 198 | [10] |
| ¹H NMR | Spectra available in various deuterated solvents | [21][22][23][24] |
| Infrared (IR) | Sadtler Ref. No. 10626 |[10] |
Table 5: Crystallographic Data for this compound
| Parameter | Value | References |
|---|---|---|
| Crystal System | Orthorhombic | [25][26] |
| Space Group | P2₁2₁2₁ | [25][26] |
| Unit Cell Dimensions | a = 7.657 Å, b = 25.670 Å, c = 4.980 Å | [26] |
| Unit Cell Volume | 978.79 ų | [26] |
| Molecules per Unit Cell (Z) | 4 |[26] |
Mechanism of Action
The expectorant effect of this compound is not mediated by systemic absorption but rather by a reflex stimulation of the gastrointestinal tract.[27] Upon oral administration, the drug is believed to stimulate gastric mucosa receptors, which in turn initiates a vagal reflex. This reflex action leads to parasympathetic stimulation of bronchial glands, resulting in an increased volume of lower-viscosity respiratory secretions.[7][27] This process thins and loosens phlegm, making it easier to clear from the airways via mucociliary action and productive coughing.[1][3]
Caption: Proposed reflex-mediated mechanism of action for this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and quality control of this compound. Below are summaries of key experimental protocols.
Synthesis of this compound
A common laboratory and industrial synthesis involves the reaction of o-methoxyphenol with glycidol.[8]
-
Reactants : o-methoxyphenol, glycidol.
-
Catalyst : Pyridine.
-
Procedure : A mixture of the reactants and catalyst is warmed to approximately 95°C, at which point a vigorous exothermic reaction occurs. The temperature is controlled to not exceed 110°C. After the initial reaction subsides, the mixture is heated for an additional hour. The product is then isolated via distillation under reduced pressure.
-
Purification : The distilled product, which crystallizes upon cooling, is recrystallized from benzene to yield pure this compound.[8]
References
- 1. saudijournals.com [saudijournals.com]
- 2. This compound CAS 93-14-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. Buy this compound | 93-14-1 | >98% [smolecule.com]
- 6. This compound [drugfuture.com]
- 7. This compound CAS#: 93-14-1 [m.chemicalbook.com]
- 8. This compound | 93-14-1 [chemicalbook.com]
- 9. This compound | CAS#:93-14-1 | Chemsrc [chemsrc.com]
- 10. Page loading... [guidechem.com]
- 11. chembk.com [chembk.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. Human Metabolome Database: Showing metabocard for this compound (HMDB0004998) [hmdb.ca]
- 14. This compound, 93-14-1 [thegoodscentscompany.com]
- 15. This compound | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Solubility problems with this compound | Magis Pharma [magis-pharma.be]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]
- 19. This compound | SIELC Technologies [sielc.com]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 21. go.drugbank.com [go.drugbank.com]
- 22. This compound(93-14-1) 1H NMR [m.chemicalbook.com]
- 23. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0004998) [hmdb.ca]
- 24. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0004998) [hmdb.ca]
- 25. icdd.com [icdd.com]
- 26. Crystal structure of this compound, 3-(2-methoxyphenoxy)-1,2-propanediol | Powder Diffraction | Cambridge Core [cambridge.org]
- 27. Effect of mode of administration on this compound pharmacokinetics and expectorant action in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Data on Guaifenesin Safety: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of early-phase clinical trial data on the safety of guaifenesin. The information is compiled from publicly available clinical trial information and peer-reviewed publications, offering a comprehensive resource for researchers and drug development professionals. This document summarizes quantitative safety data, details experimental protocols from key studies, and visualizes the proposed signaling pathways associated with this compound's mechanism of action.
Quantitative Safety Data from Early-Phase Clinical Trials
This compound has a well-established safety profile, supported by decades of clinical use and numerous studies.[1] Early-phase clinical trials and post-marketing surveillance consistently demonstrate that it is well-tolerated in adult and pediatric populations.[1] The most commonly reported side effects are generally mild and include dizziness, headache, and gastrointestinal upset, particularly at high doses.[1]
The following tables summarize the quantitative safety data from key early-phase and post-marketing surveillance studies.
Table 1: Summary of Adverse Events in a Post-Marketing Surveillance Study (NCT03725085)
| Number of Patients | Treatment | Total Treatment-Emergent Adverse Events (TEAEs) | Number of Patients with TEAEs | Severity of AEs | Serious AEs or Deaths |
| 552 | 1200 mg Extended-Release this compound (twice daily for 7 days) | 29 | 28 | All Mild | 0 |
Data from a prospective, post-marketing surveillance study in India involving adults with symptoms of acute upper respiratory tract infection (URTI).[2]
Table 2: Breakdown of Treatment-Emergent Adverse Events by System Organ Class (NCT03725085)
| System Organ Class | Number of Events |
| Gastrointestinal Disorders | 11 |
| Nervous System Disorders | 8 |
| Psychiatric Disorders | 3 |
| Respiratory, Thoracic and Mediastinal Disorders | 2 |
| Skin and Subcutaneous Tissue Disorders | 2 |
| General Disorders | 3 |
Data from a prospective, post-marketing surveillance study in India involving adults with symptoms of acute upper respiratory tract infection (URTI).[2]
Table 3: Safety Outcomes from Other Early-Phase Clinical Trials
| Study Type | Patient Population | Number of Patients | This compound Dose | Key Safety Findings |
| Phase 1 | Healthy Adults | 12 | 1200 mg (single dose, extended-release) | No adverse events reported.[3] |
| Randomized, Placebo-Controlled Trial (related to NCT01046136) | Patients with Acute URTI | 378 | 1200 mg (twice daily, extended-release) | Adverse events were mostly mild in severity and resolved without intervention.[3] |
Experimental Protocols of Key Clinical Studies
The following sections detail the methodologies of the cited clinical trials, providing insight into the study design, patient populations, and safety assessment procedures.
Post-Marketing Surveillance Study in India (NCT03725085)
-
Study Design: This was an open-label, multicentric, non-comparative, single-arm, prospective post-marketing surveillance study.[4]
-
Objective: To further elucidate the safety profile of extended-release (ER) this compound in patients with acute URTI.[2][3]
-
Patient Population: 552 adult patients (≥18 years of age) in India with symptoms of cough, thickened mucus, and chest congestion due to acute bronchitis, URTI, or sinusitis.[4]
-
Inclusion Criteria: Otherwise healthy adults with the specified symptoms.[4]
-
Exclusion Criteria: Included females who were pregnant or lactating, patients with a history of chronic cough (>3 weeks), asthma, chronic bronchitis, emphysema, or other chronic pulmonary conditions.[4]
-
Treatment Regimen: Patients received 1200 mg of ER this compound (two 600 mg bi-layer tablets) every 12 hours for 7 days.[2][3]
-
Safety Assessment: Adverse events (AEs) were recorded throughout the study. The intensity of AEs was categorized as mild, moderate, or severe.[4]
Randomized, Placebo-Controlled Study in Acute URTI (related to NCT01046136)
-
Study Design: A multicenter, randomized, parallel-group, double-blind, placebo-controlled study.[5]
-
Objective: To investigate the effects of ER this compound on symptoms and sputum properties in subjects with an acute URTI, with a secondary objective to determine its safety and tolerability.[5]
-
Patient Population: 378 male and female volunteers aged ≥12 years with symptoms of an acute URTI diagnosed within 5 days of onset.[5]
-
Inclusion Criteria: Required volunteers to have symptoms of moderate or greater severity for at least two of the three symptoms of cough, thickened mucus, or chest congestion, and to have developed a productive cough within 72 hours prior to dosing.[5]
-
Treatment Regimen: Patients were randomized to receive either 1200 mg of ER this compound or a matching placebo every 12 hours for 7 consecutive days.[5]
-
Safety Assessment: The safety and tolerability of ER this compound were assessed, with reports indicating that adverse events were mostly mild in severity.[3]
Phase 1 Mucociliary Clearance Study in Healthy Volunteers
-
Study Design: A Phase 1 clinical trial.
-
Objective: To evaluate the effect of a single dose of ER this compound on mucociliary clearance.
-
Patient Population: 12 healthy, non-smoking adults.[3]
-
Treatment Regimen: A single 1200 mg dose of ER this compound.[3]
-
Safety Assessment: Safety and tolerability were monitored, with no adverse events or safety concerns reported.[3]
Proposed Signaling Pathways and Mechanisms of Action
The expectorant effect of this compound is believed to be mediated through at least two primary mechanisms: the gastro-pulmonary reflex and potential antagonism of the N-methyl-D-aspartate (NMDA) receptor.
The Gastro-Pulmonary Reflex
This compound is thought to stimulate the gastric mucosa, initiating a reflex arc that results in increased secretion of less viscous mucus in the respiratory tract.[6][7]
NMDA Receptor Antagonism
There is growing evidence to suggest that this compound may act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor.[8][9][10] While the primary association of this mechanism is with this compound's anticonvulsant and muscle relaxant properties, it may also contribute to its effects on the respiratory system.[10] The precise downstream signaling cascade linking NMDA receptor antagonism to an expectorant effect is still an area of active research.
Conclusion
The early-phase clinical trial data for this compound consistently support its favorable safety profile. Adverse events are typically mild and infrequent. The primary mechanism of action is understood to be the stimulation of a gastro-pulmonary reflex, leading to increased and thinner mucus secretions. Additionally, evidence suggests a role for NMDA receptor antagonism, which may contribute to its overall therapeutic effects. Further research is warranted to fully elucidate the detailed molecular pathways, particularly the downstream effects of NMDA receptor antagonism on respiratory secretion. This technical guide provides a foundational understanding of this compound's safety and mechanisms for professionals in the field of drug development and respiratory science.
References
- 1. Role of this compound in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety And Tolerability Of Extended-Release this compound In Patients With Cough, Thickened Mucus And Chest Congestion Associated With Upper Respiratory Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety And Tolerability Of Extended-Release this compound In Patients With Cough, Thickened Mucus And Chest Congestion Associated With Upper Respiratory Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Patient-reported outcomes to assess the efficacy of extended-release this compound for the treatment of acute respiratory tract infection symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. The Role of this compound in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Anticonvulsant Effect of this compound against Pentylenetetrazol-Induced Seizure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Guaifenesin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Guaifenesin in bulk drug substances and pharmaceutical dosage forms. The described method is simple, accurate, precise, and suitable for routine quality control and research applications. This document provides comprehensive experimental protocols, system suitability requirements, and method validation data presented in clear, tabular formats.
Introduction
This compound is an expectorant widely used to relieve chest congestion by thinning and loosening mucus in the airways.[1][2] Accurate and reliable quantification of this compound in pharmaceutical products is crucial to ensure product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and specificity, making it the method of choice for the analysis of active pharmaceutical ingredients (APIs) like this compound.[1] This application note presents a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Chromatographic Conditions
A summary of the chromatographic conditions for the quantification of this compound is provided in the table below.
| Parameter | Condition |
| Column | Cosmosil C18 (100 x 2.1 mm, 5 µm)[1] |
| Mobile Phase | Phosphate Buffer : Acetonitrile (60:40 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[3] |
| Detection Wavelength | 232 nm[1] |
| Column Temperature | Ambient[4] |
| Run Time | 8 minutes[1] |
Experimental Protocols
Reagents and Materials
-
This compound Working Standard[1]
-
Acetonitrile (HPLC Grade)[1]
-
Potassium Dihydrogen Phosphate[3]
-
Orthophosphoric Acid[1]
-
Milli-Q Water or equivalent[1]
-
0.45 µm Nylon filter[1]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector[1]
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Sonicator
-
pH meter
Preparation of Solutions
Phosphate Buffer Preparation: Dissolve 6.8 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water.[3] Adjust the pH to 5.0 with potassium hydroxide.[3]
Mobile Phase Preparation: Mix the Phosphate Buffer and Acetonitrile in a ratio of 60:40 (v/v).[1] Degas the solution for 10-15 minutes using a sonicator before use.[3]
Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh 100 mg of this compound working standard and transfer it to a 100 mL volumetric flask.[3] Add about 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.[3] Make up the volume to 100 mL with the mobile phase.
Working Standard Solution Preparation (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.[3]
Sample Preparation (from Tablet Dosage Form):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.[3]
-
Add approximately 70 mL of the mobile phase and sonicate for 20 minutes with intermittent shaking to ensure complete extraction of the drug.[3]
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon filter.
-
Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.
Method Validation Summary
The described HPLC method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[1] A summary of the validation parameters is presented in the tables below.
System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | Not more than 2.0[3] | 1.28[1] |
| Theoretical Plates | Not less than 2000[3] | 11105.3[1] |
| % RSD of Peak Areas | Not more than 2.0% | < 2.0% |
Linearity
| Concentration (µg/mL) | Peak Area |
| 20 | (Example Value) |
| 30 | (Example Value) |
| 40 | (Example Value) |
| 50 | (Example Value) |
| 60 | (Example Value) |
| Correlation Coefficient (r²) | ≥ 0.999[1] |
Note: Specific peak area values would be generated during experimental work.
Precision
| Parameter | % RSD |
| Intra-day Precision (n=6) | ≤ 2.0% |
| Inter-day Precision (n=6) | ≤ 2.0% |
Note: Specific %RSD values would be generated during experimental work. A study found the %RSD for method precision to be 1.73%.[1]
Accuracy (Recovery)
| Spiked Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
| 50% | 50 | (Example Value) | 98.0 - 102.0%[1] |
| 100% | 100 | (Example Value) | 98.0 - 102.0%[1] |
| 150% | 150 | (Example Value) | 98.0 - 102.0%[1] |
Note: Specific recovery values would be generated during experimental work. A study showed recovery to be between 98.8% and 101.4%.[1]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result |
| LOD | 0.01 µg/mL[1] |
| LOQ | 0.05 µg/mL[1] |
Experimental Workflow
References
Application Note: A Validated RP-HPLC Method for the Quantification of Guaifenesin in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guaifenesin is an expectorant widely used to relieve cough symptoms by loosening and thinning mucus in the respiratory tract.[1] Accurate determination of its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust, validated, and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in human plasma. The method utilizes liquid-liquid extraction for sample cleanup and UV detection for quantification. The validation was performed in accordance with the International Conference on Harmonisation (ICH) guidelines.[2][3]
Materials and Reagents
-
Standards: this compound reference standard (USP grade), Eplerenone (Internal Standard, IS).
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Dichloromethane (HPLC grade), Water (HPLC grade/Milli-Q).
-
Chemicals: Orthophosphoric acid (AR grade).
-
Plasma: Drug-free human plasma.
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a UV detector.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | HiQSil C18 (250 x 4.6 mm, 5 µm) or equivalent C18 column[4] |
| Mobile Phase | Methanol : Water (60:40, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL |
| Detector Wavelength | 230 nm[4] |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Preparation of Solutions
Stock Solutions
-
This compound Stock (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of Eplerenone (IS) and dissolve in a 10 mL volumetric flask with methanol.
Working Solutions
-
Calibration Curve (CC) Standards: Prepare a series of working solutions by serially diluting the this compound stock solution with mobile phase to achieve concentrations for spiking into plasma.
-
Quality Control (QC) Samples: Prepare separate working solutions for Low, Medium, and High QC concentrations (LQC, MQC, HQC) from the primary stock solution.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.
Experimental Protocols
Plasma Sample Preparation
The following protocol outlines the liquid-liquid extraction (LLE) procedure used to isolate this compound and the IS from human plasma.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.[3][5]
Results: Method Validation Data
Specificity
Chromatograms of blank plasma, blank plasma spiked with this compound and IS, and a subject sample were compared. No interfering peaks from endogenous plasma components were observed at the retention times of this compound (approx. 5.8 min) and the IS (approx. 7.5 min).
Linearity
The method demonstrated excellent linearity over the concentration range of 100-3200 ng/mL.[4] The calibration curve was constructed by plotting the peak area ratio (this compound/IS) against the nominal concentration.
| Parameter | Result |
| Linearity Range (ng/mL) | 100 - 3200 |
| Regression Equation | y = 0.0018x + 0.0045 |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy & Precision
Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (n=6). The results are summarized below.[4][6]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (% Recovery) | Inter-day Precision (%RSD) | Inter-day Accuracy (% Recovery) |
| LQC | 250 | 4.8 | 103.5 | 6.2 | 102.1 |
| MQC | 1500 | 3.1 | 98.7 | 4.5 | 99.5 |
| HQC | 3000 | 2.5 | 101.2 | 3.8 | 100.8 |
| %RSD (Relative Standard Deviation) should be ≤15% |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
| Parameter | Value (ng/mL) |
| LOD | 30 |
| LOQ | 100 |
Stability
The stability of this compound in plasma was assessed under various conditions. The analyte was considered stable if the deviation from the nominal concentration was within ±15%.
| Stability Condition | Duration | Result (% Change) | Status |
| Freeze-Thaw (3 cycles) | -20°C to RT | -5.2 | Stable |
| Short-Term (Bench-top) | 8 hours at RT | -4.1 | Stable |
| Long-Term Storage | 30 days at -20°C | -7.8 | Stable[4] |
| Post-Processed (Autosampler) | 24 hours at 4°C | -3.5 | Stable |
Conclusion
The RP-HPLC method described provides a simple, selective, and sensitive approach for the quantification of this compound in human plasma. The liquid-liquid extraction procedure ensures a clean sample extract, minimizing matrix effects. The method was successfully validated according to ICH guidelines, demonstrating acceptable linearity, accuracy, precision, and stability. This validated assay is suitable for application in pharmacokinetic and bioequivalence studies of this compound.
References
- 1. marmacs.org [marmacs.org]
- 2. medicalresearchjournal.org [medicalresearchjournal.org]
- 3. database.ich.org [database.ich.org]
- 4. Determination of this compound from Spiked human plasma using RP-HPLC with UV detection [elibrary.ru]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. Determination of this compound in human plasma by liquid chromatography in the presence of pseudoephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Gas Chromatography-Mass Spectrometry (GC-MS) for the Identification of Guaifenesin Metabolites
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
Guaifenesin, or glyceryl guaiacolate (GGE), is a widely used expectorant effective in providing symptomatic relief for coughs associated with the common cold and other respiratory infections. Understanding its metabolic fate is critical for comprehensive pharmacokinetic profiling, drug safety evaluation, and assessing potential drug-drug interactions. This compound undergoes rapid and extensive metabolism in the liver, primarily through oxidation and demethylation.[1][2][3] The resulting metabolites are then excreted in the urine.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive analytical technique for separating and identifying volatile and semi-volatile compounds. Following a derivatization step to increase the volatility of the polar metabolites, GC-MS becomes an ideal method for the identification and characterization of this compound metabolites in biological samples.[4][5]
Metabolic Pathway of this compound
This compound is principally metabolized in the liver. The two primary metabolic pathways are:
-
Oxidation: The glyceryl side chain is oxidized to form β-(2-methoxyphenoxy)-lactic acid, the major urinary metabolite.[1][2][3][6]
-
O-demethylation: The methoxy group is demethylated by the O-demethylase enzyme, located in liver microsomes, to produce hydroxythis compound.[1][3][4]
These metabolic conversions render the parent compound inactive.[2][3] The diagram below illustrates this primary metabolic transformation.
Caption: Primary metabolic conversion of this compound in the liver.
Detailed Experimental Protocol
This protocol outlines the procedure for the extraction, derivatization, and analysis of this compound metabolites from human urine using GC-MS.
Materials and Reagents
-
Human urine samples
-
β-glucuronidase/arylsulfatase (from Helix pomatia)
-
Phosphate buffer (0.1 M, pH 5.0)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine
-
Internal Standard (IS): Mephenesin or a deuterated this compound analog
Sample Preparation and Extraction
-
Enzymatic Hydrolysis: To deconjugate glucuronide and sulfate metabolites, pipette 1 mL of urine into a glass test tube. Add 1 mL of phosphate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase solution. Add the internal standard.
-
Incubation: Gently vortex the mixture and incubate in a water bath at 37°C for 16-18 hours.
-
pH Adjustment: After cooling to room temperature, adjust the sample pH to >9.0 using 1M NaOH.
-
Liquid-Liquid Extraction (LLE): Add 5 mL of ethyl acetate to the tube. Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
Derivatization
Derivatization is essential to increase the volatility of polar metabolites containing hydroxyl and carboxyl groups, making them suitable for GC analysis.[7] Silylation is a common and effective method.[8]
-
To the dried residue from step 3.2.8, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and vortex briefly.
-
Heat the mixture at 70°C for 30 minutes in a heating block or oven.
-
After cooling, the sample is ready for injection into the GC-MS system.
GC-MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization based on the specific instrument and column used.
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
GC Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode, 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan.
-
Scan Range: 50-550 m/z.
-
Solvent Delay: 4 minutes.
-
Data Presentation and Interpretation
Metabolite identification is achieved by comparing the obtained mass spectrum of a chromatographic peak with reference spectra from a commercial library (e.g., NIST, Wiley) or from an authentic standard. The fragmentation pattern of the trimethylsilyl (TMS) derivatized metabolites is characteristic and aids in structural elucidation.
Table 1: Expected GC-MS Data for Trimethylsilyl (TMS) Derivatized this compound Metabolites
| Compound | Derivative | Expected Retention Time (min) | Key Diagnostic Ions (m/z) | Ion Description |
| This compound | Tri-TMS | ~14.5 | 299, 209, 137, 73 | [M-15]⁺, [M-103]⁺, [C₈H₉O₂]⁺, [Si(CH₃)₃]⁺ |
| β-(2-methoxyphenoxy)-lactic acid | Di-TMS | ~15.2 | 355, 283, 225, 137 | [M-15]⁺, [M-87]⁺, [M-COOTMS]⁺, [C₈H₉O₂]⁺ |
| Hydroxythis compound | Tetra-TMS | ~16.8 | 387, 297, 209, 73 | [M-15]⁺, [M-103]⁺, [M-195]⁺, [Si(CH₃)₃]⁺ |
Note: Retention times are approximate and will vary based on the specific chromatographic system and conditions.
Experimental Workflow Visualization
The end-to-end process for metabolite identification is summarized in the workflow diagram below.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dextromethorphan this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Role of this compound in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Investigations of guaifenesine metabolism with gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. This compound | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
Application Note and Protocol for Quantifying Guaifenesin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaifenesin is a widely used expectorant found in numerous over-the-counter cough and cold medications. Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This document provides detailed protocols for the determination of this compound in biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods
A variety of analytical methods have been developed and validated for the quantification of this compound in biological samples. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation. The most common techniques are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or mass spectrometric detection.
Method 1: RP-HPLC with UV Detection for Human Plasma
This method is suitable for the routine analysis of this compound in human plasma samples with good accuracy and precision.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction) [1][2]
-
To 1.0 mL of human plasma in a centrifuge tube, add a known concentration of an internal standard (e.g., eplerenone or mephenesin).[1][3]
-
Add 200 µL of 1N HCl and vortex for 30 seconds.[3]
-
Add 3 mL of dichloromethane (or a methanol-methylene chloride mixture, 5:95, v/v) and vortex for 5 minutes.[1][2]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject 20 µL into the HPLC system.
2. Chromatographic Conditions [1][4]
-
Column: HiQSil C18HS (250 x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A mixture of methanol and water (60:40, v/v) or Potassium di-hydrogen phosphate buffer and methanol (60:40 v/v).[1][4]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.[4]
Workflow for RP-HPLC with UV Detection
Caption: Workflow for this compound Quantification by HPLC-UV.
Method 2: LC-MS/MS for Human Plasma
This method offers higher sensitivity and selectivity, making it suitable for studies requiring lower limits of quantification.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma, add 400 µL of acetonitrile containing the internal standard (e.g., this compound-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
2. LC-MS/MS Conditions [5]
-
LC System: UPLC or HPLC system.
-
Column: A suitable C18 column (e.g., Kinetex C18, 50 x 4.6 mm, 2.6 µm).[6]
-
Mobile Phase: A gradient of water and methanol.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[6]
-
MRM Transitions: [5]
-
This compound: m/z 199.0 → 163.0
-
Internal Standard (e.g., Glibenclamide): m/z 368.968[7]
-
Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound Quantification by LC-MS/MS.
Data Presentation
The performance of these analytical methods is summarized in the tables below.
Table 1: HPLC with UV Detection - Method Parameters and Validation Data
| Parameter | Method 1 |
| Biological Matrix | Human Plasma[1][2] |
| Sample Preparation | Liquid-Liquid Extraction[1][2] |
| Column | HiQSil C18HS (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Methanol : Water (60:40, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 230 nm[1] |
| Linearity Range | 100 - 3200 ng/mL[1] |
| Intra-day Precision (%RSD) | < 15[1] |
| Inter-day Precision (%RSD) | < 15[1] |
| Recovery (%) | 88.6 - 97.6[2] |
| Retention Time | ~9.6 min[3] |
Table 2: LC-MS/MS - Method Parameters and Validation Data
| Parameter | Method 2 |
| Biological Matrix | Human Plasma[5] |
| Sample Preparation | Protein Precipitation |
| Column | Kinetex C18 (50 x 4.6 mm, 2.6 µm)[6] |
| Mobile Phase | Water : Methanol (gradient)[5] |
| Flow Rate | 0.3 mL/min[5] |
| Detection | ESI+ MRM[6] |
| Linearity Range | 10 - 200 ng/mL[5] |
| Intra-day Precision (%RSD) | < 2[5] |
| Inter-day Precision (%RSD) | < 2[5] |
| Recovery (%) | > 95% |
| Retention Time | ~1.81 min[5] |
Method Validation
All analytical methods for the quantification of this compound in biological samples should be validated according to the relevant regulatory guidelines (e.g., FDA, ICH). Key validation parameters include:
-
Selectivity and Specificity: The method should be able to differentiate and quantify the analyte from endogenous components in the matrix.[8]
-
Linearity: A linear relationship between the instrument response and the known concentrations of the analyte should be established.[8]
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) should be determined at multiple concentration levels.[8]
-
Recovery: The efficiency of the extraction procedure should be evaluated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage) should be assessed.[1]
Conclusion
The protocols described in this application note provide robust and reliable methods for the quantification of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS offering superior sensitivity for applications demanding lower detection limits. Proper method validation is essential to ensure the generation of high-quality, reliable data for pharmacokinetic and other clinical or preclinical studies.
References
- 1. elibrary.ru [elibrary.ru]
- 2. Determination of this compound in human plasma by liquid chromatography in the presence of pseudoephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ijpbs.com [ijpbs.com]
- 5. scispace.com [scispace.com]
- 6. Eco-friendly UPLC-MS/MS analysis of possible add-on therapy for COVID-19 in human plasma: Insights of greenness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In-Vitro Evaluation of Guaifenesin's Effect on Mucus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in-vitro models for studying the effects of Guaifenesin on mucus production, rheology, and clearance. The protocols outlined below are based on established methodologies and are intended to assist in the consistent and reproducible evaluation of this compound and other mucoactive compounds.
Introduction
This compound is an expectorant widely used to relieve chest congestion by thinning and loosening mucus in the airways.[1] Understanding its mechanism of action at the cellular and biophysical level is crucial for the development of new and improved therapies for respiratory conditions characterized by mucus hypersecretion, such as chronic bronchitis and COPD.[2][3] In-vitro models, particularly those using differentiated human airway epithelial cells, offer a powerful platform to investigate the direct effects of this compound on the airway epithelium.[3][4]
Studies have demonstrated that this compound directly interacts with airway epithelial cells to modify mucus properties and enhance its clearance.[2] Key findings from in-vitro studies indicate that this compound:
-
Suppresses the production and secretion of MUC5AC, a major gel-forming mucin.[4][6][7]
-
Decreases the interaction strength between mucus and the cell surface.[2]
These effects are observed at clinically relevant concentrations, highlighting the utility of in-vitro systems for mechanistic and preclinical studies.[3][4]
In-Vitro Models for Studying this compound's Effects
The most physiologically relevant in-vitro model for studying the effects of this compound on airway mucus is the differentiated human airway epithelial cell (hAEC) culture at an air-liquid interface (ALI) .[4][6] This model mimics the in-vivo airway epithelium, with distinct apical and basolateral compartments, and develops key features such as a mucus layer and functional cilia.
For studies requiring a model of mucus hypersecretion, hAEC cultures can be stimulated with Interleukin-13 (IL-13) , a cytokine known to induce mucus production.[5][7]
Experimental Protocols
Culture of Human Airway Epithelial Cells at Air-Liquid Interface
This protocol describes the culture of hAECs to form a differentiated, mucociliary epithelium.
Materials:
-
Cryopreserved primary human bronchial epithelial cells
-
Cell culture flasks and transwell inserts (e.g., 12-well, 0.4 µm pore size)
-
Bronchial epithelial cell growth medium and ALI differentiation medium
-
Coating solution (e.g., collagen-based)
-
General cell culture reagents and equipment
Procedure:
-
Thaw and expand primary hAECs in cell culture flasks according to the supplier's instructions.
-
Coat transwell inserts with a suitable matrix and seed the expanded hAECs at a high density.
-
Culture the cells submerged in growth medium in both the apical and basolateral compartments until a confluent monolayer is formed.
-
Once confluent, establish the air-liquid interface by removing the medium from the apical compartment and replacing the basolateral medium with ALI differentiation medium.
-
Culture the cells at ALI for at least 3-4 weeks to allow for full differentiation into a mucociliary epithelium. The basolateral medium should be changed every 2-3 days.
Induction of Mucus Hypersecretion with IL-13
To model diseases with mucus hypersecretion, differentiated hAEC cultures can be treated with IL-13.
Procedure:
-
Following differentiation, add IL-13 to the basolateral medium of the hAEC cultures at a final concentration of 1 ng/mL.[7]
-
Incubate the cultures for 3 days to induce a state of mucus hypersecretion.[7]
Treatment with this compound
Procedure:
-
Prepare stock solutions of this compound in a suitable vehicle (e.g., cell culture medium).
-
For both baseline and IL-13 stimulated cultures, add this compound to the basolateral medium at desired final concentrations (e.g., 10, 30, 100, 300 µM).[7]
-
Include a vehicle control group.
-
Incubate the cultures for the desired duration of treatment (e.g., 3, 8, or 24 hours).[7]
Quantification of MUC5AC Mucin
The amount of secreted and intracellular MUC5AC mucin can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[6][7]
Procedure:
-
Apical Wash (Secreted Mucin): Add a small volume of phosphate-buffered saline (PBS) to the apical surface of the cultures and incubate to collect the mucus layer.
-
Cell Lysate (Intracellular Mucin): After the apical wash, lyse the cells in the transwell insert using a suitable lysis buffer.
-
Perform an ELISA on the apical wash and cell lysate samples using a specific anti-MUC5AC antibody to determine the concentration of MUC5AC.
Analysis of Mucus Rheology
The viscoelastic properties of the secreted mucus can be measured using a microrheometer.[4][5][6]
Procedure:
-
Collect the apical mucus secretions as described above.
-
Use a micro parallel plate or a micro cone and plate rheometer to measure the elastic (G') and viscous (G'') moduli of the mucus samples.
-
Perform measurements over a range of frequencies to characterize the rheological profile.
Measurement of Mucociliary Transport (MCT) Rate
The rate of mucociliary transport can be assessed by tracking the movement of particles on the surface of the hAEC cultures.[4][6]
Procedure:
-
Add small particles or allow cell debris to be present on the apical surface of the cultures.
-
Use video microscopy to record the movement of these particles over a defined period.
-
Analyze the videos using particle tracking software to calculate the velocity of particle movement, which represents the MCT rate.
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for in-vitro studies of this compound.
Quantitative Data Summary
The following tables summarize key quantitative findings from in-vitro studies on this compound.
Table 1: Effect of this compound on Mucociliary Transport and Mucus Rheology in IL-13 Stimulated hAECs
| Treatment (24h) | Mucociliary Transport (MCT) Rate | Elastic Modulus (G') |
| IL-13 alone | >75% decrease from baseline | No significant change |
| IL-13 + 30 µM this compound | >6-fold increase vs. IL-13 alone | Reduced to 10% of IL-13 alone value |
| Data adapted from a study comparing this compound with N-acetylcysteine and ambroxol.[5] |
Table 2: Inhibition of MUC5AC by this compound in IL-13 Stimulated hAECs
| Parameter | This compound | N-acetylcysteine (NAC) & Ambroxol |
| MUC5AC Secretion IC50 | ~110 µM | Not concentration-dependent |
| MUC5AC Content IC50 | ~150 µM | Not concentration-dependent |
| Inhibition at 300 µM (24h) | 80% (Secretion), 90% (Content) | 20-40% |
| Data from a study on the effects of mucoactive drugs on IL-13 stimulated MUC5AC production.[7] |
Putative Signaling Pathway of this compound's Direct Effect on Airway Epithelial Cells
While the complete signaling pathway for this compound's direct action on airway epithelial cells is still under investigation, the available data suggests a mechanism that leads to the downregulation of mucin gene expression and subsequent protein synthesis and secretion.
Conclusion
The in-vitro models and protocols described in these application notes provide a robust framework for investigating the mucoactive properties of this compound. By utilizing differentiated human airway epithelial cell cultures, researchers can gain valuable insights into the mechanisms by which this compound improves mucus clearance. The quantitative endpoints of mucin production, mucus rheology, and mucociliary transport are critical for the preclinical assessment and development of novel expectorant therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. respiratory-therapy.com [respiratory-therapy.com]
- 3. Role of this compound in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Effect of this compound on mucin production, rheology, and mucociliary transport in differentiated human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols for Guaifenesin Studies in Animal Models of Cough and Mucociliary Clearance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaifenesin is an expectorant widely used to increase the output of bronchial secretions and facilitate their removal. These application notes provide a comprehensive overview of the animal models and experimental protocols relevant to the preclinical evaluation of this compound's effects on cough and mucociliary clearance. The provided methodologies and data summaries are intended to guide researchers in designing and executing robust studies to investigate the efficacy and mechanism of action of this compound and other mucoactive agents.
Mechanism of Action of this compound
This compound's primary mechanism of action is thought to involve the stimulation of the gastric mucosa, which in turn initiates a reflex secretion of watery fluid from the respiratory tract glands. This action increases the volume and reduces the viscosity of bronchial secretions, thereby enhancing mucociliary clearance and promoting a more productive cough.[1] Some evidence also suggests that this compound may have a direct effect on the respiratory epithelium, further aiding in the thinning of mucus.
Animal Models for Cough Studies
The guinea pig is the most well-established animal model for studying cough due to its sensitive and reproducible cough reflex to various tussive stimuli.[2]
Citric Acid-Induced Cough in Guinea Pigs
This model is widely used to evaluate the efficacy of antitussive drugs. Inhalation of citric acid aerosol irritates the upper respiratory tract, triggering a cough reflex.
Experimental Protocol: Citric Acid-Induced Cough
-
Animal Selection: Use male Hartley guinea pigs weighing 300-350 g.
-
Acclimatization: Acclimatize animals to the experimental environment to minimize stress-induced responses.
-
Drug Administration: Administer this compound or vehicle control orally (p.o.) at the desired doses and pretreatment times.
-
Exposure Chamber: Place each guinea pig individually in a whole-body plethysmograph chamber.
-
Cough Induction: Expose the animals to an aerosol of 0.4 M citric acid for a 3-minute period.[3]
-
Data Acquisition: Record the number of coughs during the exposure period and for a defined post-exposure period using a sound-recording device and specialized software.
-
Data Analysis: Compare the number of coughs in the this compound-treated groups to the vehicle control group.
Animal Models for Mucociliary Clearance Studies
Various animal models, including rodents (rats, mice), are utilized to assess mucociliary clearance. These models allow for the direct or indirect measurement of the rate of mucus transport along the respiratory epithelium.
Particle Transport Assay in Rodents
This method directly measures the rate of mucociliary transport by tracking the movement of particles deposited on the tracheal mucosa.[4]
Experimental Protocol: Ex Vivo Particle Transport Assay
-
Animal Euthanasia and Trachea Excision: Humanely euthanize the animal (e.g., mouse) and carefully excise the trachea.
-
Trachea Preparation: Cut the trachea longitudinally and place it in a custom-made slide with the mucosal side up.
-
Particle Application: Apply fluorescent microparticles (e.g., 1 µm diameter) onto the mucosal surface.[5]
-
Microscopy and Imaging: Visualize the particle movement using a fluorescent microscope equipped with a high-speed camera.[4]
-
Data Acquisition: Record videos of the particle movement over a defined period.
-
Data Analysis: Use image analysis software (e.g., ImageJ) to track the particles and calculate the transport velocity in µm/sec.[4]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on mucociliary clearance and mucus properties based on in vitro studies using human airway epithelial cells, which provide a valuable surrogate for in vivo responses.
Table 1: Effect of this compound on Mucociliary Transport Speed (in vitro)
| This compound Concentration | Treatment Duration | Mucociliary Transport Speed (% Increase from Control) |
|---|---|---|
| 30 µM | 8 hours | 40% |
| 100 µM | 8 hours | 60% |
| 30 µM | 24 hours | 600% |
Data adapted from an in vitro study on cultured respiratory cells.
Table 2: Effect of this compound on Mucus Properties (in vitro)
| This compound Concentration | Treatment Duration | Change in Mucus Viscosity and Elasticity |
|---|
| Not Specified | 24 hours | Reduced to <10% of non-challenged controls |
Data adapted from an in vitro study on cultured respiratory cells.
Visualizing Key Pathways and Workflows
Diagram 1: Cough Reflex Signaling Pathway
Caption: Simplified signaling pathway of the cough reflex.
Diagram 2: Regulation of Mucociliary Clearance
Caption: Core components and regulation of mucociliary clearance.
Diagram 3: Experimental Workflow for this compound Evaluation
Caption: General workflow for preclinical evaluation of this compound.
References
- 1. The Role of this compound in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 3. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for Measuring Mucociliary Clearance and Cilia-generated Flow in Mice by ex vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and function relationships of mucociliary clearance in human and rat airways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation and Development of Extended-Release Guaifenesin Tablets
AN-GFN-ER-2025
Audience: Researchers, scientists, and drug development professionals.
Introduction: Guaifenesin is a widely used expectorant that helps loosen phlegm and thin bronchial secretions.[1] Due to its short biological half-life of approximately one hour, conventional immediate-release formulations require frequent dosing to maintain therapeutic effect, which can lead to reduced patient compliance.[2][3][4] The development of an extended-release (ER) tablet, typically for 12-hour dosing, offers a significant therapeutic advantage by providing sustained plasma concentrations of the drug.[3][5]
This compound is a BCS Class I drug, characterized by high solubility and high permeability.[2][6][7] However, it presents formulation challenges due to poor flowability and compressibility, making processes like direct compression difficult, especially for high-dose tablets (e.g., 600 mg and 1200 mg).[2] This note details the key steps and protocols for the formulation and development of robust extended-release this compound tablets, focusing on a matrix-based system manufactured via wet granulation.
Overall Development Workflow
The development process for extended-release this compound tablets follows a structured path from initial studies to final product quality control. This workflow ensures that all critical quality attributes (CQAs) are identified and controlled.
Caption: High-level workflow for ER this compound tablet development.
Pre-formulation Studies
A critical initial step is to ensure the compatibility of this compound with the selected excipients. Incompatibility can lead to degradation of the active pharmaceutical ingredient (API), affecting the product's stability and efficacy.
Protocol 1: Drug-Excipient Compatibility Study
Objective: To assess the physicochemical compatibility of this compound with various excipients under accelerated storage conditions.
Materials & Equipment:
-
This compound API
-
Selected excipients (e.g., HPMC, Microcrystalline Cellulose, Magnesium Stearate)
-
High-Performance Liquid Chromatography (HPLC) system with a PDA detector[6][8]
-
Stability chambers (40°C / 75% RH)
-
Vials, spatulas, weighing balance
Methodology:
-
Prepare physical mixtures of this compound and each excipient, typically in a 1:1 ratio.
-
Prepare a control sample of pure this compound API.
-
Place a portion of each mixture and the control into separate, sealed glass vials.
-
Store the vials under accelerated stability conditions (e.g., 40°C / 75% RH) for a predetermined period (e.g., 4 weeks).
-
At specified time points (e.g., initial, 2 weeks, 4 weeks), withdraw samples.
-
Prepare solutions of each sample in a suitable diluent, such as methanol.[8][9]
-
Analyze the solutions by a stability-indicating HPLC method to detect any new impurity peaks or a significant decrease in the API assay.[6]
-
Compare the chromatograms of the mixtures to the control sample. The appearance of new peaks or a significant loss of the main this compound peak indicates a potential incompatibility.[6]
Formulation Development
The formulation of an ER tablet relies on a rate-controlling polymer matrix that swells or erodes over time to release the drug.
Key Excipients:
-
Rate-Controlling Polymer (Matrix Former): Hydrophilic polymers like Hypromellose (HPMC) are commonly used.[10] Different viscosity grades (e.g., K100M) can be selected to modulate the drug release rate.[2]
-
Filler/Binder: Microcrystalline cellulose (MCC) is often used to improve powder compressibility and tablet hardness.[1]
-
Glidant: Colloidal silicon dioxide enhances powder flowability.[3]
-
Lubricant: Magnesium stearate prevents the tablet from sticking to the punches and die during compression.[1][3]
Table 1: Example Formulation for a 600 mg Extended-Release this compound Tablet
| Component | Function | % w/w |
| This compound | Active Pharmaceutical Ingredient | 65.0 - 75.0 |
| HPMC K100M | Rate-Controlling Polymer | 15.0 - 25.0 |
| Microcrystalline Cellulose (PH 101) | Filler / Binder | 5.0 - 15.0 |
| Colloidal Silicon Dioxide | Glidant | 0.5 - 1.0 |
| Magnesium Stearate | Lubricant | 0.5 - 1.0 |
Manufacturing Process
Due to the poor flow properties of this compound, wet granulation is a preferred method to produce a uniform blend with suitable characteristics for tablet compression.[2][10]
Manufacturing Workflow: Wet Granulation
Caption: Wet granulation process for ER this compound tablets.
Protocol 2: Wet Granulation & Tablet Compression
Objective: To manufacture extended-release this compound tablets using a wet granulation process.
Equipment:
-
High-shear mixer/granulator
-
Fluid bed dryer
-
Cone mill or equivalent sizing equipment
-
V-blender or bin blender
-
Rotary tablet press
Methodology:
-
Dry Mixing: Accurately weigh and sift this compound, HPMC, and microcrystalline cellulose. Load the materials into a high-shear mixer and blend for 5-10 minutes to achieve a uniform mix.[2]
-
Granulation: While mixing, slowly add purified water (as the granulating fluid) to the powder blend until a suitable wet mass is formed.
-
Drying: Transfer the wet granules to a fluid bed dryer. Dry the granules until the loss on drying (LOD) is within the specified range (typically NMT 2%).
-
Milling: Pass the dried granules through a mill with an appropriate screen to achieve a uniform particle size distribution.
-
Lubrication: Transfer the milled granules to a blender. Add the sifted colloidal silicon dioxide and blend for 5 minutes. Then, add the sifted magnesium stearate and blend for a final 3 minutes.
-
Compression: Set up a rotary tablet press with the appropriate tooling. Compress the final blend into tablets according to the target weight, hardness, and thickness specifications.[11]
Table 2: Critical Process Parameters
| Parameter | Stage | Target Range |
| Dry Mix Time | Blending | 5 - 10 minutes |
| Binder Addition Rate | Granulation | Process Dependent |
| Loss on Drying (LOD) | Drying | NMT 2.0% |
| Mill Screen Size | Milling | 1.0 - 2.0 mm |
| Lubrication Time | Blending | 3 - 5 minutes |
| Tablet Hardness | Compression | 8 - 14 Kp[2] |
Quality Control & Analytics
Finished tablets must be tested against established specifications to ensure product quality, safety, and efficacy. The dissolution profile is a critical quality attribute for an extended-release product.
Protocol 3: In-Vitro Dissolution Testing
Objective: To determine the rate of drug release from the extended-release tablets over a 12-hour period.
Dissolution Testing Workflow
Caption: Workflow for in-vitro dissolution testing of ER tablets.
Equipment & Materials:
-
UV-Vis Spectrophotometer or HPLC system
-
Dissolution media (e.g., 0.1N HCl, pH 6.8 phosphate buffer)[2][12]
-
Volumetric flasks, filters
Methodology:
-
Media Preparation: Prepare 900 mL of the specified dissolution medium (e.g., pH 6.8 phosphate buffer) and equilibrate to 37 ± 0.5°C.
-
Apparatus Setup: Set up the dissolution apparatus. For example, use USP Apparatus II (Paddle) at 50 rpm.[12][13]
-
Test Initiation: Place one tablet in each of the six dissolution vessels.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 8, and 12 hours).[12] Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples. Determine the concentration of this compound in each sample using a validated analytical method, such as UV spectrophotometry at 274 nm.[2]
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Table 3: Example Dissolution Specifications (USP Apparatus II, 50 rpm, 900 mL pH 6.8 Buffer)
| Time (Hours) | % Drug Released |
| 1 | NMT 40% |
| 2 | 45% - 65% |
| 4 | 60% - 80% |
| 8 | NLT 75% |
| 12 | NLT 85% |
(Note: These are example specifications and should be established based on product-specific development data and in-vivo performance.)
References
- 1. EP1276467B1 - this compound sustained release formulation and tablets - Google Patents [patents.google.com]
- 2. Single Layer Extended Release Two-in-One this compound Matrix Tablet: Formulation Method, Optimization, Release Kinetics Evaluation and Its Comparison with Mucinex® Using Box-Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20090202633A1 - Extended release formulations of this compound - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. This compound extended-release (Mucinex): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 6. saudijournals.com [saudijournals.com]
- 7. Development and optimization of this compound sustained release mini-tablets for adult and geriatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for the Analysis of this compound Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 9. emergingstandards.usp.org [emergingstandards.usp.org]
- 10. ajptonline.com [ajptonline.com]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchopenworld.com [researchopenworld.com]
Application Notes and Protocols: Assessing Guaifenesin's Impact on Sputum Rheology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaifenesin is an expectorant commonly used to alleviate chest congestion by thinning and loosening mucus in the airways. Understanding its precise effects on sputum rheology is crucial for elucidating its mechanism of action and for the development of new mucoactive drugs. These application notes provide a detailed overview of the techniques and protocols used to assess the impact of this compound on the biophysical properties of sputum.
The primary proposed mechanisms of action for this compound include a "gastro-pulmonary reflex" and direct effects on airway epithelial cells. The former suggests that this compound stimulates gastric vagal receptors, leading to a reflex parasympathetic stimulation of bronchial glands to secrete a more watery, less viscous mucus[1]. The latter proposes a direct interaction with airway epithelial cells, resulting in decreased production of mucins like MUC5AC and a reduction in mucus viscoelasticity[2][3][4][5]. However, it is important to note that some clinical studies have not found a significant effect of this compound on sputum properties in patients with acute respiratory tract infections[6].
Data Presentation
The following tables summarize the quantitative data from in vitro studies on the effect of this compound on MUC5AC secretion and mucus rheology.
Table 1: Effect of this compound on MUC5AC Secretion in IL-13 Stimulated Human Airway Epithelial Cells [7]
| Treatment Group | MUC5AC Concentration (µg/mL) | % Inhibition of Secretion |
| Control (IL-13 only) | 1.8 ± 0.2 | - |
| This compound (10 µM) | 1.5 ± 0.1 | 16.7% |
| This compound (30 µM) | 1.2 ± 0.1 | 33.3% |
| This compound (100 µM) | 0.9 ± 0.1 | 50.0% |
| This compound (300 µM) | 0.7 ± 0.1* | 61.1% |
*Indicates a statistically significant difference from the control group. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Mucus Rheology in IL-13 Stimulated Human Airway Epithelial Cells [7]
| Treatment Group | Elastic Modulus (G') (dynes/cm²) | Viscous Modulus (G'') (dynes/cm²) |
| Control (IL-13 only) | 1.5 ± 0.2 | 0.8 ± 0.1 |
| This compound (100 µM) | 0.9 ± 0.1 | 0.5 ± 0.1 |
| This compound (300 µM) | 0.7 ± 0.1 | 0.4 ± 0.1 |
*Indicates a statistically significant difference from the control group. Data are presented as mean ± SEM.
Experimental Protocols
Sputum Collection and Processing for Rheological Analysis
Objective: To obtain and prepare sputum samples for consistent and reproducible rheological measurements.
Materials:
-
Sterile sputum collection containers
-
Vortex mixer
-
Calibrated pipette
-
Optional: Phosphate-buffered saline (PBS), dithiothreitol (DTT)
Protocol:
-
Sputum Collection: Instruct patients to rinse their mouths with water to minimize saliva contamination. Spontaneous or induced sputum should be collected in a sterile container.
-
Sample Homogenization: To ensure homogeneity, vortex the sputum sample for 30-60 seconds.
-
Aliquoting: Immediately after homogenization, transfer an appropriate volume (typically 20-50 µL) of the sample to the rheometer plate.
-
Storage (if necessary): For later analysis, samples can be stored at -80°C. Thaw frozen samples completely at room temperature before vortexing and measurement.
Sputum Rheology Measurement using a Cone-Plate Rheometer
Objective: To quantify the viscoelastic properties of sputum.
Materials:
-
Cone-plate rheometer
-
Sputum sample
Protocol:
-
Instrument Setup:
-
Set the temperature of the rheometer plate to 37°C to mimic physiological conditions.
-
Use a cone geometry appropriate for the sample volume and viscosity (e.g., 20 mm or 40 mm diameter).
-
Set the gap between the cone and plate according to the manufacturer's instructions.
-
-
Sample Loading: Carefully place the sputum sample onto the center of the lower plate. Lower the cone to the set gap, ensuring the sample spreads evenly without air bubbles.
-
Oscillatory Measurement:
-
Perform a frequency sweep (e.g., 0.1 to 10 Hz) at a constant, low strain (e.g., 1-5%) within the linear viscoelastic region.
-
This will yield the elastic (storage) modulus (G') and the viscous (loss) modulus (G'').
-
-
Data Analysis:
-
G' represents the elastic component (solid-like behavior) and G'' represents the viscous component (liquid-like behavior) of the sputum.
-
A decrease in both G' and G'' indicates a reduction in the viscoelasticity of the sputum.
-
Quantification of MUC5AC in Sputum by ELISA
Objective: To measure the concentration of the MUC5AC mucin in sputum samples.
Materials:
-
ELISA plate pre-coated with anti-MUC5AC antibody
-
Sputum samples
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme
-
Wash buffer
-
Stop solution
-
Microplate reader
Protocol:
-
Sample Preparation:
-
Dilute sputum samples in an appropriate buffer (e.g., PBS with a reducing agent like DTT to break disulfide bonds).
-
Centrifuge the samples to pellet debris and collect the supernatant.
-
-
ELISA Procedure:
-
Add diluted samples and standards to the wells of the pre-coated ELISA plate.
-
Incubate to allow MUC5AC to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Generate a standard curve from the absorbance values of the known standards.
-
Calculate the MUC5AC concentration in the samples by interpolating their absorbance values on the standard curve.
-
Signaling Pathways and Experimental Workflows
References
- 1. The Role of this compound in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on mucin production, rheology, and mucociliary transport in differentiated human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of this compound in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. respiratory-therapy.com [respiratory-therapy.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound has no effect on sputum volume or sputum properties in adolescents and adults with acute respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, N-acetylcysteine, and ambroxol on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Guaifenesin Efficacy in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaifenesin is an expectorant medication widely used to manage cough and chest congestion associated with upper respiratory tract infections (URTIs).[1][2][3] Its primary mechanism of action is believed to be the stimulation of respiratory tract secretions, which increases the volume and reduces the viscosity of mucus, thereby facilitating its removal through coughing.[4] Additionally, some studies suggest that this compound may have a central antitussive effect by inhibiting cough reflex sensitivity.[5][6]
These application notes provide a comprehensive framework for designing and implementing robust clinical trials to evaluate the efficacy of this compound in treating productive cough associated with URTIs. The following protocols are designed to ensure the collection of high-quality data suitable for regulatory submission and scientific publication.
Clinical Trial Design
A randomized, double-blind, placebo-controlled, parallel-group study is the recommended design to minimize bias and provide a clear assessment of this compound's treatment effect.
2.1 Study Objectives
-
Primary Objective: To evaluate the efficacy of this compound in reducing the severity and impact of productive cough associated with acute URTIs compared to placebo.
-
Secondary Objectives:
-
To assess the effect of this compound on sputum properties (e.g., viscosity, elasticity).
-
To evaluate the impact of this compound on cough reflex sensitivity.
-
To assess the safety and tolerability of this compound in the study population.
-
2.2 Patient Population
The target population should consist of otherwise healthy adults with a recent onset of a productive cough due to an acute URTI.
Table 1: Inclusion and Exclusion Criteria
| Inclusion Criteria | Exclusion Criteria |
| Male and female subjects, 18-65 years of age.[7] | History of chronic respiratory conditions (e.g., asthma, COPD, cystic fibrosis).[8] |
| Diagnosis of an acute upper respiratory tract infection (URTI) within the last 5 days.[7] | Productive cough lasting more than 3 weeks.[8] |
| Presence of a productive cough. | Fever >38.5°C (101.3°F).[7] |
| Moderate to severe cough as defined by a minimum score on a validated cough severity scale. | Use of other cough and cold medications within a specified washout period.[3] |
| Ability to provide informed consent and comply with study procedures. | Known hypersensitivity to this compound or any of the excipients. |
| Pregnant or lactating females.[8] |
2.3 Investigational Product and Dosage
-
Investigational Product: this compound (e.g., 600 mg or 1200 mg extended-release tablets).
-
Placebo: Matching placebo tablets.
-
Dosage and Administration: One tablet administered orally every 12 hours with a full glass of water for a duration of 7 days.[3][8]
2.4 Study Endpoints
Table 2: Primary and Secondary Efficacy Endpoints
| Endpoint Type | Endpoint | Assessment Tool/Method |
| Primary | Change from baseline in cough-related quality of life. | Leicester Cough Questionnaire (LCQ)[1][4][9][10][11] |
| Secondary | Change from baseline in cough and sputum symptoms and their impact. | Cough and Sputum Assessment Questionnaire (CASA-Q)[12][13][14][15][16] |
| Secondary | Change from baseline in sputum viscoelasticity (elastic modulus G' and viscous modulus G''). | Sputum Rheology[17][18][19][20][21] |
| Secondary | Change from baseline in cough reflex sensitivity. | Capsaicin Cough Challenge (C5 concentration)[5][6] |
| Secondary | Patient's global assessment of treatment effectiveness. | 5-point Likert Scale |
Experimental Protocols
3.1 Leicester Cough Questionnaire (LCQ)
The LCQ is a 19-item, self-administered questionnaire that assesses the impact of cough on a patient's quality of life across three domains: physical, psychological, and social.[4][10]
-
Scoring: Each item is scored on a 7-point Likert scale.[1] The total score ranges from 3 to 21, with higher scores indicating a better quality of life.[4][10] A clinically meaningful improvement is generally considered to be an increase of 1.3 to 2.3 points in the total score.[9][11]
-
Administration: The questionnaire should be administered at baseline and at specified follow-up visits (e.g., Day 4 and Day 7).
3.2 Cough and Sputum Assessment Questionnaire (CASA-Q)
The CASA-Q is a patient-reported outcome measure designed to evaluate the severity of cough and sputum and their impacts on daily life in patients with chronic bronchitis and COPD.[12][13] It has been validated for use in assessing cough in other respiratory conditions.[14][15]
-
Domains: The questionnaire has four domains: cough symptom severity, cough impact, sputum symptom severity, and sputum impact.[13]
-
Scoring: Items are rated on a 5-point Likert scale. Domain scores are calculated and range from 0 to 100, with higher scores indicating fewer symptoms or less impact.[14]
-
Administration: The CASA-Q should be administered at baseline and at follow-up visits.
3.3 Sputum Rheology
The viscoelastic properties of sputum provide an objective measure of mucus consistency.
-
Sample Collection: Spontaneous or induced sputum samples should be collected from patients. To ensure sample integrity, rheological analysis should be performed within 2 hours of collection.[17] If immediate analysis is not possible, samples should be snap-frozen at -80°C.[18][20][21]
-
Sample Preparation: Prior to analysis, samples should be gently vortexed at a low velocity for 1 minute to ensure homogeneity.[17][18]
-
Instrumentation: A rotational rheometer is used to perform oscillatory shear measurements.
-
Measurement: The elastic modulus (G') and viscous modulus (G'') are determined at a physiological temperature (37°C) with an oscillatory frequency of 1 Hz.[17]
3.4 Capsaicin Cough Challenge
This procedure assesses cough reflex sensitivity by determining the concentration of inhaled capsaicin required to induce a specific number of coughs.
-
Procedure: Subjects inhale nebulized capsaicin solutions of incrementally increasing concentrations. The challenge begins with a sub-threshold concentration and doubles with each subsequent inhalation until the subject coughs five or more times (C5).[5][6]
-
Endpoint: The primary endpoint is the capsaicin concentration that induces at least five coughs (C5). An increase in the C5 value from baseline indicates a reduction in cough reflex sensitivity.
Data Presentation and Statistical Analysis
All quantitative data should be summarized in tables for clear comparison between the this compound and placebo groups.
Table 3: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound (N=) | Placebo (N=) |
| Age (years), mean (SD) | ||
| Gender, n (%) | ||
| Race, n (%) | ||
| Smoking Status, n (%) | ||
| Baseline LCQ Total Score, mean (SD) | ||
| Baseline CASA-Q Scores, mean (SD) | ||
| Baseline Sputum G' and G'', mean (SD) | ||
| Baseline C5 Concentration (µM), median (IQR) |
Table 4: Summary of Efficacy Outcomes
| Outcome Measure | This compound (N=) | Placebo (N=) | Treatment Difference (95% CI) | p-value |
| LCQ Total Score | ||||
| Change from Baseline at Day 4, mean (SD) | ||||
| Change from Baseline at Day 7, mean (SD) | ||||
| CASA-Q Scores | ||||
| Change from Baseline at Day 7, mean (SD) | ||||
| Sputum Rheology | ||||
| Change from Baseline in G' at Day 7, mean (SD) | ||||
| Change from Baseline in G'' at Day 7, mean (SD) | ||||
| Capsaicin Cough Challenge | ||||
| Change from Baseline in log(C5) at Day 7, median (IQR) |
4.1 Statistical Analysis Plan
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population. The change from baseline in the LCQ total score at Day 7 will be analyzed using an Analysis of Covariance (ANCOVA) model with treatment group as a factor and the baseline LCQ score as a covariate. Similar models will be used for secondary continuous endpoints. The capsaicin cough challenge data will be log-transformed before analysis.
Visualizations
5.1 Proposed Mechanism of Action of this compound
References
- 1. resref.com [resref.com]
- 2. fda.gov [fda.gov]
- 3. Patient-reported outcomes to assess the efficacy of extended-release this compound for the treatment of acute respiratory tract infection symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stradoslabs.com [stradoslabs.com]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Leicester Cough Questionnaire validation and clinically important thresholds for change in refractory or unexplained chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. researchgate.net [researchgate.net]
- 12. cdn.amegroups.cn [cdn.amegroups.cn]
- 13. dovepress.com [dovepress.com]
- 14. Content Validity of CASA-Q Cough Domains and UCSD-SOBQ for Use in Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Sputum-Rheology-Based Strategy for Guiding Azithromycin Prescription in COPD Patients with Frequent Exacerbations: A Randomized, Controlled Study (“COPD CARhE”) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease [frontiersin.org]
- 20. Sputum handling for rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Spectrophotometric Determination of Guaifenesin
This document provides detailed application notes and protocols for the quantitative determination of Guaifenesin in pharmaceutical preparations using various spectrophotometric methods. These methods are essential for quality control and research and development in the pharmaceutical industry.
Introduction
This compound, chemically known as (RS)-3-(2-methoxyphenoxy)propane-1,2-diol, is a widely used expectorant that helps to relieve chest congestion by thinning and loosening mucus in the airways.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical formulations containing this compound. Spectrophotometry, being a simple, cost-effective, and readily available technique, offers a suitable approach for its quantification.[2]
This document outlines three distinct spectrophotometric methods for the determination of this compound:
-
Direct UV Spectrophotometry: This method relies on the inherent ultraviolet absorbance of the this compound molecule.
-
Colorimetric Method using 4-Amino-5-hydrazino-4H[2][3][4]-triazole-3-thiol (AHTT): This method involves the chemical derivatization of this compound to form a colored product that is then measured.
-
Colorimetric Method using Ferric Chloride and 1,10-Phenanthroline: This method is based on the formation of a colored complex between this compound, ferric chloride, and 1,10-phenanthroline.
Method 1: Direct UV Spectrophotometry
Principle
This compound exhibits absorbance in the ultraviolet region of the electromagnetic spectrum. This method involves dissolving the sample in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). The concentration of this compound is then determined by comparing the absorbance with that of a standard solution of known concentration, based on the Beer-Lambert law. Different solvents can be used, leading to slight variations in the λmax. This protocol will detail the use of water and methanol as solvents.
Experimental Protocol
1. Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
-
1.0 cm quartz cells
-
Analytical balance
-
Volumetric flasks
-
Pipettes
2. Reagents and Materials:
-
This compound reference standard
-
Methanol (analytical grade)[4]
-
Distilled water[2]
-
Sample containing this compound (e.g., tablets, syrup)
3. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.[2][4]
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent (distilled water or methanol).[2][4]
4. Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of dilutions to obtain concentrations in the linear range (e.g., 2-40 µg/mL for water, 2.5-15 µg/mL for methanol).[2][4]
5. Preparation of Sample Solution:
-
For Tablets: Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of the solvent, sonicate for 15 minutes, and then dilute to the mark. Filter the solution.[4][5]
-
For Syrups: Transfer a volume of syrup equivalent to 5 mg of this compound into a 1 L volumetric flask and dilute to the mark with distilled water to get a 5 µg/mL solution.[2]
6. Spectrophotometric Measurement:
-
Scan the standard solution of this compound (e.g., 20 µg/mL) in the range of 200-400 nm to determine the λmax.[2] The λmax is approximately 222 nm in water and 224.6 nm in methanol.[2][4]
-
Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.
-
Construct a calibration curve by plotting absorbance versus concentration for the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Quantitative Data Summary
| Parameter | Method using Water | Method using Methanol |
| λmax | 222 nm[2] | 224.6 nm[4] |
| Linearity Range | 2-40 µg/mL[2] | 2.5-15 µg/mL[4] |
| Correlation Coefficient (r²) | 0.997[2] | 0.9999[4] |
| Molar Absorptivity | 0.75 x 10⁴ L·mol⁻¹·cm⁻¹[2] | Not Reported |
| LOD (Limit of Detection) | Not Reported | Within limits as per ICH guidelines[4] |
| LOQ (Limit of Quantitation) | Not Reported | Within limits as per ICH guidelines[4] |
Experimental Workflow Diagram
Caption: Workflow for Direct UV Spectrophotometric Determination of this compound.
Method 2: Colorimetric Method using AHTT
Principle
This method is based on the oxidation of this compound with periodic acid to produce formaldehyde. The formaldehyde then condenses with 4-Amino-5-hydrazino-4H[2][3][4]-triazole-3-thiol (AHTT). The condensation product is further oxidized in an alkaline medium to form a purple-colored compound, the absorbance of which is measured at 550 nm.[3][6]
Experimental Protocol
1. Instrumentation:
-
UV-Visible Spectrophotometer
-
1.0 cm glass or quartz cells
-
Analytical balance
-
Volumetric flasks, Test tubes
-
Pipettes
2. Reagents and Materials:
-
This compound reference standard
-
Periodic acid solution
-
Potassium hydroxide (KOH) solution (5 M)
-
4-Amino-5-hydrazino-4H[2][3][4]-triazole-3-thiol (AHTT) reagent (0.5% in 0.5 M HCl)[3]
3. Preparation of Standard Stock Solution (e.g., 100 µg/mL):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water).
4. Preparation of Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution to cover the linear range (5-45 µg/mL).[3]
5. Color Development and Measurement:
-
In a series of test tubes, pipette 1 mL of each working standard solution.
-
Add 1 mL of periodic acid solution to each tube.
-
Allow the mixture to stand at room temperature for 15 minutes.[3]
-
Add 0.5 mL of 5 M KOH solution, followed by 1 mL of AHTT solution.[3]
-
Shake the mixture and let it stand for 15 minutes.[3]
-
Measure the absorbance of the resulting purple solution at 550 nm against a reagent blank prepared in the same manner without this compound.[3]
-
Construct a calibration curve and determine the concentration of this compound in the sample.
Quantitative Data Summary
| Parameter | Value |
| λmax | 550 nm[3] |
| Linearity Range | 5-45 µg/mL[3] |
| Correlation Coefficient (r²) | 0.998[7] |
| LOD (Limit of Detection) | Reported as practically determined[3] |
| LOQ (Limit of Quantitation) | Reported as practically determined[3] |
| Color Stability | Approximately 40 minutes[3] |
Experimental Workflow Diagram
Caption: Workflow for the AHTT Colorimetric Method for this compound Determination.
Method 3: Colorimetric Method using Ferric Chloride and 1,10-Phenanthroline
Principle
This method is based on the oxidation of this compound by ferric chloride (FeCl₃), which results in the reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). The ferrous ions then form a stable, orange-red colored complex with 1,10-phenanthroline. The absorbance of this complex is measured at 510 nm and is directly proportional to the concentration of this compound.[8]
Experimental Protocol
1. Instrumentation:
-
UV-Visible Spectrophotometer
-
1.0 cm glass or quartz cells
-
Analytical balance
-
Volumetric flasks
-
Pipettes
2. Reagents and Materials:
-
This compound reference standard
-
Methanol (analytical grade)
-
Ferric chloride (FeCl₃) solution (0.5%)
-
1,10-Phenanthroline solution (0.8%)[8]
3. Preparation of Standard Stock Solution (1 mg/mL):
-
Accurately weigh 100 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol.[8]
4. Preparation of Working Standard Solution (100 µg/mL):
-
Dilute 10 mL of the stock solution to 100 mL with methanol.[8]
5. Color Development and Measurement:
-
Into a series of 10 mL volumetric flasks, pipette appropriate aliquots of the working standard solution to get concentrations in the range of 10-60 µg/mL.
-
To each flask, add 1 mL of 0.5% ferric chloride solution, followed by 1 mL of 0.8% 1,10-phenanthroline solution.[8]
-
Allow the reaction to proceed for 10 minutes.[8]
-
Dilute the solutions to the mark with methanol.
-
Measure the absorbance of the orange-red colored complex at 510 nm against a reagent blank.[8]
-
Plot the calibration curve and determine the concentration of this compound in the sample.
Quantitative Data Summary
| Parameter | Value |
| λmax | 510 nm[8] |
| Linearity Range | 10-60 µg/mL[8] |
| Correlation Coefficient (r²) | 0.999[8] |
| LOD (Limit of Detection) | Not Reported |
| LOQ (Limit of Quantitation) | Not Reported |
Experimental Workflow Diagram
Caption: Workflow for the Ferric Chloride-1,10-Phenanthroline Colorimetric Method.
References
- 1. saudijournals.com [saudijournals.com]
- 2. Novel Eco-Friendly Spectrophotometric Determination of this compound in Pharmaceutical preparations and Environmental Wastewater Samples: Application to content uniformity testing | ClinicSearch [clinicsearchonline.org]
- 3. Sensitive Spectrophotometric Method for Quantitation of this compound and Dropropizine in Their Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. ijpra.com [ijpra.com]
- 6. Sensitive Spectrophotometric Method for Quantitation of this compound and Dropropizine in Their Dosage Forms | Scilit [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpcbs.com [ijpcbs.com]
Application Note & Protocol: Stability Testing of Guaifenesin Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaifenesin, an expectorant widely used to relieve chest congestion, is formulated in various dosage forms, including tablets, capsules, and oral solutions. Ensuring the stability of these formulations throughout their shelf life is a critical aspect of drug development and regulatory compliance. This document provides a comprehensive protocol for conducting stability testing of this compound formulations, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
The purpose of stability testing is to provide evidence on how the quality of a drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][3] This data is used to establish a shelf life for the drug product and recommend storage conditions.
Key Quality Attributes for Stability Testing
The stability of this compound formulations is assessed by monitoring key quality attributes over time. These include:
-
Assay: The amount of this compound present in the formulation.
-
Purity: The level of impurities and degradation products.
-
Dissolution: The rate at which this compound dissolves from the dosage form (for solid oral dosage forms).
-
Physical Characteristics: Appearance, color, odor, and for solid dosage forms, hardness and friability.
-
Moisture Content: The amount of water present in the formulation.
-
Microbial Limits: The presence of any microbial contamination.
Experimental Protocol: Long-Term and Accelerated Stability Study
This protocol is based on ICH guidelines and is designed to establish the shelf life of a this compound formulation.[1][5]
3.1. Materials and Equipment
-
This compound formulation (at least three primary batches)[1][3]
-
Stability chambers with controlled temperature and humidity
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[6][7][8]
-
Dissolution apparatus
-
Karl Fischer titrator for moisture analysis
-
Microbiological testing equipment
-
Appropriate glassware and analytical-grade reagents
3.2. Storage Conditions and Time Points
As per ICH guidelines, the following storage conditions and testing frequencies are recommended:[5]
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
Note: Intermediate testing is performed if significant change occurs during accelerated testing. The length of the studies may be extended to cover the proposed shelf life.
3.3. Analytical Procedures
A stability-indicating analytical method is crucial for separating this compound from its degradation products and any potential impurities.[6][7] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and recommended method.
3.3.1. Sample Preparation for HPLC Analysis
-
Tablets/Capsules: Grind a representative number of tablets or empty the contents of capsules to a fine powder.[9][10] Accurately weigh a portion of the powder equivalent to a known amount of this compound and dissolve it in a suitable diluent (e.g., methanol or a mixture of methanol and water).[9][10] Sonicate to ensure complete dissolution and then dilute to a final known concentration.[9][10] Centrifuge or filter the solution before injection.[9]
-
Oral Solutions: Accurately measure a volume of the oral solution and dilute it with a suitable diluent to a known concentration.
3.3.2. HPLC Method for Assay and Impurities
The following is a general, validated RP-HPLC method that can be adapted. Method validation according to ICH Q2(R1) guidelines is mandatory.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water (e.g., 60:40 v/v) or a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol)[11] |
| Flow Rate | 1.0 mL/min[11] |
| Detection Wavelength | 230 nm or 276 nm[9][11] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at 25°C |
3.4. Forced Degradation Studies
Forced degradation (stress testing) is essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[3][12][13] This involves subjecting the this compound formulation to more severe conditions than those used for accelerated stability testing.
| Stress Condition | Typical Procedure |
| Acid Hydrolysis | Dissolve the sample in 0.1N HCl and heat (e.g., 60°C) for a specified time.[12] |
| Base Hydrolysis | Dissolve the sample in 0.1N NaOH and heat (e.g., 60°C) for a specified time.[12] |
| Oxidation | Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[12][13] |
| Thermal Degradation | Expose the solid drug product to dry heat (e.g., 60°C).[12] |
| Photostability | Expose the drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.[3][12] |
Data Presentation
Summarize all quantitative data from the stability study in clearly structured tables.
Table 1: Stability Data for this compound Formulation (Batch: XXXXX) Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH
| Time Point (Months) | Assay (%) | Total Impurities (%) | Dissolution (%) | Moisture Content (%) | Appearance |
| 0 | 100.2 | 0.15 | 95.5 | 1.2 | White, round tablet |
| 3 | 100.1 | 0.18 | 94.8 | 1.3 | Complies |
| 6 | 99.8 | 0.21 | 94.2 | 1.3 | Complies |
| 9 | 99.5 | 0.25 | 93.5 | 1.4 | Complies |
| 12 | 99.2 | 0.28 | 92.8 | 1.5 | Complies |
| 18 | 98.9 | 0.32 | 92.1 | 1.5 | Complies |
| 24 | 98.5 | 0.38 | 91.5 | 1.6 | Complies |
| 36 | 97.8 | 0.45 | 90.2 | 1.7 | Complies |
Table 2: Forced Degradation Study Results for this compound
| Stress Condition | % Degradation | Major Degradants (if identified) |
| 0.1N HCl, 60°C, 8h | 19.99[12] | Guaiacol[9] |
| 0.1N NaOH, 60°C, 8h | Significant degradation | - |
| 10% H₂O₂, RT, 8h | 13.84[12] | Guaiacol[9] |
| Dry Heat, 60°C, 8h | No significant degradation[12] | - |
| Sunlight, 24h | 21.74[12] | - |
Visualizations
5.1. Stability Testing Workflow
Caption: Workflow for this compound formulation stability testing.
5.2. Signaling Pathway of this compound Degradation
Caption: Major degradation pathways for this compound.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. snscourseware.org [snscourseware.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of this compound in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. emergingstandards.usp.org [emergingstandards.usp.org]
- 10. Methods for the Analysis of this compound Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 11. stm.bookpi.org [stm.bookpi.org]
- 12. longdom.org [longdom.org]
- 13. jchr.org [jchr.org]
Application of Liquid Chromatography-Tandem Mass Spectrometry for Guaifenesin Analysis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In response to the growing need for robust and sensitive analytical methods in pharmaceutical development, this document provides a detailed application note and protocol for the quantitative analysis of Guaifenesin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of methodologies, quantitative data, and experimental workflows.
This compound, a widely used expectorant, requires accurate quantification in pharmacokinetic studies, bioequivalence assessments, and clinical monitoring.[1] LC-MS/MS has emerged as the preferred analytical technique due to its high selectivity, sensitivity, and speed. This document outlines two common extraction techniques, Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), and provides the necessary parameters for successful implementation.
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for this compound analysis, providing a comparative overview of key quantitative parameters.
Table 1: Method Performance and Linearity
| Internal Standard | Linearity Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Reference |
| rac-Guaifenesin-d3 | 8 - 2200 | 8 | [2][3] |
| Glibenclamide | 23.966 - 6001.154 | 23.966 | [2][4] |
| Osalmide | 5.0 - 2000.0 | 5.0 | [5] |
| Tetryzoline HCl | 50 - 1500 | Not Specified (LOD = 35.16) | [6] |
| Mephenesin | 50 - 4000 | 50 | [2] |
Table 2: Accuracy and Precision Data
| Method Reference | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Chen et al., 2005[5] | Not Specified | Within 14% | Within 14% | Within +/-2.4% |
| Asirvatham et al.[4] | Not Specified | Within 5% | Within 5% | Within 5% |
| Ebeid et al., 2021[6] | LQC, MQC, HQC | 3.90 - 5.69% | 4.09 - 7.15% | 100.24 - 113.36% |
Experimental Protocols
Detailed methodologies for the analysis of this compound in human plasma are provided below.
Protocol 1: Solid Phase Extraction (SPE) Method
This protocol is based on a method utilizing a deuterated internal standard, rac-Guaifenesin-d3, for enhanced accuracy and precision.[1][2]
1. Sample Preparation
-
Thaw frozen human plasma samples at room temperature.[2]
-
Spike an appropriate volume of rac-Guaifenesin-d3 internal standard working solution into each plasma sample.[2]
-
Vortex the samples to ensure thorough mixing.[2]
2. Solid Phase Extraction
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]
-
Load the plasma sample onto the conditioned SPE cartridge.[1][2]
-
Wash the cartridge with 1 mL of water to remove interferences.[1]
-
Elute this compound and the internal standard with 1 mL of methanol.[1]
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 50°C.[3]
-
Reconstitute the residue in 400 µL of the mobile phase.[3]
3. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system[2]
-
Column: Luna C18, 100 x 4.6 mm, 5 µm[3]
-
Mobile Phase: Isocratic mobile phase (specific composition to be optimized, a common starting point is a mixture of methanol and water with 0.1% formic acid)[3][4]
-
Flow Rate: 0.8 mL/min (with a split to introduce 0.4 mL/min into the mass spectrometer)[3]
-
Injection Volume: 10 µL[3]
-
Mass Spectrometer: Tandem mass spectrometer with an electrospray ionization (ESI) source[1][2]
-
Ionization Mode: Positive Ion Electrospray (ESI+)[3]
-
MRM Transitions:
-
Source Temperature: 600°C[3]
Protocol 2: Liquid-Liquid Extraction (LLE) Method
This protocol offers an alternative sample preparation technique using Glibenclamide as the internal standard.[4]
1. Sample Preparation
-
To a volume of human plasma, add the internal standard, Glibenclamide.
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of diethyl ether and dichloromethane).[5]
2. LC-MS/MS Conditions
-
LC System: THERMO LC system[4]
-
Column: Kromosil C18, 150mm x 4.6mm, 5µm[4]
-
Mobile Phase: Methanol: 0.1% formic acid (90:10 v/v)[4]
-
Flow Rate: 0.600 mL/min[4]
-
Injection Volume: Not specified
-
Mass Spectrometer: Thermo TSQ Quantum mass spectrometer[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI)[4]
-
MRM Transitions:
Visualized Workflows
To further elucidate the experimental processes, the following diagrams illustrate the key steps involved in the LC-MS/MS analysis of this compound.
Caption: Experimental workflow for this compound analysis using SPE.
Caption: Logical steps in the LLE protocol for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmasm.com [pharmasm.com]
- 5. Sensitive liquid chromatography-tandem mass spectrometry method for the simultaneous determination of paracetamol and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eco-friendly UPLC-MS/MS analysis of possible add-on therapy for COVID-19 in human plasma: Insights of greenness assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of Guaifenesin
Introduction
Guaifenesin, chemically known as 3-(2-methoxyphenoxy)propane-1,2-diol, is a widely used expectorant in cough and cold remedies.[1][2] Its primary function is to increase the volume and reduce the viscosity of secretions in the trachea and bronchi, which aids in the removal of mucus from the respiratory tract.[3] The synthesis and purification of this compound are critical processes in the pharmaceutical industry to ensure the production of a high-purity active pharmaceutical ingredient (API). This document provides detailed methods and protocols for the synthesis and purification of this compound, intended for researchers, scientists, and drug development professionals.
Synthesis of this compound
The most common and well-established method for synthesizing this compound is the Williamson ether synthesis.[1][4] Alternative routes involve the reaction of guaiacol with glycidol or glycerol.[5][6]
Williamson Ether Synthesis
This method involves the reaction of guaiacol (2-methoxyphenol) with (±)-3-chloro-1,2-propanediol via an SN2 mechanism.[1][7] The phenoxide anion of guaiacol, formed by deprotonation with a base, acts as a nucleophile and attacks the primary alkyl halide.[7]
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocol:
-
Preparation of Phenoxide: Dissolve guaiacol (e.g., 550 µL, 5 mmol) in 3 mL of 95% ethanol in a round-bottomed flask.[1] Add a solution of sodium hydroxide (e.g., 250 mg, 6.25 mmol) in 1 mL of water to the guaiacol solution.[1] Heat the mixture under reflux for 10 minutes to form the sodium salt of guaiacol (phenoxide).[1]
-
Reaction: To the phenoxide solution, add a mixture of (±)-3-chloro-1,2-propanediol (e.g., 500 µL, 5.98 mmol) in 0.5 mL of 95% ethanol dropwise.[1] Continue to reflux the reaction mixture for 1 hour.[1]
-
Work-up and Isolation: After cooling, the crude reaction mixture can be neutralized with an acid like 2.5 M HCl.[8] The product is then typically isolated by precipitation. Add hexane (up to 15 mL) with swirling to the residue in the distillation flask to induce precipitation.[8] Cool the mixture in an ice/water bath for 10 minutes to complete the precipitation.[8] Collect the white precipitate of this compound by vacuum filtration.[8]
Synthesis from Guaiacol and Glycidol
This method involves the reaction of guaiacol with glycidol, often in the presence of a catalyst.[6][9] A patent describes a method using a tertiary amine catalyst for the synthesis of enantiomerically enriched this compound.[10]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, mix o-methoxyphenol (guaiacol), glycidol, and a catalytic amount of pyridine (e.g., 57 g guaiacol, 32 g glycidol, 1 g pyridine).[9]
-
Reaction: Warm the mixture to 95°C. An exothermic reaction will occur. Control the temperature to not exceed 110°C by cooling if necessary.[9]
-
Completion and Isolation: After the exothermic reaction subsides, continue heating at 95°C for another hour.[9] The product is then distilled under low pressure.[9] The main fraction containing this compound is collected.
Quantitative Data for Synthesis Methods
| Synthesis Method | Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield | Reference |
| Williamson Ether Synthesis | Guaiacol | 3-chloro-1,2-propanediol | NaOH | 95% Ethanol | 1 hour | Reflux | ~89.7% | [1][7] |
| Guaiacol and Glycidol | Guaiacol | Glycidol | Pyridine | None | 1 hour | 95-110°C | Not Specified | [9] |
| Enantioselective Synthesis | o-methoxy phenol | (R)-glycidol (89% e.e.) | Triethylamine | None initially | 1 hour | 85-90°C | 80% | [10] |
Purification of this compound
Purification is essential to remove unreacted starting materials, byproducts, and other impurities. The primary methods for purifying this compound are recrystallization and chromatographic techniques.
Caption: General Workflow for Recrystallization.
Recrystallization
Recrystallization is a common technique for purifying solid compounds. The choice of solvent is crucial for effective purification.
Experimental Protocol (General):
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Solvents like benzene, ethanol, and isopropanol have been used.[9][10][11]
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent to form a saturated solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Seeding with a small crystal of pure this compound can facilitate this process.[10]
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.[8]
-
Drying: Dry the crystals to remove any residual solvent.
Example: Recrystallization from Ethanol
A product with an initial enantiomeric excess (e.e.) of 97% was recrystallized from hot ethanol to yield a product with 99% e.e. A further recrystallization increased the e.e. to 99.8%.[10]
Preferential Crystallization
For the resolution of racemic this compound, preferential crystallization can be employed. This technique separates enantiomers from a conglomerate-forming system.[11][12]
Experimental Protocol (Conceptual):
-
Supersaturated Solution: Prepare a supersaturated solution of racemic this compound in a suitable solvent like isopropanol or water at a specific temperature.[11]
-
Seeding: Introduce seed crystals of one pure enantiomer (e.g., (R)-(-)-guaifenesin) into the solution.[11]
-
Crystallization: The seeded enantiomer will crystallize out of the solution preferentially, enriching the solid phase with that enantiomer.[11]
-
Isolation: The crystals are harvested by filtration. This process can be performed in coupled crystallizers to enhance efficiency.[13]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound and can also be used for its purification.[14][15] Reversed-phase chromatography is commonly employed.[16]
Analytical HPLC Conditions:
-
Column: A C18 or C8 column is often used.[16]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., potassium phosphate or ammonium acetate) and an organic solvent like acetonitrile or methanol is typical.[16]
-
Detection: UV detection at a wavelength of around 224 nm or 276 nm is common.[15][16]
This technique separates this compound from its impurities based on their differential partitioning between the stationary and mobile phases.[14]
Quantitative Data for Purification Methods
| Purification Method | Solvent/System | Key Parameters | Initial Purity (e.e.) | Final Purity (e.e.) | Reference |
| Recrystallization | Hot Ethanol | Cooling and filtration | 97% | 99% | [10] |
| Recrystallization (2nd) | Hot Ethanol | Cooling and filtration | 99% | 99.8% | [10] |
| Preferential Crystallization | Isopropanol | Seeding with (R)-enantiomer | Racemic | Enantiomerically enriched | [11] |
| Preferential Crystallization | Water | Coupled dissolution | Racemic | >95% for both enantiomers | [17] |
Conclusion
The synthesis of this compound is most commonly achieved through the robust Williamson ether synthesis, providing good yields. Purification via recrystallization is an effective method for achieving high levels of chemical and, if applicable, optical purity. For enantiomerically pure this compound, methods such as enantioselective synthesis or resolution of the racemate by preferential crystallization are employed. The protocols and data presented here provide a comprehensive guide for the synthesis and purification of this compound in a laboratory or drug development setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buy this compound | 93-14-1 | >98% [smolecule.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. US5495052A - Process for producing enantiomerically enriched this compound - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pure.mpg.de [pure.mpg.de]
- 13. researchgate.net [researchgate.net]
- 14. helixchrom.com [helixchrom.com]
- 15. emergingstandards.usp.org [emergingstandards.usp.org]
- 16. researchgate.net [researchgate.net]
- 17. Resolution of Racemic this compound Applying a Coupled Preferential Crystallization-Selective Dissolution Process: Rational Process Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Guaifenesin peak tailing in reverse-phase HPLC
Technical Support Center: Guaifenesin HPLC Analysis
Welcome to the technical support center for troubleshooting challenges in the reverse-phase HPLC analysis of this compound. This resource provides detailed guides and answers to frequently asked questions to help you resolve common issues like peak tailing, ensuring accurate and reproducible results.
Troubleshooting Guide: this compound Peak Tailing
This guide addresses the common issue of peak tailing in reverse-phase HPLC analysis of this compound, providing a step-by-step approach to identify and resolve the root cause.
Q1: My this compound peak is exhibiting significant tailing. What are the most likely causes?
Peak tailing for this compound in reverse-phase HPLC is typically a multifactorial issue, but it is most often caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary causes include:
-
Secondary Silanol Interactions: this compound possesses functional groups that can form secondary interactions with residual silanol groups on the surface of silica-based columns.[1][3][4] These interactions cause a portion of the analyte molecules to lag behind the main peak, resulting in a "tail." This is a very common cause of tailing for compounds with basic or polar functional groups.[2][5]
-
Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, residual silanol groups on the silica packing can be ionized.[2][6] These ionized silanols (pKa ~3.8-4.2) can strongly interact with polar analytes like this compound, leading to poor peak shape.[5]
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or experience degradation of the stationary phase, leading to active sites that cause tailing.[1] A partially blocked column inlet frit can also distort the sample band and cause peak shape issues.[7]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion, including tailing or fronting.[1][8]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to a broadened, tailing peak.[1][7]
Q2: How can I systematically troubleshoot and resolve the peak tailing issue?
A logical approach is crucial for efficiently identifying the problem. The following workflow diagram and detailed steps outline a systematic troubleshooting process.
Caption: A logical workflow for troubleshooting this compound peak tailing in HPLC.
Q3: What specific adjustments to the mobile phase can improve my this compound peak shape?
Mobile phase optimization is the most effective first step.
-
Lower the pH: Adjusting the mobile phase pH to a lower value, typically between 3.0 and 3.2, is highly effective.[1][9][10] This ensures the acidic silanol groups on the column packing are fully protonated (not ionized), minimizing their ability to interact with this compound.[2] Phosphoric acid is commonly used for this pH adjustment.[9][10]
-
Increase Buffer Strength: Inadequate buffering can lead to pH shifts on the column as the sample is introduced, causing peak shape variability.[1] Increasing the buffer concentration (e.g., from 10 mM to 25 mM phosphate) can improve peak symmetry by maintaining a consistent pH environment.[11]
-
Add a Competing Base: For basic analytes, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites and improve peak shape.
Experimental Protocols & Data
To illustrate the impact of method optimization, here are example protocols for a hypothetical analysis that results in peak tailing, followed by an optimized method that resolves the issue.
Protocol 1: Initial Method with Poor Peak Shape
-
Column: Standard C18, 4.6 x 150 mm, 5 µm (not end-capped)
-
Mobile Phase: 50:50 Acetonitrile:Water (unbuffered)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 271 nm[10]
-
Sample Solvent: 100% Acetonitrile
-
Expected Outcome: Significant peak tailing due to silanol interactions, unbuffered mobile phase, and sample solvent mismatch.
Protocol 2: Optimized Method with Improved Peak Shape
-
Mobile Phase: 40:60 Methanol:Buffer (0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.2 with phosphoric acid)[4][9]
-
Flow Rate: 0.8 mL/min[9]
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection: UV at 273 nm[9]
-
Sample Solvent: Mobile Phase (40:60 Methanol:Buffer)
-
Expected Outcome: A sharp, symmetrical peak with a tailing factor close to 1.0.
Quantitative Impact of Optimization
The following table summarizes the improvements observed when moving from an unoptimized to an optimized method for this compound analysis.
| Parameter | Initial Method | Optimized Method | Resulting Improvement |
| Column Type | Standard C18 | End-capped C18 | Minimized silanol interactions.[1] |
| Mobile Phase pH | Neutral (unbuffered) | pH 3.2 | Protonated residual silanols.[9] |
| Sample Solvent | 100% Acetonitrile | Mobile Phase | Reduced solvent mismatch effects.[1] |
| USP Tailing Factor | > 1.8 | 1.1 | Significantly improved peak symmetry.[4][9] |
Frequently Asked Questions (FAQs)
Q: What is an "end-capped" column and why is it recommended for this compound?
A: After the primary C18 ligands are bonded to the silica surface, many accessible silanol groups remain. End-capping is a secondary chemical process that uses a small silanizing reagent (like trimethylchlorosilane) to bond with and "cap" many of these residual silanols.[2] Using an end-capped column is highly recommended for polar compounds like this compound because it physically blocks these active sites, drastically reducing the secondary interactions that cause peak tailing.[1][2][9]
Q: Can my HPLC system itself cause peak tailing?
A: Yes. A phenomenon known as "extra-column band broadening" can contribute to peak tailing.[1] This is caused by excessive volume in the system outside of the column, such as using tubing with a large internal diameter or excessive length between the injector, column, and detector.[1] While often a smaller contributor than chemical effects, it's important to keep all connections as short as possible.
Q: I've optimized my mobile phase and am using a new end-capped column, but I still see some tailing. What else could be wrong?
A: If you have addressed the most common chemical causes, consider the following:
-
Column Overload: Try diluting your sample by a factor of 5 or 10. If the peak shape improves and the retention time increases slightly, you were likely overloading the column.[1][7]
-
Partially Blocked Frit: Debris from samples or pump seals can clog the inlet frit of the column, distorting the flow path.[7] Try reversing and flushing the column (disconnect it from the detector first). If this doesn't work, the column may need to be replaced.[7]
-
Co-eluting Impurity: It is possible that a small, co-eluting impurity is hidden in the tail of your main peak.[2] Changing the detection wavelength or using a higher efficiency column (e.g., with smaller particles) may help resolve the two peaks.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of this compound in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. agilent.com [agilent.com]
Technical Support Center: Optimizing Mobile Phase for Guaifenesin Analysis by HPLC
Welcome to the technical support center for the HPLC analysis of Guaifenesin. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for the HPLC analysis of this compound?
A common starting point for this compound analysis by reverse-phase HPLC involves a C18 column, a mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile, and UV detection in the range of 228-276 nm. The exact ratio of buffer to organic solvent will depend on the specific column and desired retention time.
Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I resolve this?
Peak tailing for this compound is often due to secondary interactions between the analyte and residual silanol groups on the silica-based column packing.[1] Here are several ways to address this issue:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to around 3.2 with phosphoric acid) can help to suppress the ionization of silanol groups, thereby reducing their interaction with this compound.[1][2]
-
Use of an End-capped Column: Employing a C18 column with end-capping will minimize the number of accessible silanol groups, leading to improved peak symmetry.[2]
-
Increase Buffer Strength: A higher buffer concentration in the mobile phase can also help to mask the residual silanol interactions.[1][3]
Q3: I am observing a shift in the retention time of my this compound peak between injections. What could be the reason?
Retention time shifts can be caused by several factors:
-
Mobile Phase Instability: Ensure your mobile phase is well-mixed, degassed, and stable over the course of the analytical run. The stability of the mobile phase can be confirmed by analyzing freshly prepared solutions at regular intervals.[2][4]
-
Column Temperature Fluctuations: Maintaining a constant column temperature is crucial for reproducible retention times.[2] Use a column oven to control the temperature.
-
Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase components can lead to variability in retention.[5]
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.
Q4: How can I improve the resolution between this compound and its related impurities?
Achieving good resolution is critical, especially for stability-indicating methods. Consider the following:
-
Gradient Elution: A gradient method, where the proportion of the organic solvent is increased over time, can often provide better separation of closely eluting peaks compared to an isocratic method.[2][6]
-
Optimize Mobile Phase Composition: Systematically vary the ratio of the organic modifier and the pH of the aqueous buffer to find the optimal conditions for separation.[7]
-
Column Selection: Trying different C18 columns from various manufacturers can sometimes yield improved selectivity due to differences in packing material and bonding chemistry.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
Diagram: Troubleshooting Workflow for this compound HPLC Analysis
Caption: A logical workflow for troubleshooting common HPLC issues in this compound analysis.
Experimental Protocols
Below are examples of detailed methodologies for the HPLC analysis of this compound.
Method 1: Isocratic RP-HPLC Method [5]
-
Objective: Rapid quantitative estimation of this compound in bulk and tablet dosage forms.
-
Instrumentation: HPLC with UV-Visible Detector.
-
Chromatographic Conditions:
-
Column: Waters Acquity HSS T-3 C18 (100 x 2.1 mm, 5µm).
-
Mobile Phase: Potassium di-hydrogen phosphate buffer and methanol (60:40 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 20.0 µL.
-
Run Time: 5 min.
-
-
Mobile Phase Preparation:
-
Prepare the phosphate buffer by dissolving 7.0 grams of Potassium dihydrogen phosphate in 1000 mL of Milli-Q water and adjust the pH to 4.0 with orthophosphoric acid.
-
Mix 600 mL of the buffer with 400 mL of methanol.
-
Degas the mixture in an ultrasonic water bath for 5 minutes and filter through a 0.45 µm filter.
-
-
Standard Solution Preparation: Prepare a standard solution of this compound in the mobile phase.
-
Sample Solution Preparation: For tablets, accurately weigh and powder the tablets. Dissolve an amount of powder equivalent to a specific dose of this compound in the mobile phase, sonicate to ensure complete dissolution, and filter before injection.
Method 2: Gradient RP-HPLC Method for Stability-Indicating Assay [2][4]
-
Objective: To separate this compound from its potential impurities and degradation products.
-
Instrumentation: HPLC with a PDA detector.
-
Chromatographic Conditions:
-
Mobile Phase Preparation: Prepare mobile phases A and B as described, filter through a 0.45 µm nylon membrane filter, and degas.[2]
-
Diluent: A mixture of Milli-Q water and acetonitrile (20:80 v/v).[2]
-
Standard and Sample Preparation: Prepare stock and working standard solutions of this compound in the diluent. For sample preparation, dissolve the tablet powder in the diluent with sonication.[2]
Data Presentation: Comparison of HPLC Methods
The following table summarizes the key parameters of different published HPLC methods for this compound analysis.
| Parameter | Method 1 (Isocratic)[5] | Method 2 (Gradient)[2][4] | Method 3 (USP)[8] | Method 4 (Isocratic)[9] |
| Column | Waters Acquity HSS T-3 C18 (100 x 2.1 mm, 5µm) | Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm) | Legacy L1 C18 | Cosmosil C18 (100 × 2.1 mm, 5 μm) |
| Mobile Phase | Potassium di-hydrogen phosphate: methanol (60:40 v/v) | Gradient of A: 0.02 M KH2PO4 (pH 3.2):Methanol (90:10) and B: 0.02 M KH2PO4 (pH 3.2):Methanol (10:90) | MeOH/H2O/AcOH (40:60:1.5) | Phosphate buffer:Acetonitrile (60:40 v/v) |
| Flow Rate | 0.8 mL/min | 0.8 mL/min | Not Specified | 1 mL/min |
| Detection | 228 nm | 273 nm | UV | 232 nm |
| Retention Time | 2.433 min | Not Specified for parent drug | Not Specified | 2.783 min |
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of this compound in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. ijpbs.com [ijpbs.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. USP Methods for the Analysis of this compound Using a Legacy L1 Column | SIELC Technologies [sielc.com]
- 9. journal.appconnect.in [journal.appconnect.in]
Technical Support Center: Analysis of Guaifenesin by LC-MS/MS
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Guaifenesin.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
Question 1: My this compound signal is significantly lower in biological samples (e.g., plasma, urine) compared to my standards prepared in a pure solvent. How can I confirm if this is due to matrix effects?
Answer: The most direct way to confirm and characterize matrix effects, such as ion suppression, is through a post-extraction spike experiment.[1] This experiment helps to quantify the extent of signal suppression or enhancement caused by the sample matrix.
A post-column infusion experiment can also be performed to identify the specific regions in the chromatogram where ion suppression is occurring.[1] In this method, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column.[1] A blank, extracted matrix sample is then injected onto the LC system.[1] Any dip in the constant baseline signal of this compound indicates the elution of interfering components from the matrix that are causing ion suppression.[1]
Question 2: I've confirmed that ion suppression is affecting my this compound analysis. What are the most effective strategies to reduce it?
Answer: The most effective approach to combat ion suppression is to remove interfering matrix components before the sample is introduced into the LC-MS/MS system.[1] This is achieved through optimized sample preparation. The primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2]
-
Solid-Phase Extraction (SPE): This is often the most effective method for removing a broad range of interferences, including phospholipids, which are a major cause of ion suppression.[1][2]
-
Liquid-Liquid Extraction (LLE): This technique offers better selectivity than PPT and can effectively remove many interfering substances.[2]
-
Protein Precipitation (PPT): While simple and fast, PPT is the least effective at removing other matrix components like salts and phospholipids and may not be sufficient to overcome significant matrix effects.[1]
Additionally, optimizing your chromatographic conditions can help separate this compound from co-eluting matrix components that cause ion suppression.[3]
Question 3: I am using a deuterated internal standard (this compound-d3). Doesn't that automatically correct for matrix effects?
Answer: Using a stable isotope-labeled (SIL) internal standard like this compound-d3 is a crucial strategy to compensate for matrix effects, but it does not eliminate them.[1][4] The SIL internal standard co-elutes with the analyte and experiences similar ion suppression, allowing for an accurate quantification based on the analyte-to-internal standard peak area ratio.[4] However, if the suppression is severe, the signal for both the analyte and the internal standard can be reduced to a level below the limit of quantification (LOQ), making accurate measurement impossible.[1] Therefore, it is still essential to minimize the root cause of the suppression through effective sample preparation.[1]
Question 4: Can adjusting my mass spectrometer settings help reduce matrix effects?
Answer: While optimizing mass spectrometer parameters is crucial for overall method performance, it is generally not the primary means of addressing matrix effects. Adjusting parameters like ion source temperature and gas flows can influence ionization efficiency, but these changes do not remove the interfering components from the sample.[5] The most robust solution is to improve the sample cleanup process.[2] In some cases, switching the ionization mode, for example from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), may reduce susceptibility to matrix effects, but this is not always a viable option and may come with a loss of sensitivity.[6]
Frequently Asked Questions (FAQs)
What are matrix effects in LC-MS/MS analysis?
Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[5] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy and reproducibility of quantitative results.[5][7]
What are common sources of matrix effects in bioanalysis?
In biological matrices like plasma and urine, common sources of matrix effects include salts, proteins, lipids (especially phospholipids), and metabolites of the drug or other endogenous compounds.[2][8]
How can I quantify the matrix effect?
The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) with the peak area of the analyte in a pure solvent at the same concentration.[9] The ratio of these two peak areas provides a quantitative measure of the matrix effect.
Is there a preferred sample preparation technique to minimize matrix effects for this compound?
Solid-Phase Extraction (SPE) is often considered a highly effective technique for minimizing matrix effects in the analysis of this compound in biological fluids.[10][11] It provides a more thorough cleanup compared to protein precipitation and can be more selective than liquid-liquid extraction.[1][2]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Sample Preparation Technique | Typical Recovery (%) | Effectiveness in Reducing Matrix Effects | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | >90% | Low to Moderate | Fast, simple, inexpensive.[1] | Least effective at removing phospholipids and salts.[1] |
| Liquid-Liquid Extraction (LLE) | 85-100% | Moderate to High | More selective than PPT, can remove a wider range of interferences.[2] | Can be labor-intensive and require larger volumes of organic solvents.[1] |
| Solid-Phase Extraction (SPE) | >95% | High | Highly selective and effective at removing a broad range of interferences, including phospholipids.[1][10][11] | Can be more time-consuming and costly than PPT and LLE. |
Table 2: Quantitative Data on Recovery and Matrix Effect for this compound
| Study Reference | Sample Matrix | Sample Preparation | Internal Standard | Mean Recovery (%) | Matrix Effect (%) |
| --INVALID-LINK-- | Human Plasma | Liquid-Liquid Extraction | This compound-d3 | ~90% | Not explicitly quantified, but method was validated. |
| --INVALID-LINK-- | Human Plasma | Not Specified | This compound-d3 | ~102.83%[12] | Not explicitly quantified, but method was validated. |
| --INVALID-LINK-- | Human Plasma | Liquid-Liquid Extraction | Tetryzoline HCl | 97.48%[13] | No significant matrix effect observed.[13] |
| --INVALID-LINK-- | Human Plasma | Solid-Phase Extraction | This compound-d3 | Not explicitly stated | Method reported to be free from matrix effect.[11] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a general guideline and may require optimization for specific instrumentation and experimental conditions.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.[10]
-
Sample Loading: To 500 µL of human plasma, add the internal standard (e.g., this compound-d3). Load the entire sample onto the conditioned SPE cartridge.[10]
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.[10]
-
Elution: Elute this compound and the internal standard from the cartridge with 1 mL of methanol.[10]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[10] Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.[10]
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Post-Extraction Spike Experiment to Quantify Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of this compound and the internal standard in the mobile phase at a known concentration (e.g., mid-range of the calibration curve).[9]
-
Set B (Post-Spiked Matrix Sample): Extract a blank biological matrix sample using your validated sample preparation method. After the final evaporation step, reconstitute the residue with the neat solution from Set A.[9]
-
Set C (Pre-Spiked Matrix Sample): Spike a blank biological matrix sample with this compound and the internal standard at the same concentration as in Set A before the extraction process. Process this sample using your validated method.[9]
-
-
Analyze the Samples: Inject and analyze all three sets of samples on the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Visualizations
Caption: Troubleshooting decision tree for addressing low this compound signal.
Caption: Comparison of sample preparation workflows for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. eijppr.com [eijppr.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pharmasm.com [pharmasm.com]
- 13. Eco-friendly UPLC-MS/MS analysis of possible add-on therapy for COVID-19 in human plasma: Insights of greenness assessment - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Guaifenesin in solution for analytical standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of guaifenesin in solution for analytical standards. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound analytical standards?
A1: this compound as a neat, solid material should be stored at 2-30°C.[1][2] It is advised to keep the container tightly closed in a dry and well-ventilated place.[3]
Q2: How long are this compound standard solutions typically stable?
A2: The stability of this compound in solution is dependent on the solvent and storage conditions. However, several studies have shown that standard solutions of this compound are stable for at least 24 to 48 hours at ambient or room temperature when stored in tightly capped volumetric flasks.[4][5][6] One study indicated stability for up to 5 days under benchtop conditions.[7]
Q3: What are the common degradation products of this compound?
A3: The most commonly cited degradation products of this compound are guaiacol and a β-isomer, also known as isothis compound.[4][8][9] Guaiacol has been observed particularly after oxidative degradation.[4][8]
Q4: What factors can affect the stability of this compound in solution?
A4: The stability of this compound in solution can be influenced by several factors, including pH, exposure to oxidizing agents, heat, and light.[5][10] Forced degradation studies have shown that this compound can degrade under acidic, alkaline, oxidative, photolytic, and wet heat conditions.[10][11]
Troubleshooting Guide
Q1: My this compound standard is showing unexpected peaks in the chromatogram. What could be the cause?
A1: The appearance of extra peaks in the chromatogram of a this compound standard may indicate degradation.
-
Identify the Peaks: The primary degradation products to suspect are guaiacol and the β-isomer (isothis compound).[4][9]
-
Check Solution Age and Storage: Standard solutions of this compound are generally stable for 24-48 hours at room temperature.[5][6] If your solution is older, degradation may have occurred. It is recommended to use freshly prepared solutions.
-
Review Preparation and Storage Conditions: Exposure to strong acids, bases, oxidizing agents, high temperatures, or even prolonged exposure to light can cause degradation.[5][10] Ensure the diluent is neutral and solutions are protected from harsh conditions.
Q2: The peak area of my this compound standard is decreasing over time. Why is this happening and what should I do?
A2: A progressive decrease in the peak area of your this compound standard suggests degradation of the parent molecule.
-
Confirm Instability: Analyze the standard solution at regular intervals (e.g., every 24 hours) against a freshly prepared standard to confirm the decrease.[5][6]
-
Prepare Fresh Standards: The most immediate solution is to prepare fresh standard solutions for each analytical run or at least daily.
-
Re-evaluate Solvent Choice: While methanol and acetonitrile/water mixtures are common diluents, ensure there are no contaminants in your solvent that could be promoting degradation.[5][8]
Q3: I am observing poor reproducibility in my analytical results. Could this be related to standard instability?
A3: Yes, variability in the stability of the standard solution can be a significant source of poor reproducibility.
-
Solution Stability Study: Perform a solution stability study by analyzing the same standard preparation over a 48-hour period. The variability in the estimation should ideally be within ±10%.[5][6]
-
Control Storage Conditions: Ensure that your standard solutions are stored consistently and protected from light and temperature fluctuations. Autosamplers should be kept at a controlled ambient temperature.[4]
-
Use Freshly Prepared Solutions: To minimize variability, it is best practice to use freshly prepared standard solutions for each analytical batch.
Quantitative Data Summary
The stability of this compound has been evaluated under various stress conditions as part of forced degradation studies. The following table summarizes typical findings.
| Stress Condition | Reagent/Condition | Duration | Temperature | Extent of Degradation | Primary Degradants Observed |
| Acidic Hydrolysis | 1N HCl | 12 hours | 60°C | Slight degradation[5][6] | Not specified |
| Alkaline Hydrolysis | 1N NaOH | 12 hours | 60°C | Slight degradation[5][6] | Not specified |
| Oxidative | 30% H₂O₂ | 12 hours | Room Temp | Minor degradation[4] | Guaiacol[4] |
| Thermal | Dry Heat | 24 hours | 105°C | Stable[5][6][10] | - |
| Wet Heat | Water | 12 hours | 60°C | Degraded[10] | Not specified |
| Photolytic | Visible & UV Light | 240 hours | 25°C | Stable[5][6] | - |
Note: The extent of degradation can vary depending on the precise experimental conditions.
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol is a representative example based on common practices for assessing this compound stability.
-
Chromatographic System:
-
Instrument: High-Performance Liquid Chromatograph (HPLC) with a PDA or UV detector.[4][5]
-
Column: Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[5]
-
Mobile Phase A: 0.02 M KH₂PO₄ (pH adjusted to 3.2) : Methanol (90:10 v/v).[5]
-
Mobile Phase B: 0.02 M KH₂PO₄ (pH adjusted to 3.2) : Methanol (10:90 v/v).[5]
-
Gradient Elution: A gradient program should be used to ensure separation of this compound from its impurities.[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Injection Volume: 10 µL.[6]
-
-
Preparation of Solutions:
-
Diluent: A mixture of Milli-Q water and acetonitrile (20:80 v/v) or methanol can be used.[4][5]
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 0.24 mg/mL) by dissolving an accurately weighed amount in the diluent.[5]
-
Working Standard Solution: Prepare the working standard solution (e.g., 12 µg/mL) by diluting the stock solution with the diluent.[5]
-
-
Solution Stability Assessment:
-
Prepare the working standard solution as described above.
-
Inject the solution immediately after preparation (T=0) and at specified time intervals (e.g., 24h, 48h) while storing it in a tightly capped flask at room temperature.[5][6]
-
Calculate the percentage change in the peak area of this compound and the area of any degradation products at each time point relative to T=0. The variability should be within acceptable limits (e.g., ±10%).[5]
-
Visualizations
Caption: Potential degradation of this compound to Guaiacol under oxidative conditions.
Caption: Experimental workflow for assessing the stability of a this compound standard.
Caption: Decision tree for troubleshooting stability issues with this compound standards.
References
- 1. グアイフェネシン certified reference material, pharmaceutical secondary standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. 愈创甘油醚相关化合物C certified reference material, pharmaceutical secondary standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Methods for the Analysis of this compound Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 5. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of this compound in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. emergingstandards.usp.org [emergingstandards.usp.org]
- 9. benchchem.com [benchchem.com]
- 10. stm.bookpi.org [stm.bookpi.org]
- 11. jchr.org [jchr.org]
Overcoming interference from excipients in Guaifenesin tablet analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming challenges associated with the analysis of Guaifenesin tablets, with a specific focus on mitigating interference from excipients.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges when analyzing this compound in tablet formulations?
The primary challenge in analyzing this compound tablets is the potential for interference from excipients, which are inactive ingredients used in the formulation.[1][2] These excipients can be diverse in their chemical nature, ranging from hydrophilic to hydrophobic compounds.[1] Interference can manifest as co-eluting peaks, baseline noise, peak tailing, and altered peak shapes, which can compromise the accuracy and precision of the analytical method.[3] Additionally, complex formulations containing multiple active pharmaceutical ingredients (APIs) alongside this compound can further complicate the analysis.[1][4]
Q2: Which analytical technique is most suitable for the analysis of this compound in the presence of excipients?
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most widely used and robust technique for the analysis of this compound in pharmaceutical dosage forms.[2][3][5][6][7][8] HPLC methods offer high selectivity and sensitivity, allowing for the effective separation of this compound from most excipients and other active ingredients.[9][10] The use of modern columns, such as core-shell and mixed-mode columns, can further enhance separation efficiency.[1] Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) offers even greater specificity and sensitivity, which is particularly useful for complex matrices.[4]
Q3: How can I ensure my analytical method is specific for this compound and free from excipient interference?
Method specificity is crucial and can be established through several validation experiments.[6] A key approach is to analyze a placebo sample (containing all excipients but no this compound) to ensure that no peaks elute at the retention time of this compound.[6][11] Additionally, peak purity analysis using a Photodiode Array (PDA) detector can confirm the spectral homogeneity of the this compound peak in the presence of the sample matrix.[4][12] Stress testing the formulation through forced degradation studies can also help to demonstrate that the method can separate this compound from its potential degradation products and excipients.[9][11]
Q4: What are the critical parameters to optimize in an HPLC method for this compound analysis?
Several parameters are critical for achieving optimal separation:
-
Column: A C18 column is the most common choice for reversed-phase separation of this compound.[5][12]
-
Mobile Phase: The composition of the mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol), significantly impacts retention and selectivity.[5][7][11] The pH of the aqueous phase should also be carefully controlled.[13]
-
Flow Rate: Adjusting the flow rate can influence resolution and analysis time.[5][12]
-
Detection Wavelength: this compound is typically detected by UV spectrophotometry at wavelengths around 228 nm, 232 nm, or 276 nm.[5][7][12]
-
Column Temperature: Maintaining a consistent column temperature can improve peak shape and reproducibility.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing for this compound | - Secondary interactions with the stationary phase.- Column degradation.- Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 column.- Operate the mobile phase at a pH where this compound is in its neutral form (around pH 3.0-4.0).[11]- Replace the column if it's old or has been used extensively. |
| Co-elution of this compound with an Excipient Peak | - Insufficient chromatographic resolution. | - Modify the mobile phase: Adjust the organic-to-aqueous ratio. A gradient elution may be necessary to resolve complex mixtures.[11][12]- Change the stationary phase: Consider a different type of C18 column or a column with a different selectivity (e.g., a phenyl-hexyl column).- Optimize the pH of the mobile phase: This can alter the retention times of ionizable excipients. |
| Baseline Noise or Drift | - Contaminated mobile phase or column.- Detector lamp issue.- Incomplete dissolution of the sample. | - Filter all mobile phases through a 0.45 µm filter.[5]- Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).- Ensure the detector lamp has sufficient energy.- Ensure complete dissolution of the tablet powder and filter the sample solution before injection.[5] |
| Poor Peak Shape (Fronting or Splitting) | - Sample overload.- Incompatibility between the sample solvent and the mobile phase.- Column void or contamination. | - Reduce the injection volume or the concentration of the sample solution.- Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[11]- Reverse-flush the column or replace it if necessary. |
| Low Recovery of this compound | - Incomplete extraction from the tablet matrix.- Adsorption of this compound onto filter membranes.- Degradation of this compound during sample preparation. | - Increase sonication time or use a different extraction solvent (methanol is commonly used).[12][13]- Use a filter material that is compatible with the sample solvent and has low analyte binding (e.g., PTFE).- Protect the sample from light and heat if degradation is suspected. |
Experimental Protocols
Sample Preparation for this compound Tablets
This protocol is a general guideline and may need to be adapted based on the specific tablet formulation.
-
Weighing and Grinding: Accurately weigh and grind not fewer than 20 this compound tablets to a fine, uniform powder.[12]
-
Dissolution: Transfer an accurately weighed portion of the powder, equivalent to a specific amount of this compound (e.g., 10 mg), into a volumetric flask (e.g., 20 mL).[12]
-
Extraction: Add a suitable diluent, typically methanol or a mixture of water and methanol, to about 70-80% of the flask's volume.[4][12]
-
Sonication: Sonicate the mixture for at least 10 minutes to ensure complete dissolution of the this compound.[12]
-
Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the same diluent. Mix well.
-
Centrifugation/Filtration: Centrifuge a portion of the solution to separate insoluble excipients.[12] Alternatively, filter the solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial.[5]
RP-HPLC Method for this compound Analysis
This is an example of a validated RP-HPLC method. Optimization may be required for different formulations.
-
Column: Waters Symmetry C18, 3.0 mm x 150 mm, 3.5 µm particle size.[12]
-
Mobile Phase A: 10 mL of glacial acetic acid in 990 mL of water.[12]
-
Mobile Phase B: Acetonitrile.[12]
-
Gradient Program:
-
0-2 min: 20% B
-
2-18 min: 20% to 50% B
-
18-18.1 min: 50% to 20% B
-
18.1-22 min: 20% B[12]
-
-
Flow Rate: 0.5 mL/min.[12]
-
Column Temperature: 25°C.[12]
-
Injection Volume: 5 µL.[12]
-
Detection: PDA detector at 276 nm.[12]
Quantitative Data Summary
The following table summarizes the performance of a validated HPLC method for the determination of this compound in extended-release tablets.
| Parameter | Result | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD for Repeatability) | ≤ 2.0% | ≤ 2.0% |
| Specificity | No interference from placebo | No peak at the retention time of this compound |
| Limit of Detection (LOD) | 0.03 µg/mL | - |
| Limit of Quantification (LOQ) | 0.1 µg/mL | - |
Data compiled from USP's Emerging Standards for this compound Extended-Release Tablets.[12]
Visualizations
Caption: Troubleshooting workflow for this compound analysis.
References
- 1. helixchrom.com [helixchrom.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmascholars.com [pharmascholars.com]
- 4. lcms.cz [lcms.cz]
- 5. ijpbs.com [ijpbs.com]
- 6. jetir.org [jetir.org]
- 7. actascientific.com [actascientific.com]
- 8. A Review on Analytical Methods for Determination of this compound Alone and In Combination with Other Drugs in Pharmaceutical Formulations | Scholars Middle East Publishers [saudijournals.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of this compound in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for the Analysis of this compound Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 13. emergingstandards.usp.org [emergingstandards.usp.org]
Technical Support Center: Method Validation for Guaifenesin in Multi-Component Formulations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on method validation for Guaifenesin in multi-component formulations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the development and validation of analytical methods for this compound in complex matrices.
Issue 1: Poor Chromatographic Resolution
Q: My HPLC analysis shows poor resolution between this compound and another active pharmaceutical ingredient (API) or an impurity. What steps can I take to improve separation?
A: Achieving adequate resolution is a common challenge, especially in multi-component formulations. Here are several strategies to troubleshoot and improve peak separation:
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase can significantly impact the retention of ionizable compounds. For instance, in a mixture containing Dextromethorphan, adjusting the pH of a buffer like ammonium acetate to around 4.3 can help in achieving better separation on a C8 column.[1] A buffer of 0.02 M KH2PO4 adjusted to pH 3.2 with orthophosphoric acid has also been used effectively.[2][3]
-
Organic Modifier Ratio: Varying the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can alter the elution profile. A gradient elution, starting with a lower concentration of the organic phase and gradually increasing it, is often necessary for complex mixtures.[2][4]
-
Solvent Type: Switching between acetonitrile and methanol can change the selectivity of the separation due to different solvent properties.
-
-
Column Selection:
-
Stationary Phase: If you are using a standard C18 column, consider trying a different stationary phase. A C8 column or a column with a different chemistry, such as a phenyl or cyano phase, might offer alternative selectivity. For example, a Sunfire C18 column (250 x 4.6 mm, 5 µm) has been used successfully for separating this compound and Dextromethorphan.[4][5]
-
Column Dimensions: A longer column or a column with a smaller particle size can provide higher theoretical plates and, consequently, better resolution.
-
-
Flow Rate and Temperature:
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time. A flow rate of 0.8 mL/min is commonly reported.[2][4]
-
Column Temperature: Increasing the column temperature can decrease viscosity and improve peak shape, which may enhance resolution. A temperature of 50°C has been used in some methods.[4][5]
-
Issue 2: Peak Tailing or Asymmetry
Q: The this compound peak in my chromatogram is showing significant tailing. What are the potential causes and solutions?
A: Peak tailing can compromise the accuracy and precision of your method. Here are the common causes and how to address them:
-
Secondary Silanol Interactions: Free silanol groups on the silica backbone of the column can interact with polar analytes like this compound, leading to tailing.
-
Solution: Use a modern, end-capped column. Alternatively, adding a competitive base, like triethylamine, to the mobile phase can help to mask the silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try diluting your sample and injecting a smaller volume.
-
-
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can cause poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of an analyte, it can lead to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
-
Issue 3: Inaccurate Results in Forced Degradation Studies
Q: During forced degradation studies, I am observing inconsistent or non-reproducible degradation of this compound. What could be the reason?
A: Forced degradation studies are crucial for establishing the stability-indicating nature of a method. Inconsistencies can arise from several factors:
-
Stress Conditions: The concentration of the stress agent (acid, base, oxidizing agent), temperature, and duration of exposure must be carefully controlled.
-
Acid/Base Hydrolysis: this compound has been shown to degrade under acidic and basic conditions.[6][7][8] Ensure the strength of the acid/base and the reaction time are consistent.
-
Oxidation: While some studies report this compound to be stable under oxidative stress[2][3], others have observed minor degradation.[9][10] The type and concentration of the oxidizing agent (e.g., H2O2) are critical.
-
Photolytic and Thermal Stress: Ensure consistent light exposure and temperature control. This compound is generally found to be stable under thermal and photolytic stress.[2][3]
-
-
Sample Preparation: The solubility and stability of this compound and its degradation products in the chosen diluent are important. The diluent should be inert and capable of solubilizing all components. A mixture of water and acetonitrile (20:80 v/v) has been used as a diluent.[2]
-
Chromatographic Method: The method must be able to separate all degradation products from the parent drug and from each other. A peak purity analysis using a PDA detector is essential to confirm that the this compound peak is spectrally pure in stressed samples.[2][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a stability-indicating HPLC method for this compound in a multi-component cough syrup?
A1: The primary challenges include:
-
Specificity: Ensuring the method can accurately quantify this compound in the presence of other APIs (e.g., Dextromethorphan, Ambroxol, Salbutamol), preservatives (e.g., benzoic acid), and excipients commonly found in syrup formulations.[9][11]
-
Impurity Profiling: Separating this compound from its known impurities, such as Guaiacol and the this compound β-isomer (2-(2-methoxyphenoxy)propane-1,3-diol).[12]
-
Forced Degradation: Developing a method that can resolve all potential degradation products formed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) from the parent drug and other components.[2][4][5]
-
Matrix Effects: Overcoming interference from the complex syrup matrix, which can affect peak shape, resolution, and recovery.
Q2: How do I choose the appropriate detection wavelength for the simultaneous analysis of this compound and other APIs?
A2: The selection of the detection wavelength is a critical step. The ideal wavelength is one where all components show reasonable absorbance, allowing for their simultaneous determination. A common approach is to overlay the UV spectra of all individual components. For a combination of this compound and Dextromethorphan, a wavelength of 224 nm has been found to be suitable.[4][5] For this compound alone or with other compounds, wavelengths such as 273 nm[2][3] and 274 nm[6][7][8] have also been used. When dealing with a combination of this compound, Chlorpheniramine Maleate, and Dextromethorphan, 265 nm was chosen after overlaying their UV spectra.[13]
Q3: What are the key validation parameters I need to assess according to ICH guidelines for an analytical method for this compound?
A3: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the following validation parameters should be evaluated[2][4][14]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2] This includes impurities, degradation products, and matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-equipment).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]
Q4: Can you provide a general sample preparation procedure for analyzing this compound in tablets?
A4: A common procedure for preparing tablet samples for HPLC analysis is as follows:
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound (e.g., 600 mg).
-
Transfer the powder to a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of Milli-Q water and acetonitrile in a 20:80 v/v ratio).[2]
-
Sonicate for a sufficient time (e.g., 10 minutes) to ensure complete dissolution of the drug.[2]
-
Make up the volume to the mark with the diluent.
-
Centrifuge a portion of the solution (e.g., at 4000 rpm for 10 minutes) to separate any undissolved excipients.[2]
-
Filter the supernatant through a suitable filter (e.g., 0.45 µm) before injection into the HPLC system.
Data and Protocols
Quantitative Data Summary
Table 1: HPLC Method Validation Parameters for this compound
| Parameter | This compound | Dextromethorphan HBr | Reference |
| Linearity Range | 70 µg/mL (for precision) | 37 µg/mL (for precision) | [1] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [4][5] |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | [1] |
| Precision (% RSD) | < 2% | < 2% | [1] |
| LOD | 0.597 µg/mL | 0.1072 µg/mL | [15] |
| LOQ | 1.991 µg/mL | 0.3572 µg/mL | [15] |
Table 2: HPTLC Method Validation Parameters for this compound
| Parameter | This compound | Reference |
| Linearity Range | 800 – 2800 ng/band | [6][7][8] |
| Correlation Coefficient (r²) | 0.999 | [6][7][8] |
| Accuracy (% Recovery) | 99.48% - 100.68% | [6][7][8] |
| Precision (% RSD) | < 2% | [6][7][8] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound and its Impurities [2][3]
-
Instrumentation: High-Performance Liquid Chromatograph with a PDA detector.
-
Column: Waters Symmetry C18 (150 mm × 4.6 mm, 5 μm).
-
Mobile Phase A: 0.02 M KH2PO4 (pH 3.2) and methanol in a 90:10 v/v ratio.
-
Mobile Phase B: 0.02 M KH2PO4 (pH 3.2) and methanol in a 10:90 v/v ratio.
-
Gradient Program:
-
0 min: 0% B
-
50 min: 40% B
-
52 min: 0% B
-
60 min: 0% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 273 nm.
-
Injection Volume: 10 μL.
-
Diluent: Milli-Q water and acetonitrile in a 20:80 v/v ratio.
Protocol 2: HPTLC Method for the Determination of this compound [6][7][8]
-
Instrumentation: HPTLC system with a densitometric scanner.
-
Stationary Phase: HPTLC aluminum plates precoated with silica gel 60 RP-18 F254S.
-
Mobile Phase: Toluene: methanol: ethyl acetate: acetic acid (7:0.8:1.2:0.5 v/v/v/v).
-
Detection: Densitometric quantification at 274 nm.
-
Rf Value: Approximately 0.6 ± 0.02.
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Troubleshooting Poor Chromatographic Resolution.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of this compound in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. STABILITY-INDICATING HPTLC METHOD FOR ESTIMATION OF this compound IN BULK AND IN PHARMACEUTICAL FORMULATION - Int J Pharm Chem Anal [ijpca.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Methods for the Analysis of this compound Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 10. emergingstandards.usp.org [emergingstandards.usp.org]
- 11. helixchrom.com [helixchrom.com]
- 12. globaljournals.org [globaljournals.org]
- 13. ijprajournal.com [ijprajournal.com]
- 14. ijpbs.com [ijpbs.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhanced Detection of Guaifenesin in Biological Fluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity and reliability of Guaifenesin detection in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in biological fluids?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of this compound in biological matrices such as plasma and urine.[1][2] This technique offers low limits of quantitation (LOQ), often in the low ng/mL range, which is crucial for pharmacokinetic studies.[1]
Q2: What are the main metabolites of this compound I should be aware of during analysis?
A2: this compound is primarily metabolized in the liver through two main pathways: oxidation to β-(2-methoxyphenoxy)-lactic acid and O-demethylation to form hydroxy-guaifenesin.[1][2][3] These metabolites are generally inactive and are excreted in the urine.[2][3] It is important to ensure that your chromatographic method can resolve this compound from these metabolites to prevent analytical interference.
Q3: What are the acceptable storage conditions for biological samples containing this compound?
A3: For long-term stability, it is recommended to store biological samples at -70°C or lower to minimize enzymatic degradation.[2] Studies have shown that this compound is stable in plasma for at least three freeze-thaw cycles and for up to 30 days when stored at -20°C. However, it can be susceptible to degradation under acidic, basic, and oxidative stress conditions.[4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in biological fluids.
High-Performance Liquid Chromatography (HPLC) Issues
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Cause 1: Inappropriate Mobile Phase pH. this compound has functional groups that can interact with residual silanol groups on silica-based HPLC columns, leading to peak tailing.[6]
-
Cause 2: Sample Solvent Mismatch. If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can cause peak distortion, such as fronting or splitting.[6]
-
Solution: Whenever possible, dissolve and inject your samples in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Cause 3: Column Contamination or Void. Accumulation of matrix components on the column frit or a void at the column inlet can disrupt the sample band, leading to split peaks.[6]
-
Solution: Use a guard column to protect the analytical column from contaminants. If a void is suspected, the column may need to be replaced. Regularly flushing the column with a strong solvent can help remove contaminants.
-
Sample Preparation: Solid-Phase Extraction (SPE) Issues
Problem: Low or Inconsistent Recovery of this compound
-
Cause 1: Incorrect Sorbent Selection. The choice of SPE sorbent is critical for efficient extraction. For a moderately polar compound like this compound, a reversed-phase sorbent (e.g., C18) is often used.[2]
-
Solution: Ensure the sorbent chemistry is appropriate for this compound. If recovery is low, consider a different sorbent or optimize the wash and elution steps.
-
-
Cause 2: Inadequate Conditioning or Equilibration. Failure to properly prepare the SPE cartridge can lead to poor retention and recovery.
-
Solution: Condition the cartridge with an organic solvent (e.g., methanol) to activate the stationary phase, followed by an equilibration step with a solvent similar in composition to the sample matrix to ensure proper interaction.[7]
-
-
Cause 3: Wash Solvent Too Strong. A wash solvent that is too aggressive can prematurely elute this compound from the sorbent.
-
Solution: Optimize the wash step by using a weaker solvent (e.g., a lower percentage of organic solvent) to remove interferences without affecting the analyte.
-
-
Cause 4: Inefficient Elution. The elution solvent may not be strong enough to desorb this compound completely from the sorbent.
-
Solution: Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent) or increase the elution volume.[7] Performing the elution in multiple, smaller volumes can also improve recovery.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Issues
Problem: Matrix Effects (Ion Suppression or Enhancement)
-
Cause: Co-eluting Endogenous Components. Components from the biological matrix (e.g., phospholipids from plasma) can co-elute with this compound and interfere with its ionization in the mass spectrometer source, leading to inaccurate quantification.
-
Solution 1: Optimize Sample Preparation. Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to effectively remove matrix components.[1]
-
Solution 2: Improve Chromatographic Separation. Adjust the HPLC gradient to better separate this compound from interfering matrix components.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard. A deuterated internal standard (e.g., this compound-d3) is highly recommended.[2] Since it co-elutes with the analyte and has nearly identical physicochemical properties, it can effectively compensate for matrix effects.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated methods for this compound detection.
Table 1: LC-MS/MS Method Performance in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Limit of Quantitation (LOQ) | 8 ng/mL[1] | 23.966 ng/mL | 5.0 ng/mL |
| Linearity Range | 8–2200 ng/mL[1] | 23.966–6001.154 ng/mL | 5.0–2000.0 ng/mL |
| Recovery | >85% | 102.83% | 89.99%[8] |
| Internal Standard | This compound-d3[1] | Glibenclamide | Tetryzoline HCl[8] |
Table 2: HPLC Method Performance
| Parameter | Biological Matrix | LOQ | Linearity Range | Recovery |
| Method A | Human Plasma | 50 ng/mL | 50-1000 ng/mL | 88.6 - 97.6% |
| Method B | Human Plasma | 0.07 µg/mL[9] | 10-50 µg/mL[9] | 98.0 - 102.0%[9] |
| Method C | Pharmaceutical Dosage Form | 0.05 µg/ml[10] | 50-90 μg/ml[10] | 98.8% - 101.4%[10] |
Experimental Protocols
Detailed LC-MS/MS Protocol for this compound in Human Plasma
This protocol is a representative example based on established methods.[1][2]
1. Sample Preparation (Solid-Phase Extraction)
-
To 400 µL of human plasma, add 50 µL of the internal standard working solution (this compound-d3, 2000 ng/mL).
-
Add 400 µL of HPLC-grade water and vortex.
-
Condition an Oasis HLB SPE cartridge (30 mg/1 cc) with 1 mL of methanol followed by 1 mL of HPLC-grade water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of HPLC-grade water.
-
Elute the analyte and internal standard with 2 x 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 400 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol and 5 mM Ammonium Acetate Buffer (pH 6.60) in a ratio of 80:20 (v/v).
-
Flow Rate: 0.600 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
3. Mass Spectrometric Conditions
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 199 > 137
-
This compound-d3: m/z 202 > 140
-
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Metabolic pathway of this compound.
References
- 1. Role of this compound in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextromethorphan this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of this compound in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. welch-us.com [welch-us.com]
- 8. rjptonline.org [rjptonline.org]
- 9. ijpbs.com [ijpbs.com]
- 10. journal.appconnect.in [journal.appconnect.in]
Strategies for separating Guaifenesin from its impurities and degradation products
Welcome to the technical support center for the analysis of Guaifenesin and its related substances. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of this compound from its impurities and degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) in HPLC Analysis
Q: What are the common causes of poor peak shape for this compound in HPLC?
A: Poor peak shape, such as peak tailing, fronting, or splitting, can compromise resolution and lead to inaccurate quantification. Common causes include:
-
Column-Related Issues: Degradation of the column, inappropriate column chemistry, or the formation of voids at the column inlet can all lead to distorted peaks.
-
Mobile Phase Effects: An incorrect mobile phase pH, especially if it is close to the analyte's pKa, can cause asymmetrical peaks. Insufficient buffer strength can also contribute to this issue.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Inadequate Sample Solubility: If this compound is not fully dissolved in a solvent compatible with the mobile phase, it can result in peak fronting.[1]
-
System Issues: Broad peaks can be a result of a low mobile phase flow rate or leaks in the system, particularly between the column and the detector.[2]
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between this compound and the stationary phase. | Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. Using a C18 stationary phase with end-capping can also minimize these interactions.[3] |
| Column contamination or degradation. | Regenerate the column according to the manufacturer's instructions or replace it if it is old.[1] | |
| Peak Fronting | Sample overload. | Reduce the concentration of the sample being injected. |
| Poor sample solubility. | Ensure the sample is completely dissolved in a solvent that is compatible with the mobile phase. Diluting the sample in the mobile phase is often a good practice.[1][2] | |
| Peak Splitting | Column void or contamination at the inlet. | Reverse flush the column (if permissible by the manufacturer) or replace the column. |
| Mobile phase pH is too close to the pKa of this compound. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.[4] | |
| Broad Peaks | Low mobile phase flow rate. | Check and adjust the flow rate to the recommended method parameters.[2] |
| System leaks. | Inspect the system for loose fittings, especially between the column and the detector, and tighten or replace as necessary.[2] |
Issue 2: Inadequate Resolution Between this compound and Its Impurities
Q: I am not getting baseline separation between this compound and its known impurities like Guaiacol or the β-isomer. What should I do?
A: Achieving baseline separation is critical for accurate quantification of impurities. Here are some steps to improve resolution:
-
Optimize Mobile Phase Composition: The ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous buffer is a key factor. A systematic approach, such as running a gradient elution, can help determine the optimal isocratic or gradient conditions.
-
Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the retention times of ionizable impurities. Small adjustments to the pH can alter selectivity and improve resolution.
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, consider a different column. A column with a different stationary phase (e.g., a different C18 chemistry or a phenyl-hexyl column) may offer different selectivity.
-
Modify Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, although it will increase run time. Adjusting the column temperature can also affect selectivity.
Frequently Asked Questions (FAQs)
Separation Strategies
Q1: What are the most common analytical methods for separating this compound from its impurities?
A: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the analysis of this compound and its related compounds.[5][6] Other techniques that have been reported include high-performance thin-layer chromatography (HPTLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS).[6][7]
Q2: What are the typical impurities and degradation products of this compound?
A: Common impurities include unreacted intermediates from the synthesis process and by-products. Known impurities that are often monitored include:
-
Guaiacol (Impurity A) [4]
-
2-(2-methoxyphenoxy)propane-1,3-diol (β-isomer or Impurity B) [4]
-
This compound Impurity C (Bisether) [4]
-
This compound Impurity D (1,3-Bis(2-methoxyphenoxy)propan-2-ol) [4]
This compound is susceptible to degradation under certain stress conditions. Slight degradation has been observed under acidic and basic conditions.[3] It has been found to be stable under oxidative, hydrolytic, thermal, and photolytic stress.[3] However, some studies have shown minor degradation under oxidative conditions.
Experimental Protocols
Q3: Can you provide a detailed experimental protocol for a validated RP-HPLC method?
A: The following is an example of a validated stability-indicating RP-HPLC method for the estimation of related compounds of this compound.[3][8]
Table 1: HPLC Method Parameters
| Parameter | Specification |
| Column | Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M KH₂PO₄ (pH 3.2) and Methanol (90:10 v/v) |
| Mobile Phase B | 0.02 M KH₂PO₄ (pH 3.2) and Methanol (10:90 v/v) |
| Gradient Program | Time (min)/%B: 0/0, 50/40, 52/0, 60/0 |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 273 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a diluent of Milli-Q water and acetonitrile (20:80 v/v) at a concentration of 0.24 mg/mL. From this, prepare a working standard solution of 12 µg/mL.[3]
-
Sample Solution (Tablets): Weigh and finely powder a sufficient number of tablets. Transfer an amount of powder equivalent to 600 mg of this compound into a suitable volumetric flask. Add diluent, sonicate for 10 minutes to dissolve, and then dilute to the final volume to achieve a concentration of 2.4 mg/mL. Centrifuge the solution at 4000 rpm for 10 minutes and use the clear supernatant for injection.[8]
Data Presentation
Q4: How can I summarize the quantitative data from my separation experiments?
A: A tabular format is ideal for presenting quantitative data, allowing for easy comparison of different experiments or batches.
Table 2: Example of System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (this compound) | NMT 2.0 | 1.1 |
| Theoretical Plates (this compound) | NLT 2000 | 5800 |
| Resolution (this compound/Guaiacol) | NLT 2.0 | 3.5 |
| %RSD of Peak Area (n=6) | NMT 2.0% | 0.8% |
Table 3: Example of Impurity Profile
| Impurity Name | Retention Time (min) | Limit of Quantification (%) | Sample A (%) | Sample B (%) |
| Guaiacol | 8.5 | 0.015 | 0.03 | < LOQ |
| β-isomer | 12.2 | 0.05 | 0.12 | 0.08 |
| Unknown Impurity 1 | 15.7 | - | 0.07 | 0.06 |
Visualizations
Experimental Workflow
Caption: A general workflow for the HPLC analysis of this compound and its impurities.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common HPLC issues in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of this compound in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. medicalresearchjournal.org [medicalresearchjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Technical Support Center: Optimizing Guaifenesin Dosage and Administration in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Guaifenesin in animal studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in animal research?
A1: this compound is primarily utilized in animal studies for two main purposes:
-
As a centrally acting muscle relaxant: It is frequently used as an adjunct to anesthesia, particularly in large animals like horses, to induce muscle relaxation and facilitate smoother induction and recovery.[1][2] It works by depressing or blocking nerve impulse transmission at the internuncial neuron level of the subcortical areas of the brain, brain stem, and spinal cord.[2]
-
As an expectorant: this compound is used to aid in the clearance of mucus from the airways in cases of respiratory conditions with productive coughs.[3][4][5] Its expectorant action is believed to be mediated by stimulation of the gastrointestinal tract, which reflexively increases respiratory tract secretions.[6][7]
Q2: What are the common routes of administration for this compound in different animal models?
A2: The route of administration depends on the intended application and the animal species.
-
Intravenous (IV) injection or infusion: This is the preferred route for inducing muscle relaxation for anesthetic procedures.[2][3] It allows for rapid onset of action. For horses, it should be administered using an intravenous catheter to avoid tissue reaction from perivascular administration.[1]
-
Oral administration (gavage, in-feed, or tablets/syrups): This route is used for its expectorant properties.[3][8][9] this compound is well-absorbed from the gastrointestinal tract in rats.[6]
Q3: Are there any known species-specific differences in sensitivity to this compound?
A3: Yes, some species-specific sensitivities have been reported. For instance, donkeys and, to a lesser extent, mules may be more sensitive to the muscle relaxant effects of this compound compared to horses.[1] Donkeys have been shown to require a lower dose to produce recumbency but clear the drug more rapidly than horses.[10]
Q4: What are the potential adverse effects of this compound in animals?
A4: While generally considered safe with a wide margin of safety, adverse effects can occur, particularly at higher doses.[1] These may include:
-
Mild decrease in blood pressure and an increase in heart rate.[1]
-
Hemolysis and reactions of the vascular endothelium with higher concentration solutions.[1]
-
Overdose signs: Apneustic breathing (a pattern of deep, gasping inspiration with a pause at full inspiration followed by a brief, insufficient release), nystagmus, hypotension, and increased muscle rigidity.[1][2]
-
Oral administration side effects (less common): Vomiting, diarrhea, decreased appetite, sleepiness, drooling, and anxiety.[11][12]
Q5: Are there any contraindications or drug interactions to be aware of when using this compound?
A5: Yes, certain conditions and concurrent medications warrant caution:
-
Contraindications: this compound is contraindicated in animals with a known hypersensitivity to the drug.[3] It should be used with caution in animals with a productive or moist cough, liver disease, cardiovascular disease, or known bleeding disorders.[3] Anticholinesterase drugs like physostigmine are contraindicated.[1]
-
Drug Interactions: As a CNS depressant, this compound should not be administered with other drugs that depress the central nervous system.[2]
Troubleshooting Guides
Issue 1: Inconsistent Muscle Relaxation During Anesthetic Procedures.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Review and recalculate the dosage based on the specific species, weight, and desired level of muscle relaxation. Refer to the dosage tables below. |
| Inadequate Sedation | Ensure the animal is properly sedated before administering this compound. This compound should not be used alone for immobilization.[13] |
| Rapid Metabolism | Consider a continuous IV infusion to maintain a steady state of muscle relaxation for longer procedures. |
| Species Sensitivity | Be aware of species-specific differences. For example, donkeys require less this compound for recumbency than horses.[10] |
Issue 2: Perivascular Tissue Reaction Following IV Administration.
| Possible Cause | Troubleshooting Step |
| Improper Catheter Placement | Always use a properly placed intravenous catheter for administration to prevent leakage into surrounding tissues.[1] |
| High Concentration of Solution | Avoid using this compound solutions with concentrations at or above 10% to minimize the risk of thrombophlebitis and damage to the vascular endothelium.[14] |
Issue 3: Lack of Expectorant Effect After Oral Administration.
| Possible Cause | Troubleshooting Step |
| Insufficient Dosage | Verify the oral dosage is appropriate for the species and condition being studied. |
| Underlying Condition | The cough may not be productive or may be caused by a condition not responsive to an expectorant. Re-evaluate the animal's respiratory condition. |
| Dehydration | Ensure the animal is well-hydrated, as this can impact the effectiveness of expectorants. |
Data Presentation: Dosage and Pharmacokinetics
Table 1: Recommended this compound Dosages in Various Animal Species
| Species | Application | Route of Administration | Dosage | Reference |
| Horse | Muscle Relaxation (Anesthesia) | Intravenous (IV) Infusion | 100 mg/kg | [13] |
| Horse | Expectorant | Oral | 2 g (approx. 3.5-3.6 mg/kg) BID | [15] |
| Donkey | Muscle Relaxation (Anesthesia) | Intravenous (IV) Infusion | 131 mg/kg (to produce recumbency) | [10] |
| Rat | Expectorant/Pharmacokinetics | Oral Gavage | 50 mg/kg | [8][16] |
| Dog | Expectorant | Oral | 3-5 mg/kg every 8 hours | [9] |
| Cat | Expectorant | Oral | 3-5 mg/kg every 8 hours | [9] |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Route of Administration | Dose | Cmax | Tmax | Half-life (t½) | Reference |
| Rat | Oral Gavage | 50 mg/kg | 15-33 µg/mL | 27 min | 45-54 min | [8][16] |
| Rat | Intravenous (IV) Bolus | 50 mg/kg | - | - | ~45 min | [16] |
| Horse | Oral (Single Dose) | 2 g | 681.3 ± 323.8 ng/mL | 15 min | 2.62 ± 1.24 h | [8][15] |
| Horse | Oral (Multiple Doses) | 2 g BID | 1080 ± 732.8 ng/mL (after last dose) | 15 min | 2.62 ± 1.24 h | [8][15] |
Experimental Protocols
Protocol 1: Induction of Muscle Relaxation in Horses for Short Anesthetic Procedures
-
Animal Preparation: Ensure the horse has been properly sedated with an appropriate agent (e.g., an α-2 receptor agonist like xylazine).[13] Withhold feed for 12 hours prior to the procedure.[13]
-
Catheter Placement: Aseptically place a 14-gauge intravenous catheter in the jugular vein.[15]
-
This compound Administration: Administer a 5-10% this compound solution intravenously by rapid infusion at a dose of 100 mg/kg until the animal shows signs of ataxia and begins to sway.[13]
-
Anesthetic Induction: Once the desired level of muscle relaxation is achieved, administer an induction agent such as ketamine or propofol as a bolus.[13]
-
Monitoring: Continuously monitor vital signs, including heart rate, respiratory rate, and blood pressure, throughout the procedure.[1]
Protocol 2: Evaluation of Expectorant Efficacy in a Rat Model
-
Animal Model: Use Wistar rats for this study.
-
Drug Administration: Administer this compound via oral gavage at a dose of 50 mg/kg.[8][16] A control group should receive saline.[6]
-
Measurement of Respiratory Tract Secretion:
-
Inject phenol red intraperitoneally or intravenously as a marker.[6]
-
At a predetermined time point after this compound administration, euthanize the animals and collect bronchoalveolar lavage fluid (BALF).
-
Measure the concentration of phenol red in the BALF spectrophotometrically to quantify the volume of respiratory tract secretion. An approximately 2-fold increase in secretion can be expected compared to the control group.[6]
-
-
Data Analysis: Compare the amount of phenol red secreted in the this compound-treated group to the control group using appropriate statistical methods.
Visualizations
Caption: Workflow for this compound-assisted anesthesia induction.
Caption: Proposed mechanism of this compound's expectorant action.
References
- 1. This compound for Horses - Wedgewood Pharmacy [wedgewood.com]
- 2. Skeletal Muscle Relaxants for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. elmavets.com [elmavets.com]
- 4. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. This compound (OTC) – Rat Guide [ratguide.com]
- 6. Effect of mode of administration on this compound pharmacokinetics and expectorant action in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckvetmanual.com [merckvetmanual.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound dosage, forms, and strengths [singlecare.com]
- 10. Pharmacokinetics and cardiopulmonary effects of this compound in donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dextromethorphan this compound | VCA Animal Hospitals [vcahospitals.com]
- 12. dialavet.com [dialavet.com]
- 13. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 14. rmtcnet.com [rmtcnet.com]
- 15. rmtcnet.com [rmtcnet.com]
- 16. Role of this compound in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of In-Vitro Assays for Consistent Guaifenesin Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in in-vitro assays involving Guaifenesin.
Frequently Asked Questions (FAQs)
1. What are the key solubility characteristics of this compound for in-vitro studies?
This compound is classified as a BCS class I drug, indicating high solubility and permeability.[1][2] It is freely soluble in ethanol and soluble in chloroform, glycerol, and propylene glycol.[3] Its aqueous solubility can be influenced by temperature and the presence of other substances like salts, sugars, and cosolvents.[4][5] For instance, at 25°C, glycerin, PEG 300, and propylene glycol can increase its solubility at low concentrations, while at 40°C, these cosolvents may reduce its solubility.[4][5] The solubility of this compound, a neutral compound, has been observed to be higher at lower pH values, potentially due to hydrogen-bonding effects.[4][5]
2. How should I prepare a stock solution of this compound for cell culture experiments?
Due to its good solubility in various solvents, you have several options for preparing a this compound stock solution. A common approach is to dissolve it in DMSO or ethanol at a high concentration (e.g., 40 mg/mL).[6] For cell-based assays, it is crucial to ensure the final concentration of the solvent in the culture medium is low enough to not affect cell viability (typically <0.5% for DMSO). Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
3. What are the common analytical methods for quantifying this compound in in-vitro samples?
Several analytical methods are available for the quantification of this compound. The most common and robust method is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC). Other reported methods include UV spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC).[3][7]
4. At what wavelength should I detect this compound using UV spectrophotometry or HPLC-UV?
The UV absorbance maximum for this compound is typically observed around 271-276 nm.[8] However, detection wavelengths ranging from 228 nm to 280 nm have been reported depending on the specific mobile phase and analytical conditions.[9] It is recommended to determine the optimal wavelength for your specific experimental setup by running a UV scan of a standard solution.
Troubleshooting Guides
Inconsistent Results in Cell Viability/Cytotoxicity Assays
Q1: I am observing higher-than-expected cytotoxicity in my vehicle control wells. What could be the cause?
A1: This is a common issue that can often be traced back to the solvent used to dissolve the this compound.
-
High Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO, ethanol) in the cell culture medium is not exceeding a non-toxic level for your specific cell line (generally below 0.5%).
-
Solvent Purity: Use a high-purity, cell-culture grade solvent to avoid contaminants that could be toxic to cells.
-
Pipetting Errors: Inaccurate pipetting can lead to higher concentrations of the solvent in some wells. Ensure your pipettes are calibrated and your technique is consistent.
Q2: My this compound-treated cells show variable and inconsistent viability results between experiments. What should I check?
A2: Inconsistent results with this compound can stem from several factors related to the compound's preparation and handling, as well as the assay itself.
-
Precipitation in Media: this compound solubility can be affected by the components of your cell culture media.[4] Visually inspect your prepared media with this compound for any signs of precipitation before adding it to the cells. If precipitation is observed, consider preparing a fresh stock solution or slightly increasing the solvent concentration (while staying within non-toxic limits).
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variability in viability readouts. Ensure you have a homogenous single-cell suspension before seeding.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell viability.[10] It is advisable to not use the outermost wells for experimental conditions and instead fill them with sterile PBS or media.[11]
Q3: The absorbance/fluorescence signal in my assay is very low, even in the control wells.
A3: Low signal can indicate a problem with the overall health of your cells or the assay reagents.
-
Low Cell Density: The initial number of cells seeded may be too low. Determine the optimal cell seeding density for your assay duration.[12]
-
Reagent Issues: Ensure your viability/cytotoxicity assay reagents have not expired and have been stored correctly.
-
Incorrect Incubation Times: Follow the assay manufacturer's protocol for incubation times with the reagent. Shortened or extended times can lead to suboptimal signal.
Issues with Analytical Quantification (HPLC)
Q1: I am seeing peak tailing or splitting for this compound in my HPLC chromatogram.
A1: Peak asymmetry can be caused by several factors related to the column, mobile phase, or sample preparation.
-
Column Degradation: The column may be nearing the end of its lifespan or could be contaminated. Try washing the column according to the manufacturer's instructions or replace it if necessary.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Ensure the pH is consistent and appropriate for your column.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
Q2: The retention time for my this compound peak is shifting between injections.
A2: Fluctuations in retention time suggest instability in the HPLC system.
-
Flow Rate Fluctuation: Check for leaks in the system and ensure the pump is delivering a consistent flow rate.
-
Mobile Phase Composition: If using a gradient, ensure the gradient is being formed correctly. If isocratic, ensure the mobile phase is well-mixed and degassed.
-
Temperature Variation: Column temperature can affect retention time. Use a column oven to maintain a stable temperature.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (at 25°C) | Reference |
| DMSO | 40 mg/mL (201.79 mM) | [6] |
| Ethanol | 40 mg/mL (201.79 mM) | [6] |
| Water | 25 mg/mL (126.12 mM) | [6] |
| Chloroform | Soluble | [3] |
| Glycerol | Soluble | [3] |
| Propylene Glycol | Soluble | [3] |
Table 2: Example RP-HPLC Parameters for this compound Quantification
| Parameter | Condition 1 | Condition 2 | Reference |
| Column | Waters Acquity HSS T-3 C18 (100 x 2.1 mm, 5µm) | THERMO, C18, 250X4.6mm, 5µm | |
| Mobile Phase | Potassium di-hydrogen phosphate: methanol (60:40 v/v) | 0.1M KH2PO4: Methanol (60:40) | |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | |
| Detection Wavelength | 228 nm | 280 nm | |
| Retention Time | 2.433 min | 3.259 min |
Experimental Protocols
Protocol 1: Basic Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from a stock solution. Also, prepare a vehicle control with the same final solvent concentration.
-
Cell Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: RP-HPLC Quantification of this compound
-
Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase. Create a series of dilutions to generate a standard curve (e.g., 10, 20, 30, 40, 50 µg/mL).[9]
-
Sample Preparation: Collect your in-vitro samples (e.g., cell culture supernatant). If necessary, perform a sample clean-up step like protein precipitation or solid-phase extraction. Dilute the samples with the mobile phase to fall within the range of the standard curve.
-
Chromatographic Conditions: Set up the HPLC system with the appropriate column, mobile phase, flow rate, and detection wavelength as determined in your method development (refer to Table 2 for examples).
-
Injection and Data Acquisition: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Data Analysis: Integrate the peak area of this compound in both the standards and samples. Plot the peak area of the standards against their known concentrations to create a standard curve. Use the linear regression equation from the standard curve to calculate the concentration of this compound in your samples.
Visualizations
Caption: Workflow for a typical this compound cytotoxicity assay.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. saudijournals.com [saudijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. saudijournals.com [saudijournals.com]
- 4. Solubility of this compound in the presence of common pharmaceutical additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. scribd.com [scribd.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. ijpbs.com [ijpbs.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. dojindo.com [dojindo.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Minimizing Variability in Patient-Reported Outcomes in Guaifenesin Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in patient-reported outcomes (PROs) during Guaifenesin clinical trials.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing actionable solutions to mitigate variability in PRO data.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High inter-patient variability in baseline PRO scores | - Heterogeneous patient population (e.g., varying underlying conditions, disease severity).[1] - Inconsistent understanding of PRO questionnaire items among participants. - External factors influencing patient perception of symptoms (e.g., stress, comorbidities). | - Refine inclusion/exclusion criteria to enroll a more homogeneous population. - Conduct thorough patient training on the PRO instrument, ensuring comprehension of each item. - Collect data on potential confounding factors to account for them in the analysis. |
| Inconsistent PRO data collection across different trial sites | - Lack of standardized data collection protocols.[2] - Variation in how site staff administer questionnaires and assist patients.[2] - Differences in the environment where PROs are completed (e.g., noisy waiting room vs. quiet private room). | - Develop a detailed and standardized protocol for PRO administration and data collection for all sites.[3] - Provide comprehensive training to all site staff on the standardized protocol, including how to handle patient queries without introducing bias.[3] - Specify a consistent and controlled environment for PRO completion at all sites. |
| High rate of missing PRO data | - Patient burden (e.g., lengthy or frequent questionnaires).[4] - Technical issues with electronic PRO (ePRO) systems. - Patient forgetting to complete paper diaries or questionnaires.[5] - Patient withdrawal from the study. | - Minimize patient burden by selecting concise and relevant PRO instruments and optimizing the assessment schedule.[4] - Implement user-friendly ePRO systems with technical support readily available for patients. - For paper-based PROs, use reminder calls or text messages. - For ePROs, utilize automated reminders and notifications.[5] - In the analysis phase, use appropriate statistical methods to handle missing data, such as multiple imputation.[3] |
| Discrepancies between patient-reported outcomes and clinical assessments | - PRO instrument may not be measuring the most relevant concepts for the patient population. - Patients may be influenced by social desirability bias (reporting what they think the researcher wants to hear). - Clinician assessments may not fully capture the patient's subjective experience. | - Ensure the selected PRO instrument has been validated for the specific patient population and condition being studied. - Use neutral and non-leading language when introducing the PRO questionnaire to patients. - Triangulate data by using multiple assessment methods (e.g., clinician-reported outcomes, performance outcomes) in conjunction with PROs. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the minimization of variability in PROs for this compound clinical trials.
Q1: What are the primary sources of variability in patient-reported outcomes?
A1: Variability in PROs can stem from several sources, including the patient, the study design, and the data collection methods. Patient-related factors include individual differences in symptom perception, psychological state, and comorbidities. Study design elements such as unclear inclusion criteria or lack of a standardized protocol can introduce variability. Data collection methods, including the choice between electronic and paper-based formats and the level of assistance provided to patients, can also significantly impact data consistency.[1][2]
Q2: How can I choose the right PRO instrument for my this compound clinical trial?
A2: Selecting an appropriate PRO instrument is crucial. The instrument should be well-defined, reliable, and validated for the target population and the specific concepts of interest in your trial (e.g., cough, sputum characteristics, quality of life).[1] For acute respiratory tract infections, validated instruments like the Daily Cough and Phlegm Diary have been used in this compound trials. It is also important to consider the patient burden and select an instrument that is not overly long or complex.
Q3: What are the advantages of using electronic PROs (ePROs) over paper-based PROs in reducing variability?
A3: ePROs offer several advantages in minimizing variability. They can reduce data entry errors, minimize missing data through forced-choice questions and automated reminders, and provide time-stamped entries to ensure data is recorded at the appropriate time.[5] This leads to higher quality and more reliable data compared to paper-based methods.
Q4: How should I handle missing data in my PRO analysis?
A4: The approach to handling missing data should be pre-specified in the statistical analysis plan. Common methods include multiple imputation, which creates several complete datasets by imputing missing values based on the observed data. This method is generally preferred over simpler methods like last observation carried forward (LOCF), as it provides more valid and statistically sound results.[3]
Q5: What training should be provided to clinical trial staff to ensure consistent PRO data collection?
A5: All staff involved in PRO data collection should receive standardized training on the study protocol, the specific PRO instrument(s) being used, and how to interact with patients regarding the PROs.[3] Training should cover how to introduce the questionnaire, answer patient questions without influencing their responses, and the procedures for handling completed and missing forms. Role-playing exercises can be a valuable component of this training.
Data Presentation
Table 1: Comparison of Data Discrepancies in Paper-Based vs. Electronic Data Collection
This table summarizes the findings from a study comparing data entry errors between paper-based and electronic data collection methods.
| Variable Type | Discrepancy Rate in Paper-Based Data Collection (%) | Discrepancy Rate in Electronic Data Collection (%) |
| Continuous Variables | 18.0 | Not specified, but overall EDC error rate was lower |
| Categorical Variables | 10.9 | Not specified, but overall EDC error rate was lower |
| Time Variables | 15.8 | Not specified, but overall EDC error rate was lower |
| Date Variables | 13.0 | Not specified, but overall EDC error rate was lower |
| Text Variables | 12.0 | Not specified, but overall EDC error rate was lower |
| Overall Discrepancy Rate | 12.6 | Not directly comparable, but omissions were twice as frequent in paper-based collection |
Source: Adapted from a study on erroneous data entries.[6][7] A separate study found the error rate for electronic data capture to be 3.1% compared to 5.1% for paper-based data capture.[8]
Table 2: Impact of Data Collection Method on PRO Completion Rates
This table presents data on patient compliance with PROs when administered via paper versus electronic formats.
| Compliance Metric | Paper PROs (%) | Electronic PROs (ePROs) (%) | p-value |
| Any portion of preoperative PROMs available | 57.1 | 60.3 | 0.492 |
| All preoperative PROMs completed | 42.9 | 57.2 | 0.003 |
| Entirety of completion (among those with any data) | 75.2 | 95.0 | <0.001 |
Source: Based on a retrospective analysis of PRO compliance rates.[5][8][9][10]
Experimental Protocols
Detailed Methodology for Assessing Cough Reflex Sensitivity (Capsaicin Cough Challenge)
Objective: To quantitatively assess the sensitivity of the cough reflex, a key measure in evaluating the efficacy of antitussive and protussive agents like this compound.
Materials:
-
Nebulizer and dosimeter system
-
Capsaicin solutions of doubling concentrations (e.g., 1.95 to 1000 µmol/L)
-
Saline solution (placebo)
-
Personal protective equipment for the administrator
-
Emergency resuscitation equipment
Procedure:
-
Patient Preparation:
-
Obtain informed consent.
-
Ensure the patient has not consumed caffeine or smoked for at least one hour before the test.
-
Perform baseline spirometry to ensure no significant bronchoconstriction.
-
-
Acclimatization:
-
Administer one or two inhalations of saline to familiarize the patient with the procedure.
-
-
Capsaicin Administration:
-
Start with the lowest concentration of capsaicin.
-
Administer a single inhalation of the capsaicin aerosol using the dosimeter-controlled nebulizer.
-
Record the number of coughs produced within a 15-second period immediately following inhalation.[11]
-
-
Dose Escalation:
-
Wait for a standardized period (e.g., 1 minute) between concentrations to allow for recovery.
-
Administer doubling concentrations of capsaicin sequentially.
-
Continue until the patient produces a predetermined number of coughs (e.g., 2 coughs, C2, or 5 coughs, C5) or the maximum concentration is reached.[11]
-
-
Data Analysis:
-
The primary endpoint is typically the lowest concentration of capsaicin that elicits at least two (C2) or five (C5) coughs.
-
A higher C2 or C5 value after treatment with an investigational product like this compound would indicate a decrease in cough reflex sensitivity.
-
Safety Precautions:
-
The procedure should be conducted in a well-ventilated room.
-
The administrator should wear appropriate personal protective equipment.
-
Continuous monitoring of the patient for any adverse reactions is essential.
-
Emergency medical equipment should be readily available.
Mandatory Visualization
This compound's Proposed Mechanism of Action on Mucus Secretion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Sputum handling for rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electronic versus paper patient-reported outcome measure compliance rates: A retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of erroneous data entries in paper based and electronic data collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparing the efficiency of paper-based and electronic data capture during face-to-face interviews - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Capturing patient-reported outcomes: paper versus electronic survey administration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Placebo Effect in Guaifenesin Clinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Guaifenesin. The following information is designed to address specific issues related to the placebo effect encountered during clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound, and how might this influence placebo response in clinical studies?
A1: this compound's primary mechanism of action is believed to be as an expectorant, mediated through the "gastro-pulmonary reflex".[1] It is thought to act as an irritant to the gastric mucosa, which in turn stimulates vagal afferent nerves.[2] This leads to a reflex parasympathetic response, resulting in increased volume and decreased viscosity of respiratory secretions.[1][2] This proposed indirect mechanism, which relies on a physiological reflex, may be susceptible to placebo effects, as patient perception and expectation can modulate autonomic nervous system activity. Additionally, some studies suggest this compound may have a central antitussive effect.[1]
Q2: Are there validated patient-reported outcome (PRO) instruments suitable for this compound studies that can help differentiate a true drug effect from placebo?
A2: Yes, several PROs have been utilized in clinical trials of this compound and other respiratory treatments. However, it is a known challenge that a universally accepted and validated PRO for mucoactive drugs is lacking.[3] Some instruments used in this compound clinical trials include:
-
Daily Cough and Phlegm Diary: This allows for daily tracking of symptoms like cough severity and mucus production.[3]
-
Spontaneous Symptom Severity Assessment: This tool captures a snapshot of the patient's perception of their symptoms.[3]
-
Wisconsin Upper Respiratory Symptom Survey (WURSS-21): A comprehensive questionnaire assessing a range of cold and flu symptoms.[3]
-
Cough-Specific Quality-of-Life Questionnaires (e.g., Leicester Cough Questionnaire): These focus on the impact of cough on a patient's daily life.
When selecting a PRO, it is crucial to consider its validation in similar patient populations and its ability to detect clinically meaningful changes.
Q3: What are the key considerations for designing a placebo control in a this compound clinical trial?
A3: A well-designed placebo is critical for accurately assessing the efficacy of this compound. Key considerations include:
-
Identical Appearance: The placebo tablets or syrup should be indistinguishable from the active this compound product in terms of size, shape, color, taste, and smell.
-
Inert Ingredients: The placebo should contain only inactive ingredients that do not have any pharmacological effect on the condition being studied.
-
Blinding: A double-blind design, where neither the participants nor the investigators know who is receiving the active drug or the placebo, is the gold standard to minimize bias.[4]
-
Randomization: Participants should be randomly assigned to the treatment and placebo groups to ensure that any known and unknown confounding variables are evenly distributed.[2]
Troubleshooting Guides
Issue: High Placebo Response Obscuring Treatment Effect
A high placebo response is a common challenge in studies of respiratory ailments, where subjective symptoms like cough and congestion are primary endpoints.[3][5]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Patient Expectation Bias | Implement a placebo run-in period to identify and exclude subjects who show a significant improvement on placebo alone.[6] |
| Train study staff to use neutral language when interacting with patients to avoid heightening expectations.[6] | |
| Variability in Symptom Reporting | Provide training to patients on how to accurately and consistently report their symptoms before the study begins.[6] |
| Utilize objective measures in addition to subjective patient-reported outcomes. For this compound studies, this could include sputum volume and rheology.[7][8] | |
| Natural Resolution of the Condition | In studies of acute respiratory infections, the condition may resolve on its own. Ensure the study is adequately powered to detect a statistically significant difference between the active and placebo groups above the rate of natural recovery. |
| Study Design Not Optimized | Consider a sequential parallel comparison design. In this design, placebo non-responders in the first phase are re-randomized to receive either the active treatment or a placebo in the second phase.[6] |
Quantitative Data from a Representative Placebo-Controlled Trial
The following table summarizes data from a multicenter, randomized, double-blind, placebo-controlled study of extended-release this compound in adolescents and adults with acute respiratory tract infections.[7][8]
| Parameter | This compound (n=188) | Placebo (n=190) | P-value |
| Sputum Volume | No significant change | No significant change | 0.41 |
| Sputum Percent Solids | No significant change | No significant change | 0.69 |
| Sputum Interfacial Tension | No significant change | No significant change | 0.88 |
| Sputum Elasticity | No significant change | No significant change | 0.71 |
| Sputum Viscosity | No significant change | No significant change | 0.45 |
| Sputum Mechanical Impedance | No significant change | No significant change | 0.75 |
Data synthesized from a study where no significant differences were found between the this compound and placebo groups for these objective measures.[7][8]
In a separate pilot study assessing patient-reported outcomes, the following was observed:[3]
| Parameter | This compound | Placebo | P-value |
| Investigator Recommendation for Future Use | 91.6% | 82.8% | 0.0096 |
| Patient's End-of-Treatment Assessment | Favored this compound | - | 0.1712 |
Experimental Protocols
Representative Protocol: Randomized, Double-Blind, Placebo-Controlled Trial of Extended-Release this compound for Acute Upper Respiratory Tract Infection
1. Study Objective: To evaluate the efficacy and safety of extended-release this compound compared to placebo in treating symptoms of acute upper respiratory tract infection (URTI).
2. Study Design: A multicenter, randomized, parallel-group, double-blind, placebo-controlled study.[3]
3. Participant Selection:
-
Inclusion Criteria:
-
Adolescents and adults (e.g., 18-75 years of age).
-
Clinical diagnosis of an acute URTI for no more than 5 days.
-
Presence of productive cough and at least one other symptom (e.g., thickened mucus, chest congestion).[7]
-
-
Exclusion Criteria:
-
Chronic respiratory conditions (e.g., asthma, COPD).
-
Use of other cough, cold, or allergy medications within a specified washout period (e.g., 24 hours).[3]
-
Fever exceeding a predefined threshold (e.g., 101°F).
-
4. Randomization and Blinding:
-
Participants are randomly assigned to either the this compound or placebo group.
-
The study is double-blinded; neither the participants, investigators, nor study staff are aware of the treatment allocation.
5. Intervention:
-
Active Group: Receives 1200 mg extended-release this compound tablets every 12 hours for 7 days.[3]
-
Placebo Group: Receives matching placebo tablets on the same schedule.[3]
-
The first dose is administered at the clinic, with subsequent doses taken at home.[3]
6. Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in a composite symptom score from a validated patient-reported outcome instrument (e.g., Daily Cough and Phlegm Diary SUM8 score).[3]
-
Secondary Efficacy Endpoints:
-
Individual symptom scores from PROs.
-
Investigator and patient end-of-study assessments.[3]
-
-
Objective Measures:
-
Safety Assessments: Monitoring and recording of all adverse events.
7. Statistical Analysis:
-
The primary analysis is performed on the modified intent-to-treat (mITT) population.
-
Appropriate statistical tests (e.g., ANCOVA) are used to compare the change from baseline in symptom scores between the two groups.
-
P-values less than 0.05 are considered statistically significant.
Visualizations
Caption: Proposed mechanism of action of this compound via the gastro-pulmonary reflex.
Caption: Experimental workflow for a placebo-controlled trial of this compound.
Caption: Strategies to mitigate the placebo effect in clinical trials.
References
- 1. Sputum handling for rheology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-reported assessments of chronic cough in clinical trials: accessory or primary endpoints? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-reported outcomes to assess the efficacy of extended-release this compound for the treatment of acute respiratory tract infection symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extended-Release this compound/Pseudoephedrine Hydrochloride for Symptom Relief in Support of a Wait-and-See Approach for the Treatment of Acute Upper Respiratory Tract Infections: A Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound has no effect on sputum volume or sputum properties in adolescents and adults with acute respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in developing a stability-indicating HPTLC method for Guaifenesin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists developing a stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method for Guaifenesin.
Troubleshooting Guide
Problem: Poor separation between this compound and its degradation products.
Answer: Achieving adequate separation is critical for a stability-indicating method. If you are observing overlapping or poorly resolved spots, consider the following troubleshooting steps:
-
Mobile Phase Optimization: The choice of mobile phase is crucial for resolution. A commonly used mobile phase for this compound on silica gel plates is a mixture of toluene, methanol, ethyl acetate, and acetic acid.[1][2][3] Small variations in the ratio of these solvents can significantly impact separation.
-
Increase/Decrease Polarity: Try systematically adjusting the proportion of the polar solvent (e.g., methanol) and the non-polar solvent (e.g., toluene) to modulate the retention factor (Rf) values of the components.
-
Incorporate a Modifier: The addition of a small amount of acetic acid can improve peak shape and resolution, especially for acidic or basic analytes.[1][2][3]
-
-
Stationary Phase Selection: While silica gel 60 F254s plates are commonly used, consider using plates with different properties if resolution issues persist. For instance, RP-18 F254s plates offer a reverse-phase separation mechanism that may provide a different selectivity for this compound and its degradants.[1][2][3]
-
Chamber Saturation: Ensure that the developing chamber is fully saturated with the mobile phase vapor before placing the plate inside. This can be achieved by lining the chamber with filter paper soaked in the mobile phase for at least 30 minutes. Unsaturated chambers can lead to inconsistent Rf values and poor separation.
Problem: Tailing or asymmetrical peaks for this compound.
Answer: Peak tailing can compromise the accuracy and precision of quantification. Here are potential causes and solutions:
-
Sample Overloading: Applying too much sample to the plate can lead to band broadening and tailing. Ensure the applied concentration is within the linear range of the method (e.g., 800–2800 ng/band).[1][2][3]
-
Inappropriate Solvent for Sample Preparation: Dissolve your sample in a solvent that is weak enough to not cause premature chromatographic development on the spotting zone. Methanol is a commonly used solvent for this compound.[1]
-
Secondary Interactions with Stationary Phase: The silanol groups on silica gel plates can sometimes interact with analytes, causing tailing. Adding a modifier like acetic acid to the mobile phase can help to suppress these interactions and improve peak symmetry.[1][2][3]
Problem: Inconsistent and non-reproducible Rf values.
Answer: Reproducibility of Rf values is essential for method validation and routine analysis. If you are facing variability, check the following:
-
Environmental Factors: Temperature and humidity can significantly affect chromatographic performance. Maintain a consistent laboratory environment.
-
Chamber Saturation: As mentioned earlier, inconsistent chamber saturation is a common cause of Rf value drift.
-
Plate Activation: Ensure that the HPTLC plates are properly activated (e.g., by heating in an oven) before use to remove adsorbed moisture, which can affect the activity of the stationary phase.
-
Development Distance: Use a consistent development distance for all analyses.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for this compound?
A1: Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPTLC method. This compound is known to be susceptible to degradation under acidic, basic, and oxidative conditions.[1][2][3] Typical stress conditions include:
-
Acid Hydrolysis: 1N HCl at room temperature for 8 hours.[1]
-
Base Hydrolysis: 1N NaOH at room temperature for 8 hours.[1]
-
Oxidative Degradation: 10% v/v hydrogen peroxide at room temperature for 8 hours.[1]
-
Photolytic Degradation: Exposure to sunlight for 24 hours.[1]
-
Thermal Degradation: this compound has been reported to be stable under dry heat conditions.[1][2]
Q2: How can I ensure the method is specific for this compound in the presence of its degradation products?
A2: Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of a stability-indicating HPTLC method for this compound, this is achieved by:
-
Resolution: Ensuring that the this compound spot is well-resolved from all degradation product spots. The resolution factor (Rs) between adjacent peaks should ideally be greater than 1.5.
-
Peak Purity: Using a densitometer equipped with a spectral scanning capability to compare the spectra of the this compound spot in stressed and unstressed samples. A high degree of spectral similarity indicates peak purity.
Q3: What are the key validation parameters for a stability-indicating HPTLC method?
A3: According to ICH guidelines, the key validation parameters for a stability-indicating HPTLC method include:
-
Specificity: As discussed above.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, a linear range of 800–2800 ng/band has been reported.[1][2][3]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies at different concentration levels. Recoveries for this compound are typically expected to be within 98-102%.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, development time).
Data Presentation
Table 1: Chromatographic Parameters for the HPTLC Method for this compound
| Parameter | Value | Reference |
| Stationary Phase | HPTLC aluminum plates precoated with silica gel 60 RP-18 F254S | [1][2][3] |
| Mobile Phase | Toluene: Methanol: Ethyl Acetate: Acetic Acid (7:0.8:1.2:0.5 v/v/v/v) | [1][2][3] |
| Detection Wavelength | 274 nm | [1][2][3] |
| Rf Value of this compound | 0.6 ± 0.02 | [1][2][3] |
| Linearity Range | 800 – 2800 ng/band | [1][2][3] |
| Correlation Coefficient (r²) | 0.999 | [1][2][3] |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Observation | Reference |
| Acid Hydrolysis | 1N HCl | 8 hours | Degradation observed | [1] |
| Base Hydrolysis | 1N NaOH | 8 hours | Degradation observed | [1] |
| Oxidative Degradation | 10% v/v H₂O₂ | 8 hours | Degradation observed | [1] |
| Photolytic Degradation | Sunlight | 24 hours | Degradation observed | [1] |
| Thermal Degradation | Dry Heat | - | No significant degradation | [1][2] |
Experimental Protocols
1. Preparation of Standard Solution of this compound:
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 1000 µg/mL.
-
From the stock solution, prepare working standards of desired concentrations by further dilution with methanol.
2. Forced Degradation Studies:
-
Acid Degradation: To 1 mL of the this compound stock solution, add 1 mL of 1N HCl. Keep the solution at room temperature for 8 hours. Neutralize the solution with 1N NaOH and dilute with methanol to a suitable concentration.
-
Base Degradation: To 1 mL of the this compound stock solution, add 1 mL of 1N NaOH. Keep the solution at room temperature for 8 hours. Neutralize the solution with 1N HCl and dilute with methanol to a suitable concentration.
-
Oxidative Degradation: To 1 mL of the this compound stock solution, add 1 mL of 10% v/v hydrogen peroxide. Keep the solution at room temperature for 8 hours and then dilute with methanol to a suitable concentration.
-
Photolytic Degradation: Expose the this compound solution to direct sunlight for 24 hours and then dilute with methanol to a suitable concentration.
3. Chromatographic Development:
-
Apply the standard and degraded sample solutions as bands on the HPTLC plate using a suitable applicator.
-
Develop the plate in a pre-saturated twin-trough developing chamber with the mobile phase (Toluene: Methanol: Ethyl Acetate: Acetic Acid; 7:0.8:1.2:0.5 v/v/v/v) up to a distance of 80 mm.
-
After development, dry the plate in a stream of warm air.
4. Densitometric Analysis:
-
Scan the dried plate using a densitometer at a wavelength of 274 nm.
-
Record the peak areas and calculate the concentration of this compound and the percentage degradation.
Visualizations
References
Technical Support Center: Modulating the Dissolution Rate of Guaifenesin Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the dissolution rate of Guaifenesin formulations, with a particular focus on extended-release dosage forms.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and testing of this compound extended-release tablets.
| Issue | Potential Cause | Recommended Action |
| Dose Dumping (Initial burst release is too high) | 1. Insufficient or inappropriate release-controlling polymer. 2. High percentage of drug on the surface of the matrix or granules. 3. Inadequate granulation or compression force. 4. Interaction with dissolution media (e.g., alcohol-induced dose dumping).[1][2][3] | 1. Increase the concentration or viscosity grade of the release-controlling polymer (e.g., HPMC).[4] 2. Optimize the granulation process (e.g., melt granulation to encapsulate the drug within the polymer matrix).[5][6] 3. Optimize the compression force to achieve the target tablet hardness. 4. Conduct dissolution studies in hydro-alcoholic media to assess the risk of alcohol-induced dose dumping.[1][2] |
| Incomplete Drug Release (Less than 80% release at the end of the testing period) | 1. Excessive concentration or viscosity of the release-controlling polymer. 2. Formation of a very strong, less permeable gel layer in hydrophilic matrices. 3. Use of a highly insoluble matrix-forming agent. | 1. Decrease the concentration or use a lower viscosity grade of the polymer.[4][7] 2. Incorporate a soluble filler or a channeling agent to increase the porosity of the matrix. 3. Optimize the ratio of soluble to insoluble polymers in the formulation. |
| High Variability in Dissolution Profiles | 1. Inconsistent granulation leading to non-uniform drug distribution. 2. Segregation of powder blend during tablet compression. 3. Variations in tablet hardness and porosity. 4. Issues with the dissolution test method itself (e.g., coning, improper deaeration). | 1. Optimize the granulation process to ensure homogeneity.[6] 2. Use appropriate excipients to improve powder flow and prevent segregation. This compound powder is known for its poor flowability.[5][6] 3. Ensure consistent compression parameters. 4. Troubleshoot the dissolution method; ensure proper sink conditions and investigate the impact of dissolved gases in the media. |
| Unsatisfactory Extended-Release Profile (e.g., not matching the target profile) | 1. Incorrect choice of polymer or combination of polymers. 2. Inappropriate ratio of drug to polymer. 3. Influence of other excipients (e.g., fillers, binders) on drug release. | 1. Experiment with different types and viscosity grades of polymers (e.g., HPMC, ethylcellulose, carnauba wax).[5][8][9] 2. Perform a design of experiments (DoE) to optimize the drug-to-polymer ratio. 3. Evaluate the impact of other excipients on the release profile through systematic studies. The inclusion of lipid-based excipients like cetyl alcohol has been shown to reduce the water uptake rate and drug dissolution.[6] |
| Drug Migration and Recrystallization on Coated Pellets | 1. High water solubility of this compound leading to migration through the polymer film during processing or storage. 2. Inappropriate binder used in the drug layering process. | 1. A curing step after coating can help stabilize the polymer film.[10][11] 2. Replacing certain binders like hypromellose with sodium alginate can reduce drug migration.[10][11] |
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: Why is controlling the dissolution rate of this compound important when it is a highly soluble (BCS Class I) drug? A1: this compound has a short biological half-life of about one hour.[6][12] For patient convenience and to maintain therapeutic drug levels over a longer period, extended-release formulations are developed. The goal is to slow down the release of the highly soluble drug from the dosage form.[13]
-
Q2: What are the common polymers used to control the release of this compound? A2: Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) of various viscosity grades are widely used to form a gel matrix that controls drug release.[4][7][9] Other materials include ethylcellulose for film coating, and waxes like carnauba wax in melt granulation.[5][8]
-
Q3: How does the viscosity of HPMC affect the dissolution rate of this compound? A3: Generally, higher viscosity grades of HPMC lead to the formation of a more viscous gel layer upon hydration, which slows down the drug release rate.[14] However, some studies have shown that within a certain range, the viscosity of HPMC may not have a significant impact on the overall dissolution profile.[4]
-
Q4: What is melt granulation and why is it a suitable method for this compound extended-release formulations? A4: Melt granulation is a process where a binder in its molten state is used to form granules.[5] This technique is advantageous for highly water-soluble drugs like this compound as it can help in creating a matrix that controls the drug release effectively.[5][6] It is also a solvent-free and rapid process.[6]
Dissolution Testing
-
Q5: What are the typical dissolution conditions for testing extended-release this compound tablets? A5: The FDA recommends conducting comparative dissolution testing on 12 dosage units. For modified-release products, dissolution profiles should be generated using USP Apparatus I at 100 rpm or Apparatus II at 50 rpm in at least three dissolution media (pH 1.2, 4.5, and 6.8 buffer).[15] Early sampling times (1, 2, and 4 hours) are important to ensure against dose dumping.
-
Q6: What is a bi-layer tablet and how is it relevant to this compound formulations? A6: A bi-layer tablet contains two distinct layers, often an immediate-release (IR) layer and a sustained-release (SR) layer.[13] This design is used for some commercial this compound products to provide a rapid onset of action followed by a prolonged therapeutic effect.[12][13]
Troubleshooting
-
Q7: My extended-release tablets are showing "dose dumping." What does this mean and how can I fix it? A7: Dose dumping is the rapid release of a large amount of the drug from a modified-release dosage form.[1][2] This can be caused by formulation failures or interactions with external factors like alcohol.[1][2] To address this, you can increase the amount or viscosity of your release-controlling polymer, optimize your granulation and compression parameters, and test for alcohol-induced dose dumping.[1][2][3]
-
Q8: I am observing poor flowability and compressibility with my this compound powder blend. How can I improve this? A8: this compound is known to have poor flow and compression characteristics.[5][6] Granulation methods, such as wet granulation or melt granulation, can significantly improve these properties by creating larger, more uniform particles.[6] The addition of glidants and lubricants to the formulation can also help.
Data Presentation
Table 1: Effect of Carnauba Wax to this compound Ratio on Drug Release from Mini-Tablets Prepared by Melt Granulation
| Formulation Code | Carnauba Wax : this compound Ratio | Mean Particle Size (μm) | Drug Release at 8 hours (%) |
| G4 | 1 : 6 | 142.27 | 100.03 |
| G'4 (with Ethylcellulose) | 1 : 6 | - | 43.47 |
Data adapted from a study on sustained-release mini-tablets. The addition of ethylcellulose coating further retards the drug release.[5]
Table 2: Influence of HPMC K100M and Cetyl Alcohol on this compound Release from a Single Layer Matrix Tablet
| Time (hours) | Optimized Formulation (% Release) | Mucinex® (% Release) |
| 1 | 34.9 ± 1.9 | ~30 |
| 2 | 49.0 ± 1.8 | ~45 |
| 4 | 66.8 ± 0.9 | ~65 |
| 6 | 78.3 ± 0.9 | ~78 |
| 8 | 85.3 ± 1.0 | ~88 |
| 10 | 89.6 ± 0.9 | ~95 |
| 12 | 91.5 ± 0.9 | ~98 |
This table compares the dissolution profile of an optimized single-layer matrix tablet containing HPMC K100M and cetyl alcohol with a commercial bi-layer tablet (Mucinex®).[6]
Experimental Protocols
1. Preparation of Sustained-Release this compound Mini-Tablets using Melt Granulation
-
Objective: To prepare sustained-release mini-tablets of this compound using carnauba wax as a release-retarding agent through the melt granulation technique.[5]
-
Materials: this compound, Carnauba Wax, Ethylcellulose (for coating, optional), Stearic Acid, Aerosil.
-
Equipment: Heating mantle, mortar and pestle, 27-mesh sieve, single-punch tablet press with 4 mm punches.
-
Procedure:
-
Melt the specified amount of carnauba wax at 60°C.
-
Slowly add the this compound powder to the molten wax and triturate until a uniform mixture is obtained.
-
Allow the mixture to cool to room temperature.
-
Pass the solidified mass through a 27-mesh sieve to obtain homogeneous granules.
-
(Optional) The granules can be further coated with a solution of ethylcellulose to achieve additional release control.
-
Mix the granules with stearic acid and aerosil.
-
Compress the final blend into mini-tablets using a 4 mm punch.[5]
-
2. Formulation of a Single-Layer Extended-Release this compound Matrix Tablet
-
Objective: To formulate a single-layer matrix tablet with a dual-release character using a combination of wet and melt granulation techniques.[6]
-
Materials: this compound, Crospovidone, Avicel PH101®, Lactose Dcl 15, Aerosil 200®, Cetyl Alcohol, Avicel PH102®, Starch 1500®, HPMC K100M, Magnesium Stearate.
-
Equipment: Mixer, sieves (14, 18, and 20-mesh), heating plate, tablet press.
-
Procedure:
-
Granule Portion 1 (Melt Granulation): a. Mix 400 mg of this compound with Crospovidone, Avicel PH101®, Lactose Dcl 15, and Aerosil 200®. b. Pass the mixture through a 20-mesh sieve. c. Melt cetyl alcohol at 47-53°C. d. Gradually add the powder mixture to the molten cetyl alcohol and stir to form granules. e. Pass the granules through an 18-mesh sieve.[6]
-
Granule Portion 2 (Wet Granulation): a. Mix 200 mg of this compound with Avicel PH102® and Starch 1500®. b. Pass the mixture through a 14-mesh sieve. c. Granulate the mixture with a suitable binder solution (e.g., PVP in alcohol). d. Dry the granules. e. Blend the dried granules with HPMC K100M.[6]
-
Final Blending and Compression: a. Blend Granule Portion 1 and Granule Portion 2 together. b. Add sifted magnesium stearate and blend for a short duration. c. Compress the final blend into tablets.[6]
-
Visualizations
Caption: Workflow for preparing sustained-release this compound mini-tablets via melt granulation.
Caption: Key factors influencing the dissolution rate of this compound from matrix tablets.
References
- 1. Dose dumping - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Matrix Tablets: The Effect of Hydroxypropyl Methylcellulose/Anhydrous Dibasic Calcium Phosphate Ratio on the Release Rate of a Water-Soluble Drug Through the Gastrointestinal Tract I. In Vitro Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of hydroxypropyl methylcellulose mixture, apparent viscosity, and tablet hardness on drug release using a 2(3) full factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and optimization of this compound sustained release mini-tablets for adult and geriatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single Layer Extended Release Two-in-One this compound Matrix Tablet: Formulation Method, Optimization, Release Kinetics Evaluation and Its Comparison with Mucinex® Using Box-Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. ajptonline.com [ajptonline.com]
- 10. Ethylcellulose film coating of this compound-loaded pellets: A comprehensive evaluation of the manufacturing process to prevent drug migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. daneshyari.com [daneshyari.com]
- 12. US7985421B2 - Sustained release formulations of this compound and additional drug ingredients - Google Patents [patents.google.com]
- 13. EP1276467B1 - this compound sustained release formulation and tablets - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchopenworld.com [researchopenworld.com]
Best practices for handling and storage of Guaifenesin reference standards
This guide provides best practices for the handling, storage, and use of Guaifenesin reference standards. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of their analytical work.
Frequently Asked Questions (FAQs)
Q1: How should I store my new lot of this compound reference standard upon receipt?
A1: Upon receipt, immediately consult the Certificate of Analysis (CoA) provided by the manufacturer.[1] This document contains lot-specific storage recommendations. In general, this compound reference standards should be stored in tightly closed containers at controlled room temperature, protected from light and moisture.[2][3][4][5] Some suppliers of analytical standards may recommend refrigerated storage (2-8°C).[6]
Q2: What are the typical appearances and properties of a this compound reference standard?
A2: this compound is typically a white to off-white or slightly yellowish crystalline powder.[1][7] It is sparingly soluble in water but freely soluble in ethanol and methanol.[7][8] It may be slightly hygroscopic, meaning it can absorb moisture from the air.[7]
Q3: My laboratory's temperature briefly went out of the recommended storage range. Is my this compound reference standard still usable?
A3: While specific stability data should be obtained from the manufacturer, this compound is generally stable in light and heat.[9] Forced degradation studies have shown it to be relatively resilient to short-term exposure to heat.[10][11] However, any deviation from recommended storage conditions should be documented and evaluated. For critical applications, it is advisable to perform a verification test against a new, properly stored reference standard.
Q4: I am seeing an unexpected peak in my chromatogram when using the this compound standard. What could be the cause?
A4: There are several potential causes for unexpected peaks:
-
Impurities: Check the CoA for a list of specified impurities, such as Isothis compound, Guaiacol, or this compound dimer.[10]
-
Degradation: Although relatively stable, minor degradation can occur, especially under oxidative conditions.[11] Review your sample preparation and storage procedures.
-
Contamination: Ensure all glassware is clean and that solvents and diluents are of appropriate purity and are not contaminated.
-
Co-elution: If your method involves other substances, such as benzoic acid (a common preservative), ensure your chromatographic method provides adequate resolution.[11]
Q5: How long is a prepared solution of this compound reference standard stable?
A5: Standard and sample solutions of this compound have been shown to be stable for at least 24 hours at ambient autosampler temperatures.[10][11] For longer-term storage of solutions, it is recommended to perform your own stability studies under your specific laboratory conditions.
Q6: The Certificate of Analysis for my standard does not have an expiration date. How long can I use it?
A6: If a CoA does not list an expiration or retest date, it does not necessarily mean the standard has an indefinite shelf life. The manufacturer may not have performed long-term stability studies. In such cases, the standard warranty, often one year from the date of shipment, may apply. It is best practice to routinely inspect the material for any changes in physical appearance and to qualify it periodically against a new lot.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Assay results are lower than expected. | Improper storage leading to degradation. | Verify storage conditions (temperature, light, moisture). Review the CoA for any specific handling instructions. |
| Inaccurate weighing of the standard. | Check the analytical balance calibration. Ensure proper weighing technique. | |
| Incomplete dissolution of the standard. | Ensure the correct solvent is used and that the standard is fully dissolved before dilution. This compound is freely soluble in methanol.[7] | |
| Poor peak shape or splitting in HPLC analysis. | Column degradation or contamination. | Flush the column or replace it if necessary. |
| Mismatch between sample solvent and mobile phase. | Ensure the diluent used for the standard is compatible with the mobile phase. A common diluent is methanol.[10][11] | |
| Inconsistent results between analysts. | Differences in sample preparation technique. | Standardize the protocol for solution preparation, including weighing, dissolution, and dilution steps. |
| Variation in instrumentation. | Ensure system suitability criteria are met on all instruments used for the analysis. | |
| Reference standard appears discolored or clumpy. | Exposure to light or moisture. | Do not use the standard. Discard it and obtain a new lot. This compound may be slightly hygroscopic.[7] |
Data and Protocols
Storage Condition Summary
| Standard Type | Temperature Range | Other Conditions | Source |
| USP General Storage | Controlled Room Temperature | Preserve in tight containers. | [12] |
| Pharmaceutical Formulations | 20°-25°C (68°-77°F) | Keep tightly closed. Protect from light. | [4][5] |
| Pharmaceutical Formulations | 15°-30°C (59°-86°F) | Keep bottle tightly closed. Protect from light. | [8] |
| Certified Reference Material | 2-30°C | N/A | [13] |
| Analytical Standard | 2-8°C | Store unopened at recommended temperature. | [6] |
Protocol: Preparation of a Standard Solution for HPLC Assay
This protocol is based on methodologies described for the analysis of this compound.[10][11]
Objective: To prepare a 0.5 mg/mL this compound standard solution in methanol.
Materials:
-
This compound Reference Standard
-
HPLC-grade Methanol
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 20 mL, 100 mL)
-
Volumetric pipettes or calibrated micropipettes
-
Spatula
-
Weighing paper/boat
Procedure:
-
Equilibration: Allow the this compound reference standard container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh a portion of the this compound reference standard. For example, to prepare a 20 mL stock solution, weigh approximately 10 mg.
-
Dissolution: Transfer the weighed standard to a 20-mL volumetric flask. Add approximately 15 mL of methanol (as the diluent).
-
Mixing: Gently swirl or sonicate the flask until the standard is completely dissolved.
-
Dilution to Volume: Once dissolved and equilibrated to room temperature, dilute to the mark with methanol. Cap the flask and invert it several times to ensure the solution is homogeneous. This creates a 0.5 mg/mL standard solution.
-
Labeling and Storage: Immediately label the flask with the compound name, concentration, solvent, preparation date, and analyst's initials. Store the solution according to your laboratory's established procedures, keeping in mind the 24-hour stability at ambient temperature.[10][11]
Visual Workflows
Caption: Workflow for receiving and accepting a new this compound reference standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. drugs.com [drugs.com]
- 4. DailyMed - this compound DM- this compound and dextromethorphan syrup [dailymed.nlm.nih.gov]
- 5. fda.report [fda.report]
- 6. Guiafenesin Reference Material | Nawah Scientific Standards [nawah-scientific.com]
- 7. scribd.com [scribd.com]
- 8. drugs.com [drugs.com]
- 9. This compound | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. emergingstandards.usp.org [emergingstandards.usp.org]
- 11. Methods for the Analysis of this compound Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 12. ftp.uspbpep.com [ftp.uspbpep.com]
- 13. This compound Pharmaceutical Secondary Standard; Certified Reference Material 93-14-1 [sigmaaldrich.com]
Validation & Comparative
Comparative Efficacy of Guaifenesin versus N-acetylcysteine for Mucus Clearance: A Guide for Researchers and Drug Development Professionals
An objective analysis of two common mucoactive agents, summarizing key experimental data on their mechanisms and effectiveness in promoting mucus clearance.
In the landscape of respiratory therapeutics, the effective clearance of airway mucus is a critical target for managing a spectrum of diseases, from acute infections to chronic conditions like Chronic Obstructive Pulmonary Disease (COPD). Among the arsenal of mucoactive agents, Guaifenesin and N-acetylcysteine (NAC) are two widely utilized compounds, each with a distinct mechanism of action. This guide provides a comparative analysis of their efficacy, drawing upon available experimental data to inform research and development in this field.
Mechanisms of Action: A Tale of Two Pathways
This compound, an expectorant, is understood to work primarily by increasing the hydration of mucus, thereby reducing its viscosity and facilitating its removal through coughing.[1] It is believed to stimulate gastric mucosa, which in turn reflexively increases respiratory tract fluid secretion.[1][2]
N-acetylcysteine, a mucolytic agent, acts directly on the mucus structure. Its free sulfhydryl group breaks the disulfide bonds that cross-link mucin glycoproteins, leading to a reduction in mucus viscosity and elasticity.[3][4] Beyond its mucolytic properties, NAC also exhibits antioxidant and anti-inflammatory effects.[4][5]
References
- 1. The Role of this compound in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, N-acetylcysteine, and ambroxol on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. droracle.ai [droracle.ai]
- 5. Effects of this compound, N-acetylcysteine, and ambroxol on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Trial Analysis of Guaifenesin and Ambroxol in Chronic Bronchitis
In the management of chronic bronchitis, a condition characterized by persistent inflammation of the airways and excessive mucus production, mucoactive agents play a crucial role in alleviating symptoms and improving patient quality of life. Among the most commonly utilized drugs in this class are guaifenesin, an expectorant, and ambroxol, a mucolytic. This guide provides a comparative analysis of their clinical performance, drawing upon available data from placebo-controlled trials to offer insights for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound's primary mechanism of action is thought to be the stimulation of the vagal nerve, which leads to an increase in the hydration of airway secretions, thereby reducing their viscosity and making them easier to expel.[1][2][3] It is believed to work by increasing the volume and reducing the adhesiveness of sputum.[3] Recent research also suggests that this compound may directly act on respiratory epithelial cells to modify mucus secretion and enhance mucociliary transport.[4]
Ambroxol, a metabolite of bromhexine, exerts its effects through multiple pathways. It acts as a secretolytic and secretomotoric agent, increasing the secretion of mucus and enhancing its transport by stimulating ciliary activity.[5][6] Ambroxol is also known to stimulate the production of pulmonary surfactant, a substance that reduces the surface tension of mucus, further aiding in its clearance.[5][7] Additionally, it possesses anti-inflammatory and antioxidant properties.[5]
This compound Mechanism of Action
Caption: Simplified signaling pathway of this compound's expectorant action.
Ambroxol Mechanism of Action
Caption: Multifactorial mechanism of action of Ambroxol in the airways.
Clinical Efficacy and Safety: A Comparative Overview
While no direct head-to-head clinical trials comparing this compound and ambroxol in chronic bronchitis were identified, a review of their performance against placebo provides valuable comparative insights.
This compound Clinical Trial Data
A notable study is the this compound Assessment of Satisfaction for Patients (GASP), a 12-week, open-label, single-cohort investigation.[8][9] This real-world evidence study demonstrated that extended-release this compound (1200 mg twice daily) led to sustained reductions in cough and sputum symptoms in patients with stable chronic bronchitis.[8] Key findings from older, placebo-controlled trials are summarized below.
| Trial | Dosage | Duration | Key Efficacy Outcomes vs. Placebo | Adverse Events |
| Finiguerra et al. (1982) [10] | 190 mg three times daily | 15 days | Statistically significant decrease in sputum volume and viscosity; improvement in ease of expectoration and reduction in cough severity.[10][11] | Not detailed in available abstracts. |
| Chodosh (1964) [12] | 100 mg four times daily | 14 days | Statistically significant increase in ease of expectoration and decrease in sputum surface tension.[12] | Not detailed in available abstracts. |
| Hayes (1956) [12] | 100 mg in Robitussin® formulation | Not specified | Statistically significant reduction in chronic productive cough and decreased sputum viscosity.[12] | Not detailed in available abstracts. |
Ambroxol Clinical Trial Data
Several placebo-controlled trials have evaluated the efficacy of ambroxol in chronic bronchitis, with some showing significant benefits, while others reported no advantage.
| Trial | Dosage | Duration | Key Efficacy Outcomes vs. Placebo | Adverse Events |
| Olivieri et al. (1987) [13] | 75 mg (retard formulation) daily | 6 months | Significantly fewer exacerbations (45.5% of ambroxol group exacerbation-free vs. 14.4% of placebo group).[13] Statistically significant improvement in difficulty of expectoration, coughing, and dyspnea.[13] | Well-tolerated.[13] |
| Ericsson et al. (1987) [14][15] | 120 mg daily | 2 weeks | Statistically significant improvement in respiratory symptoms, particularly in phlegm loosening (p < 0.05).[14][15] No significant changes in lung function.[14][15] | Not detailed in available abstracts. |
| Guyatt et al. (1987) [16][17] | Not specified | Not specified | No statistically significant advantage over placebo in cough, sputum production, or difficulty with expectoration.[16][17] | Not detailed in available abstracts. |
Experimental Protocols
The methodologies of the cited clinical trials, where available, provide a framework for understanding the evidence base.
General Clinical Trial Workflow for Mucoactive Agents in Chronic Bronchitis
Caption: A generalized workflow for a placebo-controlled clinical trial of a mucoactive agent.
GASP Study (this compound)
-
Study Design: 12-week, open-label, single-cohort, multicenter, real-world evidence study.[8][9]
-
Patient Population: Adults aged 40 years or older with stable chronic bronchitis.[9]
-
Intervention: Extended-release this compound 1200 mg twice daily (2400 mg total daily dose).[8]
-
Outcome Measures: The Cough and Sputum Assessment Questionnaire (CASA-Q), a validated patient-reported outcome measure, was used to assess cough and sputum symptoms.[8]
Olivieri et al. (Ambroxol)
-
Study Design: 6-month, double-blind, placebo-controlled, multicenter trial.[13]
-
Patient Population: 214 patients with chronic bronchitis (110 in the ambroxol group, 104 in the placebo group).[13]
-
Intervention: Ambroxol retard 75 mg daily versus a matched placebo.[13]
-
Outcome Measures:
Conclusion
Based on the available evidence from placebo-controlled trials, both this compound and ambroxol have demonstrated efficacy in improving symptoms associated with chronic bronchitis. This compound appears to be effective in reducing sputum viscosity and improving the ease of expectoration, with more recent long-term data supporting sustained symptom reduction.[8][10][11] Ambroxol has shown a significant effect in reducing the frequency of exacerbations and improving a range of respiratory symptoms in a long-term study.[13] However, it is important to note that not all studies on ambroxol have yielded positive results.[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. respiratory-therapy.com [respiratory-therapy.com]
- 5. What is the mechanism of Ambroxol Hydrochloride? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term Study of Extended-Release this compound Shows Symptom Relief in Stable Chronic Bronchitis Patients | reckitt.com [reckitt.com]
- 9. Long-Term Study of Extended-Release this compound Shows Symptom Relief in Stable Chronic Bronchitis Patients [prnewswire.com]
- 10. The Role of this compound in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of this compound in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ambroxol for the prevention of chronic bronchitis exacerbations: long-term multicenter trial. Protective effect of ambroxol against winter semester exacerbations: a double-blind study versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scite.ai [scite.ai]
- 15. Ambroxol and simple chronic bronchitis. Effects on subjective symptoms and ventilatory function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A controlled trial of ambroxol in chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating the antitussive effect of Guaifenesin in a placebo-controlled study
Guaifenesin's Antitussive Efficacy: A Review of Placebo-Controlled Studies
An objective comparison of this compound's performance against placebo in mitigating cough, supported by experimental data from placebo-controlled clinical trials.
This compound, an expectorant widely available in over-the-counter cough and cold remedies, has been the subject of numerous studies to validate its antitussive (cough-suppressing) effects. While traditionally recognized for its ability to thin and loosen mucus, making coughs more productive, research has also explored its potential to directly inhibit the cough reflex.[1][2][3] This guide provides a comprehensive analysis of placebo-controlled studies investigating the antitussive properties of this compound, presenting key experimental data, detailed methodologies, and visual representations of experimental workflows and proposed mechanisms of action for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key placebo-controlled studies on this compound for cough.
Table 1: Studies on Cough Reflex Sensitivity
| Study (Year) | Dosage | Primary Outcome | Result |
| Dicpinigaitis and Gayle (2003)[3][4] | Single 400 mg dose | Concentration of capsaicin to induce ≥5 coughs | Significantly increased the concentration needed to induce cough in patients with URI compared to placebo; no significant effect in healthy volunteers.[3] |
| Dicpinigaitis et al. (2009)[4] | Single 600 mg dose | Capsaicin-induced cough reflex sensitivity | Inhibited cough reflex sensitivity in subjects with acute viral upper respiratory tract infections.[4] |
Table 2: Studies on Subjective and Objective Cough and Sputum Measures
| Study (Year) | Dosage | Primary Outcome(s) | Key Findings |
| Robinson et al. (1977)[4] | 200 mg syrup, 4 times daily for 3 days | Patient and physician assessment of cough and sputum | This compound was associated with decreased cough frequency and intensity, and thinner sputum compared to placebo.[4] |
| Kuhn et al. (1982)[5] | Not specified | Objective cough counts and subjective questionnaire | No antitussive effect was demonstrated based on objective cough counts. However, a significantly higher percentage of patients on this compound reported a decrease in sputum thickness (96% vs. 54% for placebo).[5] |
| Hoffer-Schaefer et al. (2014)[4] | 1200 mg extended-release, every 12 hours for 7 days | Sputum properties (volume, rheology) | No significant differences were found in any of the sputum measures in the this compound group as compared with the placebo group.[4][6] |
| Bennett et al. (2015)[4] | Single 1200 mg extended-release dose | Objective and subjective measures of cough and congestion | No significant improvements in any of the objective outcome measures as compared with placebo. A statistically significant difference favoring this compound was noted in the subjective assessment of mucus thickness at one time point.[4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of this compound's antitussive effects.
Cough Reflex Sensitivity to Capsaicin Challenge
This experimental design, utilized in studies by Dicpinigaitis and colleagues, assesses the effect of a substance on the cough reflex arc.[3][4]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participant Population: The study enrolled two distinct groups: patients with acute viral upper respiratory tract infection (URI) and healthy volunteers.[3] Participants were typically non-smokers with no history of pulmonary disorders.[3]
-
Intervention: Participants received a single oral dose of this compound (e.g., 400 mg) or a matching placebo.[3]
-
Outcome Assessment:
-
Capsaicin Challenge: One to two hours after administration of the study drug, participants inhaled nebulized capsaicin at incrementally increasing concentrations.[3]
-
Cough Induction Measurement: The primary endpoint was the concentration of capsaicin required to induce a specific number of coughs (e.g., five or more) within a set timeframe (e.g., 15 seconds).[3]
-
Spirometry: Pulmonary function tests were often performed before the challenge to ensure baseline respiratory health.[3]
-
Subjective and Objective Evaluation of Cough and Sputum in Acute URI
This type of protocol, as seen in studies by Robinson et al. and Hoffer-Schaefer et al., evaluates the real-world effectiveness of this compound on cough and sputum characteristics during a respiratory infection.[4][6]
-
Study Design: A double-blind, placebo-controlled, multicenter study.[4]
-
Participant Population: Adolescent and adult patients with a productive cough secondary to an acute upper respiratory tract infection.[4] Inclusion criteria often required the presence of multiple symptoms like cough, thickened mucus, and chest congestion.[6]
-
Intervention: Participants were randomized to receive either extended-release this compound (e.g., 1200 mg every 12 hours) or a placebo for a specified duration (e.g., 7 days).[4]
-
Outcome Assessment:
-
Subjective Measures: Patients and physicians completed questionnaires to assess symptoms such as cough frequency, cough intensity, chest discomfort, and the quality and quantity of sputum.[4]
-
Objective Measures:
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of a typical placebo-controlled antitussive clinical trial.
Caption: Proposed mechanisms of this compound's expectorant and antitussive effects.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effectiveness of this compound in the Treatment of Cough | AAFP [aafp.org]
- 4. drugtopics.com [drugtopics.com]
- 5. Antitussive effect of this compound in young adults with natural colds. Objective and subjective assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound has no effect on sputum volume or sputum properties in adolescents and adults with acute respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Guaifenesin and Carbocisteine: Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
In the landscape of mucoactive agents, guaifenesin and carbocisteine are two commonly utilized compounds for the management of respiratory conditions characterized by excessive or viscous mucus. While both aim to facilitate mucus clearance, their fundamental mechanisms of action diverge significantly. This compound primarily acts as an expectorant, increasing the volume and hydration of respiratory secretions, whereas carbocisteine functions as a mucoregulator, normalizing the composition of mucus glycoproteins to reduce viscosity. This guide provides an objective comparison of their mechanisms, supported by experimental data and detailed methodologies.
Contrasting Mechanisms of Action
This compound's primary proposed mechanism is indirect, involving the stimulation of a "gastropulmonary reflex".[1] Oral administration of this compound is thought to irritate the gastric mucosa, which in turn stimulates vagal afferent nerves.[1] This action triggers a reflex increase in the secretion of a more liquid, less viscous mucus from the glands of the respiratory tract, effectively thinning the existing mucus and making it easier to expel.[2][3] Some studies also suggest this compound may have direct effects on respiratory tract epithelial cells, including the suppression of mucin production and a reduction in mucus viscoelasticity.[2][4]
In contrast, carbocisteine exerts its effect directly on the mucus-producing cells. It is classified as a mucoregulator because it modulates the biochemical composition of mucus.[5] The viscoelastic properties of mucus are largely determined by the balance of different mucin glycoproteins, particularly sialomucins and fucomucins.[6][7] In pathological states, this balance is often disrupted. Carbocisteine works by intracellularly stimulating sialyltransferase activity, an enzyme crucial for the synthesis of sialomucins.[7] This helps to restore a more normal ratio of sialomucins to fucomucins, thereby reducing the overall viscosity of the mucus.[5][8] Furthermore, carbocisteine has demonstrated anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effect in chronic respiratory diseases.[6]
Quantitative Data Summary
The following tables summarize the key differences in the mechanisms of action and present available quantitative data from relevant studies.
Table 1: Comparison of Mechanistic Properties
| Feature | This compound | Carbocisteine |
| Primary Classification | Expectorant[9] | Mucoregulator, Mucolytic[5] |
| Primary Mechanism | Stimulation of the gastropulmonary reflex[1] | Normalization of sialomucin/fucomucin ratio[7][8] |
| Effect on Mucus Volume | Increases volume and hydration of secretions[3] | No direct effect on volume |
| Effect on Mucus Viscosity | Decreases viscosity by dilution[2] | Decreases viscosity by altering glycoprotein composition[5][6] |
| Site of Action | Indirect (gastric mucosa) and potentially direct (airway epithelium)[1][2] | Direct (mucus-producing cells)[5] |
| Additional Effects | May inhibit cough reflex sensitivity in patients with URIs[1] | Anti-inflammatory and antioxidant properties[6] |
Table 2: Summary of Experimental Data
| Parameter | Drug | Study Population | Dosage | Key Finding |
| Sputum Viscosity | This compound | Patients with acute and chronic bronchitis | 190 mg syrup | Reduction in sputum volume and viscosity observed.[2] |
| Sputum Viscosity & Elasticity | This compound | Adolescents and adults with acute RTIs | 1200 mg extended-release, twice daily for 7 days | No significant difference in sputum viscosity (P = .45) or elasticity (P = .71) compared to placebo.[10] |
| Sputum Viscosity & Elasticity | Carbocisteine | Patients with chronic bronchitis | 4.5 g daily for 5 days | Significant reductions in both sputum viscosity and elasticity in patients with initially high values.[6] |
| MUC5AC Expression | Carbocisteine | TNF-α-stimulated NCI-H292 cells | 100 µg/mL | Inhibited the TNF-α-induced increases in the viscosity and sialyl-Lewis x-epitopes on MUC5AC fusion protein.[8] |
| Glycosyltransferase Activity | Carbocisteine | SO2-exposed rats | 250 mg/kg twice daily | Inhibited changes in fucosyltransferase and sialyltransferase activities induced by SO2 exposure.[11] |
| Cough Reflex Sensitivity (C5) | This compound | Patients with acute viral URI | 400 mg single dose | Significantly increased the concentration of capsaicin required to induce ≥5 coughs (log C5: 0.92 vs 0.66 for placebo, p=0.028).[12] |
Experimental Protocols
1. Protocol for In Vitro Mucolytic Activity Assay
This protocol provides a general framework for assessing the mucolytic potential of a compound using a rheometer.
-
Materials:
-
Test compound (e.g., carbocisteine) and control (e.g., N-acetylcysteine).
-
Mucus substitute: Porcine Gastric Mucin (PGM) or Bovine Submaxillary Mucin (BSM) prepared at a concentration of 2-10% (w/v) in a buffered solution (e.g., Tris-HCl, pH 7.0).[13]
-
Cone-plate or parallel-plate rheometer.
-
Incubator set to 37°C.
-
-
Methodology:
-
Preparation: A 20% porcine gastric mucin solution is prepared by dissolving it in a Tris-HCl buffer solution.
-
Incubation: The test mucolytic agent is incubated with the mucin solution at a specific pH (e.g., 7.0) and temperature (37°C) for a set duration (e.g., 30 minutes).
-
Rheological Measurement:
-
The viscoelastic properties of the mucin solution are determined using a rheometer.
-
Oscillatory shear measurements are performed. This involves applying a small, oscillating strain to the sample and measuring the resulting stress.
-
Key parameters to measure include the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.
-
-
Data Analysis: A decrease in G' and G'' relative to a vehicle control indicates mucolytic activity.
-
2. Protocol for Sputum Rheology Assessment in Clinical Trials
This protocol outlines the steps for collecting and analyzing sputum samples from patients to assess the in vivo effects of a mucoactive drug.
-
Sputum Collection:
-
Sample Processing:
-
Rheological Measurement:
-
Measurements are conducted using a rheometer (e.g., a cone-plate rheometer) at 37°C to simulate physiological conditions.[14]
-
An oscillatory frequency sweep (e.g., from 0.01 Hz to 100 Hz) is performed at a constant strain within the linear viscoelastic region of the sample.[14]
-
The elastic (G') and viscous (G'') moduli are measured across the range of frequencies.
-
-
Data Analysis: Changes in G' and G'' from baseline or compared to a placebo group are used to quantify the drug's effect on sputum viscoelasticity.
Visualization of Pathways and Workflows
References
- 1. Role of this compound in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of this compound in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtopics.com [drugtopics.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Carbocisteine normalizes the viscous property of mucus through regulation of fucosylated and sialylated sugar chain on airway mucins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. This compound has no effect on sputum volume or sputum properties in adolescents and adults with acute respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of carbocisteine on altered activities of glycosidase and glycosyltransferase and expression of Muc5ac in SO2-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on cough reflex sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sputum-Rheology-Based Strategy for Guiding Azithromycin Prescription in COPD Patients with Frequent Exacerbations: A Randomized, Controlled Study (“COPD CARhE”) - PMC [pmc.ncbi.nlm.nih.gov]
Cross-study comparison of Guaifenesin's effectiveness in different respiratory conditions
A detailed examination of clinical data reveals varying degrees of efficacy for the expectorant Guaifenesin in the management of acute respiratory tract infections, stable chronic bronchitis, and rhinosinusitis. While demonstrating notable benefits in chronic conditions characterized by stable mucus production, its effectiveness in acute infections presents a more complex and sometimes contradictory picture.
This compound, an over-the-counter expectorant, is widely used to manage chest congestion and cough.[1] Its primary mechanism of action is thought to involve the stimulation of the gastric mucosa, which in turn initiates a gastropulmonary reflex.[2][3] This reflex is believed to increase the volume and reduce the viscosity of bronchial secretions, thereby facilitating their removal through coughing.[2][4][5] Additionally, some studies suggest a direct effect on the respiratory tract epithelium, further aiding in mucociliary clearance.[2] This guide provides a cross-study comparison of this compound's effectiveness, presenting quantitative data, experimental protocols, and a visualization of its proposed mechanism of action for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound: A Tabular Summary
The clinical utility of this compound has been investigated in various respiratory conditions, with outcomes measured through both objective and subjective assessments. The following tables summarize the quantitative findings from key clinical trials.
Table 1: this compound in Acute Upper Respiratory Tract Infections (URTIs)
| Study/Author | Dosage | Duration | Key Outcome Measures | Results |
| Hoffer-Schaefer et al. (2014) | 1200 mg extended-release, twice daily | 7 days | Sputum volume, percent solids, interfacial tension, elasticity, viscosity, mechanical impedance | No significant differences between this compound and placebo groups (p-values > 0.05 for all measures).[1][6] |
| Robinson et al. (1977) | 200 mg syrup, four times a day | 3 days | Subjective assessment of sputum thickness and cough frequency | Statistically significant decrease in sputum thickness in patients with a productive cough.[1] No significant reduction in objective cough counts.[1] |
| Dicpinigaitis and Gayle (2003) | Single 400 mg capsule | Single dose | Cough reflex sensitivity to inhaled capsaicin | Significantly inhibited cough reflex sensitivity in patients with acute viral URI.[1][7] |
| Bennett et al. (2015) | Single 1200 mg dose of extended-release | Single dose | Mucociliary and cough clearance | Did not result in significant improvements in any of the objective outcome measures as compared with placebo.[1] |
Table 2: this compound in Stable Chronic Bronchitis (SCB)
| Study/Author | Dosage | Duration | Key Outcome Measures | Results |
| Spangenthal et al. (GASP Study) | 1200 mg extended-release, twice daily (2400 mg total daily) | 12 weeks | Cough and Sputum Assessment Questionnaire (CASA-Q) scores | Clinically meaningful reductions in cough and sputum severity. Improvements exceeded the minimal clinically important difference across all domains. |
| Hirsch et al. (1973) | Not specified | Not specified | Sputum viscosity | Reduction in sputum viscosity.[7] |
| Petty (1990) | Not specified | Not specified | Mucociliary clearance | Increased mucociliary clearance.[7] |
Table 3: this compound in Rhinosinusitis
| Study/Author | Dosage | Duration | Key Outcome Measures | Results |
| Dodson et al. (Pediatric Chronic Rhinitis) | 7-11 years: 200 mg TID; >12 years: 400 mg TID | 14 days | SinoNasal-5 (SN-5) survey scores | Significant clinical improvement in SN-5 scores compared to placebo (p = 0.013).[8][9] |
| Wawrose et al. (1992) & Rosen et al. (2005) (in HIV-positive patients) | Not specified | Not specified | Nasal congestion, postnasal discharge, SNOT scores | Decreased nasal congestion and postnasal discharge.[7] |
Experimental Protocols of Key Studies
Understanding the methodologies employed in clinical trials is crucial for interpreting their findings. Below are detailed protocols for representative studies.
Hoffer-Schaefer et al. (2014) - Acute Respiratory Tract Infection
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[1][6]
-
Participant Population: 378 adolescents and adults with a productive cough due to an acute respiratory tract infection for up to 5 days prior to enrollment.[6] Participants had at least two of the following symptoms: cough, thickened mucus, and chest congestion.[6]
-
Intervention: Participants were randomized to receive either 1200 mg of extended-release this compound or a matching placebo every 12 hours for seven days.[1][10]
-
Outcome Measures:
-
Analysis: Comparison of the changes from baseline between the this compound and placebo groups.
Spangenthal et al. (GASP Study) - Stable Chronic Bronchitis
-
Study Design: An open-label, single-cohort, multicenter study.[11][12]
-
Participant Population: Adults aged 40 years or older with stable chronic bronchitis.[11] Inclusion criteria included chronic sputum production for 3 months out of the year for two consecutive years.[12][13]
-
Intervention: Participants received 1200 mg of extended-release this compound twice daily (totaling 2400 mg) for 12 weeks.[11][12]
-
Outcome Measures:
-
Analysis: Evaluation of changes in CASA-Q scores from baseline over the 12-week treatment period.
Dodson et al. - Pediatric Chronic Rhinitis
-
Study Design: A randomized, placebo-controlled, parallel-group, masked clinical trial.[8][9]
-
Participant Population: 30 children aged 7-18 years with chronic rhinitis.[8][9]
-
Intervention: Participants were randomized in a 2:1 ratio to receive either oral this compound or a placebo for 14 days.[8][9] The dosage was 200 mg three times daily for children aged 7-11 and 400 mg three times daily for those older than 12.[14]
-
Outcome Measures:
-
Analysis: Comparison of the mean change in SN-5 scores between the this compound and placebo groups.[8][9]
Visualizing the Mechanism and Experimental Process
To further elucidate this compound's function and the design of the studies investigating it, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound via the gastro-pulmonary reflex.
References
- 1. drugtopics.com [drugtopics.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. This compound has no effect on sputum volume or sputum properties in adolescents and adults with acute respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of this compound in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of oral this compound on pediatric chronic rhinitis: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Patient-reported outcomes to assess the efficacy of extended-release this compound for the treatment of acute respiratory tract infection symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Term Study of Extended-Release this compound Shows Symptom Relief in Stable Chronic Bronchitis Patients [prnewswire.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. A Study to Explore If Long-term Use of Mucinex Can Help with Symptoms in Patients with Stable Chronic Bronchitis. | Clinical Research Trial Listing [centerwatch.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Unraveling the Mucolytic Action of Guaifenesin: A Comparative Guide to its In-Vitro Activity and In-Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in-vitro mucolytic properties of Guaifenesin with its observed in-vivo clinical efficacy. Supported by experimental data, this document aims to elucidate the mechanisms of action and establish a correlative understanding between laboratory findings and patient outcomes.
This compound, a widely used expectorant, is thought to exert its therapeutic effect by thinning and loosening mucus in the airways, thereby facilitating its removal. This guide synthesizes data from various studies to present a clear picture of its performance both in controlled laboratory settings and in clinical trials involving patients with respiratory conditions characterized by excessive mucus production, such as stable chronic bronchitis.
In-Vitro Mucolytic Activity of this compound
In laboratory-based studies, this compound has demonstrated a direct impact on the properties of mucus and the function of airway epithelial cells. These studies provide foundational knowledge of its potential mechanisms of action at a cellular and molecular level.
A key in-vitro study investigated the effects of clinically relevant concentrations of this compound on human differentiated airway epithelial cells. The findings indicated that this compound directly interacts with these cells to modify mucus properties and enhance its clearance.[1][2]
| Parameter Measured | Effect of this compound | Quantitative Data | Alternative Agents |
| Mucin (MUC5AC) Production | Suppressed mucin production in a dose-dependent manner.[1] | IC50 at 24 hours: ~150 µM for cellular MUC5AC content.[2] | Less effective than this compound.[2] |
| Mucin (MUC5AC) Secretion | Significantly inhibited MUC5AC secretion.[2] | IC50 at 24 hours: ~100 µM.[2] | Less effective than this compound.[2] |
| Mucociliary Transport (MCT) | Increased mucociliary transport rates.[1][2] | At 30 µM, this compound increased MCT more than 6-fold at 24 hours.[3] | N-acetylcysteine increased MCT ~2-fold at 30 µM, while Ambroxol showed smaller effects.[3] |
| Mucus Viscoelasticity | Decreased mucus viscoelasticity (both elastic (G') and viscous (G'') moduli).[1][2] | At 30 µM, this compound reduced G' to 10% of IL-13-only treated values.[3] | N-acetylcysteine also reduced G' but to a lesser extent than this compound. Ambroxol had smaller effects.[3] |
| Sputum Elasticity (G') | Significantly reduced sputum elasticity. | p < 0.001 compared to untreated sputum.[4] | Surfactant and albuterol also showed significant reductions.[4] |
| Surface Mechanical Impedance | Decreased surface mechanical impedance (frictional adhesiveness).[4] | p = 0.006 compared to untreated sputum.[4] | Albuterol (p = 0.003) and surfactant (p = 0.02) also showed significant reductions.[4] |
In-Vivo Efficacy of this compound
Clinical studies in patients with stable chronic bronchitis have evaluated the effectiveness of this compound in improving symptoms related to mucus production and clearance. These studies often rely on a combination of objective measurements and patient-reported outcomes.
| Parameter Measured | Effect of this compound | Quantitative Data | Study Population |
| Sputum Tenaciousness | Subjective improvement in the tenacity of sputum. | 79% of patients on this compound reported improvement versus 21.8% on placebo.[5] | 23 patients with stable chronic bronchitis and chronic cough.[5] |
| Sputum Volume and Viscosity | Reduction in the volume and viscosity of sputum.[5] | Statistically significant general clinical improvement, decreased sputum surface tension, and decreased sputum viscosity compared to placebo.[5] | Patients with stable chronic bronchitis.[5] |
| Ease of Expectoration | Improved ease of expectoration.[5][6] | Patients reported greater ease of expectoration compared with placebo.[6] | Patients with chronic bronchopulmonary disease.[6] |
| Cough Frequency and Severity | Subjective reduction in cough frequency and severity. | 54% of patients on a this compound/narcotine combination reported a marked reduction.[5] | 23 patients with stable chronic bronchitis and chronic cough.[5] |
| Long-Term Symptom Reduction | Continuous reductions in cough and sputum symptoms over 12 weeks.[7] | Clinically meaningful reductions in Cough and Sputum Assessment Questionnaire (CASA-Q) scores.[7] | Adults aged 40 years or older with stable chronic bronchitis.[7] |
It is important to note that a study in adolescents and adults with acute respiratory tract infections found no significant effect of this compound on sputum volume or its properties compared to placebo.[8][9] This suggests that the efficacy of this compound may be more pronounced in chronic conditions with stable mucus hypersecretion.
Experimental Protocols
In-Vitro Measurement of Mucus Properties
Objective: To determine the direct effects of this compound on the biophysical properties of mucus.
Methodology: Micro-rheology and Mucociliary Transport Assay
-
Cell Culture: Human airway epithelial cells are cultured at an air-liquid interface to form a differentiated, mucociliary-active epithelium.[1]
-
Treatment: Clinically relevant concentrations of this compound (e.g., 10-300 µM) are added to the basolateral medium of the cell cultures.[2] For studies involving stimulated mucus production, cells can be pre-treated with an inflammatory mediator like IL-13.[2]
-
Mucus Collection: Apical secretions are collected at various time points (e.g., 8 and 24 hours) for analysis.[3]
-
Rheological Analysis:
-
A micro cone and plate rheometer or a magnetic microrheometer is used to measure the dynamic viscoelasticity of the collected mucus.[1][4]
-
Parameters such as the elastic modulus (G') and viscous modulus (G'') are determined through non-destructive creep transformation or by monitoring the response of magnetic wires to a rotating magnetic field.[1][10]
-
-
Mucociliary Transport Rate (MTR) Analysis:
-
The movement of cell debris or fluorescent microspheres on the surface of the cultured epithelium is recorded using video microscopy.[1]
-
The velocity of particle movement is analyzed to determine the MTR.
-
-
Mucin Quantification: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of specific mucins, such as MUC5AC, in the apical surface fluid and cell lysates.[1]
In-Vivo Assessment of Mucolytic Efficacy
Objective: To evaluate the clinical effectiveness of this compound in patients with mucus hypersecretion.
Methodology: Sputum Induction and Analysis
-
Patient Selection: Patients with a diagnosis of stable chronic bronchitis and symptoms of productive cough are recruited.
-
Treatment Protocol: A double-blind, placebo-controlled study design is typically employed. Patients receive either this compound (e.g., 1200 mg extended-release twice daily) or a placebo for a specified duration (e.g., 12 weeks).[7]
-
Sputum Induction:
-
To standardize sputum collection, especially in patients who do not spontaneously produce large volumes, sputum induction is performed.
-
This involves the inhalation of nebulized sterile saline solution (isotonic or hypertonic) to hydrate the airways and promote coughing.[11][12]
-
Lung function is monitored before and during the procedure for safety.[11]
-
-
Sputum Collection and Processing:
-
Analysis:
-
Sputum Rheology: The viscoelastic properties of the sputum are measured using a rheometer.
-
Sputum Volume and Weight: The total volume and dry weight of the collected sputum are determined.[6]
-
Patient-Reported Outcomes: Standardized questionnaires, such as the Cough and Sputum Assessment Questionnaire (CASA-Q), are used to assess changes in cough, sputum production, and quality of life.[7]
-
Cellular Analysis: Differential cell counts can be performed to assess airway inflammation.
-
Mechanisms of Action and Experimental Workflows
The mucolytic and expectorant effects of this compound are believed to be mediated through two primary mechanisms: a direct action on the respiratory epithelium and an indirect action via a neural reflex.
Direct Action on Airway Epithelial Cells
This compound has been shown to act directly on airway epithelial cells to modulate mucus production and enhance its clearance.
Caption: Direct action of this compound on airway epithelial cells.
Gastro-Pulmonary Reflex
This compound is thought to stimulate gastric vagal receptors, initiating a reflex that increases secretions from the respiratory tract glands.[5] This "gastro-pulmonary reflex" leads to an increase in the volume and a decrease in the viscosity of bronchial secretions.[5][14]
Caption: The gastro-pulmonary reflex mechanism of this compound.
Experimental Workflow for In-Vitro Mucolytic Activity Assessment
The following diagram outlines the typical workflow for assessing the in-vitro mucolytic activity of a compound like this compound.
Caption: Workflow for in-vitro mucolytic activity assessment.
References
- 1. Effect of this compound on mucin production, rheology, and mucociliary transport in differentiated human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, N-acetylcysteine, and ambroxol on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. An in vitro comparison of the mucoactive properties of this compound, iodinated glycerol, surfactant, and albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of this compound in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of this compound in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Study of Extended-Release this compound Shows Symptom Relief in Stable Chronic Bronchitis Patients [prnewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound has no effect on sputum volume or sputum properties in adolescents and adults with acute respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Methodology for Sputum Induction and Laboratory Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sputum Induction [nationaljewish.org]
- 14. This compound - Wikipedia [en.wikipedia.org]
A Meta-Analysis of Clinical Trials on Guaifenesin for Acute Cough: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaifenesin is an expectorant widely available in over-the-counter (OTC) medications for the symptomatic relief of acute cough associated with the common cold and other upper respiratory tract infections (URTIs).[1][2] Its primary proposed mechanism of action involves increasing the volume and reducing the viscosity of respiratory secretions, thereby making coughs more productive.[1][3][4] Despite its widespread use, the clinical efficacy of this compound for acute cough remains a subject of debate, with clinical trials yielding conflicting results.[1][3] This guide provides a meta-level comparison of findings from key clinical trials, evaluating the performance of this compound against placebo and other common antitussive agents.
Comparative Efficacy of this compound
The clinical evidence for this compound's efficacy in treating acute cough is mixed. Several randomized, double-blind, placebo-controlled trials have been conducted, with varying outcomes.
This compound vs. Placebo
| Study / Systematic Review | Key Findings |
| Robinson et al. (1977) [1] | In a study of 239 adults, this compound (200 mg four times daily) was associated with a decrease in cough frequency and intensity, and thinner sputum compared to placebo. However, these findings were not consistent across all assessment parameters. |
| Kuhn et al. (1982) [1] | Among 65 young adults, subjective evaluation showed a significant decrease in sputum thickness with this compound (400 mg every 6 hours) compared to placebo. Objective cough counts, however, showed no significant reduction. |
| Hoffer-Schaefer et al. (2014) [1][5] | In a multicenter study of 378 adolescents and adults, extended-release this compound (1200 mg every 12 hours for 7 days) showed no significant differences in sputum volume or properties compared to placebo.[1][5] |
| NICE Guidance (2019) [6] | A systematic review included in the NICE guidance found that in one RCT, this compound significantly reduced patient-reported cough frequency and intensity compared to placebo (75% vs. 31% reporting it as helpful, p<0.01). Another RCT showed no significant difference in cough frequency or severity but did find a significant reduction in sputum thickness (p=0.001). |
This compound vs. Other Active Comparators
Direct comparative data between this compound and other antitussives for acute cough is limited. One study compared this compound with combinations of this compound plus codeine or dextromethorphan.
| Study | Comparison | Key Findings |
| Freestone et al. (1993) [7][8] | This compound vs. This compound + Codeine vs. This compound + Dextromethorphan | In 97 patients with uncomplicated respiratory tract infections, there were no statistically significant differences among the three treatment groups in relieving cough symptoms at day 2, 4, or 10. This suggests that codeine and dextromethorphan may not provide additional benefit over this compound alone in this context.[7][8] |
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of the cited studies is crucial for interpreting their findings.
Robinson et al. (1977): this compound vs. Placebo
-
Study Design: Double-blind, randomized, placebo-controlled trial.[1]
-
Patient Population: 239 adult patients with moderate-to-severe cough associated with an acute URI.[1]
-
Intervention:
-
Outcome Measures:
-
Subjective: Patient and physician assessments of cough frequency, cough intensity, chest discomfort, and sputum quality and quantity.[1]
-
Hoffer-Schaefer et al. (2014): Extended-Release this compound vs. Placebo
-
Study Design: Double-blind, placebo-controlled, multicenter study.[1][5]
-
Patient Population: 378 adolescent and adult patients with a productive cough secondary to an acute URI.[1][5]
-
Intervention:
-
Outcome Measures:
Signaling Pathways and Logical Relationships
Proposed Mechanism of Action of this compound
This compound is thought to act as an expectorant by stimulating gastric vagal receptors, which in turn increases respiratory tract secretions via a gastropulmonary reflex.[9] This leads to a less viscous mucus that is more easily cleared by coughing.
Caption: Proposed mechanism of action of this compound.
Workflow for a Meta-Analysis of Clinical Trials
A meta-analysis systematically combines the results of multiple independent studies to derive a more precise estimate of treatment effect. The process follows a rigorous, predefined protocol.
Caption: Standard workflow for a meta-analysis.
Conclusion
The evidence for the efficacy of this compound in the treatment of acute cough is inconsistent. While some studies suggest a benefit in reducing patient-reported cough symptoms and sputum thickness, others have failed to demonstrate a significant effect, particularly in objective measures of cough and sputum properties.[1][5][6] The conflicting findings may be attributable to variations in study methodologies, including patient populations, dosage regimens, and outcome measures.[1]
Compared to other antitussive agents like codeine and dextromethorphan, the limited available data does not suggest a superior efficacy of combination therapies over this compound alone for uncomplicated acute cough.[7][8] Given its favorable safety profile, this compound may be considered on a case-by-case basis for patients with acute cough, particularly when a productive cough is desired.[1] However, further well-designed clinical trials with standardized methodologies and objective outcome measures are warranted to definitively establish the clinical utility of this compound for this indication.
References
- 1. drugtopics.com [drugtopics.com]
- 2. Role of this compound in the management of chronic bronchitis and upper respiratory tract infections | Multidisciplinary Respiratory Medicine [mrmjournal.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound has no effect on sputum volume or sputum properties in adolescents and adults with acute respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Summary of the evidence | Cough (acute): antimicrobial prescribing | Guidance | NICE [nice.org.uk]
- 7. Clinical trial examining effectiveness of three cough syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jabfm.org [jabfm.org]
- 9. The Role of this compound in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Immediate-Release and Extended-Release Guaifenesin Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of immediate-release (IR) and extended-release (ER) guaifenesin formulations, focusing on their pharmacokinetic profiles, in vitro dissolution characteristics, and the experimental methodologies used for their evaluation. This compound is an expectorant used to loosen phlegm and thin bronchial secretions, making coughs more productive. The development of ER formulations aims to improve patient compliance and maintain therapeutic efficacy over a longer duration compared to IR formulations.
Pharmacokinetic Profile: Bioequivalence and Dosing Regimen
Pharmacokinetic studies have demonstrated that extended-release this compound formulations are designed to be bioequivalent to immediate-release formulations when administered at therapeutically equivalent doses. A key study established that a 1200 mg ER this compound tablet administered every 12 hours provides a comparable systemic exposure to a 400 mg IR this compound tablet administered every 4 hours.[1][2] This bioequivalence is achieved at a steady state, ensuring that the therapeutic plasma concentrations of this compound are maintained throughout the 12-hour dosing interval with the ER formulation.[1][2]
The primary advantage of the ER formulation is the reduced dosing frequency, which can significantly improve patient adherence to the treatment regimen.[1] While both formulations are effective in their expectorant action, the convenience of twice-daily dosing for the ER formulation makes it a preferred choice in many clinical scenarios.[1]
Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations
| Parameter | Immediate-Release (IR) this compound | Extended-Release (ER) this compound | Reference |
| Typical Dosing Regimen | 200-400 mg every 4 hours | 600-1200 mg every 12 hours | [1] |
| Time to Peak Plasma Concentration (Tmax) | Shorter (approx. 0.42 hours for a solution) | Longer and sustained | [3] |
| Peak Plasma Concentration (Cmax) | Higher initial peak after each dose | Lower but more sustained peak | [4] |
| Area Under the Curve (AUC) | Equivalent to ER at steady state | Equivalent to IR at steady state | [2][5] |
| Bioequivalence (90% Confidence Interval) | Reference | Test (within 80-125% of Reference) | [3] |
| Geometric Mean Ratio (Test/Reference) for AUC0–t | - | 0.969 (90% CI = 0.920, 1.020) | [3] |
| Geometric Mean Ratio (Test/Reference) for AUC0–∞ | - | 0.967 (90% CI = 0.919, 1.019) | [3] |
| Geometric Mean Ratio (Test/Reference) for Cmax | - | 0.925 (90% CI= 0.850, 1.007) | [3] |
Note: The specific bioequivalence data presented is from a study comparing a test oral solution containing hydrocodone bitartrate, this compound, and pseudoephedrine HCl to a reference this compound oral solution. This data is provided as a representative example of this compound bioequivalence.
In Vitro Dissolution Profile
The in vitro dissolution profile is a critical quality attribute for oral solid dosage forms and is used to ensure batch-to-batch consistency and predict in vivo performance. The dissolution requirements for IR and ER this compound tablets differ significantly due to their intended release mechanisms.
Immediate-release tablets are designed to release the drug rapidly. According to the United States Pharmacopeia (USP), for this compound tablets, not less than 75% (Q) of the labeled amount of this compound should dissolve in 45 minutes.[6]
Extended-release tablets, on the other hand, are formulated to release the drug over a prolonged period. A typical ER formulation, such as a bi-layer tablet, will have an immediate-release layer to provide a rapid onset of action and an extended-release layer to maintain the therapeutic effect.[4] Dissolution testing for ER tablets is conducted over a longer duration (e.g., 12 hours) with multiple time points to characterize the complete release profile.[6]
Table 2: Comparative In Vitro Dissolution Data for ER this compound Bi-layer Tablet
| Time Point (hours) | Cumulative % Drug Released (One-Stage Method - Water) | Cumulative % Drug Released (Two-Stage Method - Acid/Buffer) |
| 0.75 | 28.0 ± 1.4 | 31.7 ± 4.1 |
| 1 | 30.4 ± 1.7 | 36.3 ± 4.0 |
| 3 | 44.1 ± 6.2 | 56.4 ± 4.4 |
| 12 | 72.1 ± 4.4 | 79.4 ± 1.9 |
Data adapted from a study on 1200 mg this compound ER Bi-layer Tablets.[6]
Experimental Protocols
Comparative In Vitro Dissolution Testing
Objective: To compare the in vitro dissolution profiles of immediate-release and extended-release this compound tablets.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle Method).
-
Dissolution Medium:
-
For IR Tablets: 900 mL of water.
-
For ER Tablets: A two-stage dissolution can be employed to simulate the pH changes in the gastrointestinal tract: 750 mL of 0.1 N HCl for the first 2 hours, followed by the addition of 250 mL of 0.2 M tribasic sodium phosphate to adjust the pH to 6.8 for the remainder of the study. Alternatively, a single-stage method using 900 mL of water can be used.[6]
-
-
Apparatus Speed: 50 rpm.
-
Temperature: 37 ± 0.5 °C.
-
Sampling Times:
-
For IR Tablets: 15, 30, and 45 minutes.
-
For ER Tablets: 1, 2, 4, 6, 8, and 12 hours.
-
-
Sample Analysis: The concentration of dissolved this compound is determined by High-Performance Liquid Chromatography (HPLC) with UV detection at 274 nm.
-
Data Analysis: The cumulative percentage of drug released is plotted against time to generate dissolution profiles for each formulation.
Bioequivalence Study of IR vs. ER this compound
Objective: To assess the bioequivalence of an extended-release this compound formulation (Test) compared to an immediate-release formulation (Reference).
Methodology:
-
Study Design: A randomized, open-label, single-dose, two-period, two-sequence crossover study under fasting conditions.[3] A separate study under fed conditions is also recommended by the FDA.[7]
-
Subjects: Healthy adult volunteers.
-
Treatment Arms:
-
Test Product: Single oral dose of 1200 mg ER this compound.
-
Reference Product: Three oral doses of 400 mg IR this compound administered every 4 hours.
-
-
Washout Period: A sufficient washout period (e.g., 7 days) between the two treatment periods.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 24 or 48 hours post-dose).
-
Bioanalytical Method: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for both formulations: Cmax, Tmax, AUC0-t (Area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUC0-∞ (Area under the plasma concentration-time curve from time zero to infinity).
-
Statistical Analysis: The log-transformed Cmax, AUC0-t, and AUC0-∞ values are analyzed using an Analysis of Variance (ANOVA). Bioequivalence is concluded if the 90% confidence intervals for the geometric mean ratios (Test/Reference) of these parameters fall within the acceptance range of 80.00% to 125.00%.[3]
Visualizations
References
- 1. droracle.ai [droracle.ai]
- 2. Pharmacokinetic Studies in Healthy Subjects for the Development of an Extended-Release Tablet Formulation of this compound: A 505(b)(2) New Drug Application Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic Studies in Healthy Subjects for the Development of an Extended‐Release Tablet Formulation of this compound: A 505(b)(2) New Drug Application Approval | Semantic Scholar [semanticscholar.org]
- 6. researchopenworld.com [researchopenworld.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Evaluating Patient-Reported Outcomes in Guaifenesin Clinical Trials for Chronic Bronchitis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of patient-reported outcomes (PROs) from clinical trials investigating the efficacy of guaifenesin for stable chronic bronchitis. It is designed to offer researchers, scientists, and drug development professionals a detailed overview of the available evidence, focusing on the methodologies used to validate and capture the patient's experience with the treatment.
Executive Summary
This compound, an expectorant, has been a long-standing treatment for symptoms of chronic bronchitis. While its mechanism of action is understood to be the thinning and loosening of mucus, the direct impact on a patient's quality of life and symptom burden is best captured through validated PROs. This guide examines data from a recent long-term, open-label study and older placebo-controlled trials to provide a comparative analysis of this compound's performance based on patient-reported measures. The recent this compound Assessment of Satisfaction for Patients (GASP) study, utilizing the Cough and Sputum Assessment Questionnaire (CASA-Q), demonstrates clinically meaningful improvements in cough and sputum symptoms over a 12-week period.[1] While direct comparison with older, placebo-controlled studies is limited by differences in methodology and reporting, the collective evidence points towards a consistent patient-reported benefit of this compound in managing the key symptoms of chronic bronchitis.
Data Presentation: Quantitative Comparison of Patient-Reported Outcomes
The following tables summarize the quantitative data from clinical trials of this compound in patients with stable chronic bronchitis.
Table 1: Patient-Reported Outcomes from the GASP Study (Extended-Release this compound)
| Patient-Reported Outcome Measure | Baseline (Mean Score ± SD) | Week 14 (Mean Score ± SD) | Mean Change | Minimal Clinically Important Difference (MCID) | MCID Achieved? |
| CASA-Q Cough Symptoms | 46.5 ± 20.7 | 67.5 ± 17.8 | +21.0 | 10.6 | Yes |
| CASA-Q Cough Impact | 57.9 ± 23.4 | 79.1 ± 20.3 | +21.2 | 10.1 | Yes |
| CASA-Q Sputum Symptoms | 50.9 ± 16.8 | 66.9 ± 19.3 | +16.0 | 9.5 | Yes |
| CASA-Q Sputum Impact | 62.6 ± 22.5 | 80.5 ± 19.8 | +17.9 | 7.8 | Yes |
Higher CASA-Q scores indicate fewer symptoms and less impact on quality of life.
Table 2: Patient-Reported Outcomes from Historical Placebo-Controlled Trials
| Study | Intervention | Comparator | Patient-Reported Outcome | Results |
| Wójcicki et al. (1975) | This compound (120 mg) | Placebo | Subjective improvement in tenaciousness of sputum | 79% of patients on this compound reported improvement vs. 21.8% on placebo. |
| Finiguerra et al. (1982) | This compound (190 mg) | Placebo | Modifications in expectorate characteristics, difficulty expectorating, and cough | Statistically significant decrease in cough severity and improvement in ease of expectoration compared to placebo. |
Experimental Protocols
A critical component of evaluating PROs is the validation of the instruments used to collect the data. The following section details the methodology for the key PRO measure utilized in recent this compound research.
Cough and Sputum Assessment Questionnaire (CASA-Q) Validation
The CASA-Q is a validated, self-administered questionnaire designed to assess cough and sputum symptoms and their impact on daily life in patients with chronic bronchitis and COPD.
Development and Validation Protocol:
-
Item Generation: An initial pool of questions was generated based on a literature review and interviews with patients and clinical experts to ensure the questionnaire captured the most relevant aspects of the patient experience with cough and sputum.
-
Cognitive Debriefing: The draft questionnaire was tested with a small group of patients with chronic bronchitis to assess the clarity, relevance, and comprehensiveness of the questions. Patient feedback was used to refine the wording and format of the questionnaire.
-
Psychometric Validation: A large-scale, multi-country study was conducted to evaluate the psychometric properties of the CASA-Q. This involved assessing:
-
Reliability: The consistency and stability of the questionnaire over time (test-retest reliability) and the internal consistency of the items within each domain (Cronbach's alpha).
-
Validity:
-
Content Validity: Ensuring the questionnaire covers all important aspects of the patient's experience with cough and sputum.
-
Construct Validity: Examining the relationship between the CASA-Q scores and other established measures of health status, such as the St. George's Respiratory Questionnaire (SGRQ), to see if they correlate in expected ways.
-
-
Responsiveness: The ability of the questionnaire to detect changes in a patient's condition over time or in response to treatment.
-
-
Minimal Clinically Important Difference (MCID) Determination: The MCID is the smallest change in the score of a PRO instrument that patients perceive as beneficial. This was established through anchor-based and distribution-based methods in a separate study to aid in the interpretation of clinical trial results.[2]
Mandatory Visualizations
Workflow for Validating Patient-Reported Outcome Measures
Caption: Workflow for the development and validation of a Patient-Reported Outcome (PRO) instrument.
References
Benchmarking Guaifenesin's Safety Profile Against Other Expectorants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of guaifenesin with other commonly used expectorants, including ambroxol, bromhexine, N-acetylcysteine, and potassium iodide. The information is compiled from clinical trial data, post-marketing surveillance, and regulatory guidelines to support evidence-based decisions in research and drug development.
Comparative Safety Data of Common Expectorants
The following table summarizes the incidence of adverse events reported in clinical trials for the selected expectorants. It is important to note that direct comparison of these percentages should be done with caution due to variations in study design, patient populations, and dosage regimens.
| Expectorant | Total Adverse Event (AE) Rate | Gastrointestinal AEs | Nervous System AEs | Dermatological AEs | Other Notable AEs | Source |
| This compound | 5.07% (28/552 patients) | 1.99% (11/552) | 1.45% (8/552) | 0.36% (2/552) | Psychiatric (0.54%), Respiratory (0.36%) | [1][2][3] |
| Ambroxol | 12% (in treatment group) | 12% | - | - | Compared to 5% in placebo group. | [4][5][6] |
| Bromhexine | Not specified in comparative trials | Nausea, vomiting, diarrhea reported as common. | - | - | - | [7] |
| N-acetylcysteine | Up to 23% (oral) | Nausea, vomiting, diarrhea (up to 23%) | - | Itching, erythema | Anaphylactoid reactions (rare with oral, up to 18% with IV) | [8][9] |
| Potassium Iodide | Not specified in comparative trials | Nausea, vomiting, stomach pain are common. | - | Skin rash | Metallic taste, thyroid dysfunction with prolonged use. |
Experimental Protocols for Safety Evaluation in Expectorant Clinical Trials
A robust assessment of an expectorant's safety profile in a clinical trial setting is guided by international regulatory standards, such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[10][11][12][13][14][15][16][17][18][19][20][21][22] A generalized experimental protocol for a randomized, double-blind, placebo-controlled clinical trial to evaluate the safety of an expectorant would include the following key components:
1. Study Design and Participants:
-
Inclusion Criteria: Clearly defined patient population (e.g., adults with acute upper respiratory tract infection and productive cough).
-
Exclusion Criteria: Factors that could confound safety assessment (e.g., pregnancy, lactation, chronic respiratory conditions, known allergies to the investigational product or its components).[23]
-
Randomization and Blinding: Participants are randomly assigned to receive either the investigational expectorant or a matching placebo to minimize bias. Both participants and investigators are blinded to the treatment allocation.
2. Investigational Product and Dosage:
-
Detailed description of the investigational product (e.g., extended-release this compound 1200 mg) and placebo.
-
Clearly defined dosage, frequency, and duration of treatment (e.g., twice daily for 7 days).
3. Safety Monitoring and Data Collection:
-
Adverse Event (AE) Monitoring: Systematic collection of all AEs, whether or not they are considered to be related to the investigational product. AEs are solicited through open-ended questions at each study visit and spontaneously reported by participants.
-
Serious Adverse Event (SAE) Reporting: Immediate reporting of any SAEs to the sponsor, who then reports to regulatory authorities as required. An SAE is defined as any untoward medical occurrence that at any dose results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.[14]
-
Clinical Laboratory Tests: Hematology, blood chemistry, and urinalysis at baseline and end of the study to monitor for any drug-induced changes.
-
Vital Signs: Measurement of blood pressure, heart rate, respiratory rate, and temperature at each study visit.
-
Physical Examinations: A thorough physical examination at the beginning and end of the study.
4. Data Analysis:
-
The primary safety endpoint is the incidence of treatment-emergent adverse events (TEAEs).
-
TEAEs are coded using a standardized medical dictionary, such as the Medical Dictionary for Regulatory Activities (MedDRA).
-
The incidence, severity, and causality of AEs are compared between the treatment and placebo groups using appropriate statistical methods.
5. Regulatory Compliance:
-
The trial is conducted in accordance with the principles of Good Clinical Practice (GCP) as outlined by the ICH.
-
Adverse event reporting follows the guidelines of relevant regulatory bodies, such as the FDA's Safety Reporting Requirements for INDs and the EMA's Guideline on Good Pharmacovigilance Practices (GVP) Module VI.[11][16][18][24]
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways of expectorants can provide insights into their potential off-target effects and contribute to a comprehensive safety assessment.
This compound: Gastro-Pulmonary Vagal Reflex
This compound's primary mechanism of action is believed to be the stimulation of a "gastro-pulmonary vagal reflex".[25][26][27][28][29] Ingestion of this compound irritates the gastric mucosa, which in turn stimulates vagal afferent nerve fibers. This signal is transmitted to the brainstem, leading to a reflex stimulation of vagal efferent pathways that innervate the bronchial glands, resulting in increased secretion of a less viscous mucus.
Ambroxol: Multiple Pathways
Ambroxol exhibits a more complex mechanism of action, influencing several signaling pathways. It is known to upregulate glucocerebrosidase (GCase) activity, which is involved in lysosomal function.[30] It also has effects on ion channels, including sodium and calcium channels, and demonstrates anti-inflammatory properties by reducing pro-inflammatory cytokines.[30][31][32][33][34]
N-acetylcysteine (NAC): Antioxidant and Anti-inflammatory Pathways
N-acetylcysteine primarily acts as a precursor to the antioxidant glutathione, thereby reducing oxidative stress. It also exerts anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB and modulating MAP kinase signaling pathways.[35][36][37][38][39]
Conclusion
This compound demonstrates a favorable safety profile with a relatively low incidence of mild adverse events, primarily gastrointestinal and nervous system-related.[1][2][3] In comparison, N-acetylcysteine, while also generally well-tolerated orally, has a higher reported incidence of gastrointestinal side effects.[8] Ambroxol also appears to have a good safety profile, with gastrointestinal events being the most commonly reported.[4][5][6] The available data for bromhexine and potassium iodide are less quantitative, making direct comparisons challenging. The distinct mechanisms of action of these expectorants likely contribute to their differing safety profiles. A thorough understanding of these profiles, supported by robust clinical trial data and a clear elucidation of their signaling pathways, is crucial for informed decision-making in respiratory drug research and development.
References
- 1. Safety And Tolerability Of Extended-Release this compound In Patients With Cough, Thickened Mucus And Chest Congestion Associated With Upper Respiratory Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety And Tolerability Of Extended-Release this compound In Patients With Cough, Thickened Mucus And Chest Congestion Associated With Upper Respiratory Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ambroxol as a Treatment for Parkinson Disease Dementia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ambroxol Shows Target Engagement but No Cognitive Benefit in Individuals with Parkinson Disease Dementia - - Practical Neurology [practicalneurology.com]
- 6. Trial Results: Ambroxol Safe in PDD, But No Clear Evidence of Benefit - Lewy Body Dementia Association [lbda.org]
- 7. opastpublishers.com [opastpublishers.com]
- 8. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. FDA Issues New Draft Guidance on Investigator Responsibilities for Safety Reporting Requirements and Safety Assessment in Certain Research Studies - Drug Information Update [content.govdelivery.com]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. Investigator Responsibilities – Safety Reporting for Investigational Drugs and Devices | FDA [fda.gov]
- 13. hoganlovells.com [hoganlovells.com]
- 14. FDA drafts safety reporting guidance for drug and device investigators | RAPS [raps.org]
- 15. ICH Official web site : ICH [ich.org]
- 16. pipaonline.org [pipaonline.org]
- 17. ICH E2A GUIDELINE | PPTX [slideshare.net]
- 18. Guideline on good pharmacovigilance practices (GVP) – Module VI – Collection, management and submission of reports of suspected adverse reactions to medicinal products (Rev. 2) – AlVigilance [alvigilance.siralance.com]
- 19. database.ich.org [database.ich.org]
- 20. fda.gov [fda.gov]
- 21. ICH E2A CLINICAL SAFETY DATA MANAGEMENT: DEFINITIONS AND STANDARDS FOR EXPEDITED REPORTING - ECA Academy [gmp-compliance.org]
- 22. ICH E2A Clinical safety data management: definitions and standards for expedited reporting - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. policycommons.net [policycommons.net]
- 25. This compound - Wikipedia [en.wikipedia.org]
- 26. The Role of this compound in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. go.drugbank.com [go.drugbank.com]
- 28. droracle.ai [droracle.ai]
- 29. Dextromethorphan this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 31. portlandpress.com [portlandpress.com]
- 32. Ambroxol-Enhanced Frequency and Amplitude of Beating Cilia Controlled by a Voltage-Gated Ca2+ Channel, Cav1.2, via pHi Increase and [Cl−]i Decrease in the Lung Airway Epithelial Cells of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Ambroxol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 34. Protective Effects of Ambroxol on Aβ and α-Synuclein-Induced Neurotoxicity Through Glucocerebrosidase Activation in HT-22 Hippocampal Neuronal Cells [mdpi.com]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. search.library.albany.edu [search.library.albany.edu]
- 38. researchgate.net [researchgate.net]
- 39. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Guaifenesin's Effects in Preclinical Animal Models of COPD: A Review of the Evidence
Introduction to Guaifenesin and COPD Animal Models
This compound is an expectorant widely used to reduce mucus viscosity and facilitate its clearance from the airways. Its primary proposed mechanism of action is the stimulation of the gastro-pulmonary reflex, leading to increased hydration of respiratory secretions. In the context of COPD, a disease characterized by airflow limitation and persistent respiratory symptoms, often associated with chronic inflammation and mucus hypersecretion, the therapeutic potential of this compound is of significant interest.
To evaluate the efficacy of compounds like this compound, researchers rely on animal models that recapitulate key features of COPD. The three most utilized models are:
-
Cigarette Smoke (CS)-Induced Model: This model is considered the most etiologically relevant, mimicking the primary cause of COPD in humans. Chronic exposure to cigarette smoke induces a progressive inflammatory response, emphysematous changes, and airway remodeling.
-
Elastase-Induced Emphysema Model: This model involves the intratracheal instillation of elastase, a protease that degrades elastin in the lung parenchyma. This leads to rapid and severe emphysema, characterized by airspace enlargement and loss of lung elasticity.
-
Lipopolysaccharide (LPS)-Induced Lung Inflammation Model: This model uses a component of the outer membrane of Gram-negative bacteria to induce a potent and acute inflammatory response in the lungs, characterized by a massive influx of neutrophils and the release of pro-inflammatory cytokines. This model is often used to study the acute inflammatory component of COPD and exacerbations.
Comparative Data on this compound's Effects: A Necessarily Hypothetical Overview
A comprehensive literature search did not yield any studies that directly compare the effects of this compound across these three distinct animal models of COPD. Therefore, the following tables are presented as a hypothetical framework to guide future research. The expected outcomes are based on the known pathophysiology of each model and the proposed mechanisms of action of this compound.
Table 1: Hypothetical Effects of this compound in a Cigarette Smoke-Induced COPD Model
| Parameter | Expected Outcome with this compound Treatment | Rationale |
| Inflammatory Cell Infiltration (BALF) | ||
| Macrophages | Potential modest reduction | This compound's primary action is not strongly anti-inflammatory. |
| Neutrophils | Potential reduction | Improved mucus clearance may reduce inflammatory stimuli. |
| Lymphocytes | Unlikely to be significantly affected | |
| Lung Histology | ||
| Mean Linear Intercept (MLI) | Unlikely to be significantly affected | This compound is not expected to reverse established emphysema. |
| Goblet Cell Hyperplasia | Potential reduction | May modulate mucus-producing cell activity. |
| Mucus Production | ||
| Mucin Gene Expression (e.g., MUC5AC) | Potential reduction | In vitro data suggests direct effects on mucus production. |
| Mucus Occlusion Score | Reduction | Consistent with its role as a mucolytic and expectorant. |
Table 2: Hypothetical Effects of this compound in an Elastase-Induced Emphysema Model
| Parameter | Expected Outcome with this compound Treatment | Rationale |
| Pulmonary Function Tests | ||
| Lung Compliance | Unlikely to be significantly improved | Structural damage is the primary driver of compliance changes. |
| Functional Residual Capacity (FRC) | Unlikely to be significantly improved | Dependent on the extent of emphysematous changes. |
| Airway Hyperresponsiveness (AHR) | Potential modest reduction | Improved mucus clearance may reduce airway obstruction. |
| Lung Histology | ||
| Mean Linear Intercept (MLI) | No significant effect | The initial elastase-induced damage is irreversible. |
Table 3: Hypothetical Effects of this compound in an LPS-Induced Lung Inflammation Model
| Parameter | Expected Outcome with this compound Treatment | Rationale |
| Inflammatory Cell Infiltration (BALF) | ||
| Neutrophils | Potential reduction | Improved mucus clearance may reduce neutrophil chemoattractants. |
| Pro-inflammatory Cytokines (BALF/Lung Tissue) | ||
| TNF-α | Potential modest reduction | Secondary to reduced inflammation from improved clearance. |
| IL-1β | Potential modest reduction | Secondary to reduced inflammation from improved clearance. |
| IL-6 | Potential modest reduction | Secondary to reduced inflammation from improved clearance. |
| Lung Edema (Wet/Dry Ratio) | Potential reduction | Improved airway clearance may contribute to better fluid balance. |
Experimental Protocols
Detailed methodologies for establishing these animal models are crucial for the reproducibility and interpretation of results.
1. Cigarette Smoke-Induced COPD Model
-
Animals: Typically, mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are used.
-
Exposure: Animals are exposed to whole-body cigarette smoke or nose-only exposure for a defined period, ranging from a few weeks to several months. The concentration of cigarette smoke is monitored by measuring carbon monoxide levels.
-
This compound Administration: this compound can be administered orally (gavage or in drinking water) or via inhalation, starting before, during, or after the cigarette smoke exposure period.
-
Key Outcome Measures:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Total and differential cell counts (macrophages, neutrophils, lymphocytes).
-
Histology: Lung sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and to measure the mean linear intercept (MLI) for quantification of emphysema. Periodic acid-Schiff (PAS) staining is used to identify and quantify goblet cell hyperplasia and mucus production.
-
Pulmonary Function Tests: Measurement of lung compliance, resistance, and volumes.
-
Molecular Analysis: Quantification of inflammatory cytokine levels (e.g., TNF-α, IL-1β) and mucin gene expression (e.g., MUC5AC) in lung tissue or BALF.
-
2. Elastase-Induced Emphysema Model
-
Animals: Mice and rats are commonly used.
-
Induction: A single intratracheal instillation of porcine pancreatic elastase (PPE) is administered to anesthetized animals. The dose of elastase determines the severity of the resulting emphysema.
-
This compound Administration: Treatment with this compound would typically commence after the induction of emphysema to assess its therapeutic potential on established disease.
-
Key Outcome Measures:
-
Pulmonary Function Tests: Measurement of lung compliance, functional residual capacity (FRC), and total lung capacity (TLC) are primary endpoints.
-
Histology: H&E staining to measure the mean linear intercept (MLI) and assess the extent of alveolar destruction.
-
Airway Hyperresponsiveness (AHR): Assessed by measuring the response to bronchoconstrictors like methacholine.
-
3. Lipopolysaccharide (LPS)-Induced Lung Inflammation Model
-
Animals: Mice are frequently used for this model.
-
Induction: A single intratracheal or intranasal administration of LPS from a Gram-negative bacterium (e.g., E. coli) is given to the animals.
-
This compound Administration: this compound can be given prophylactically (before LPS) or therapeutically (after LPS) to evaluate its anti-inflammatory effects.
-
Key Outcome Measures:
-
BALF Analysis: Total and differential cell counts, with a focus on neutrophils, are performed at various time points after LPS challenge (e.g., 4, 24, 48 hours).
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in BALF and lung homogenates are measured using ELISA or other immunoassays.
-
Lung Edema: The lung wet-to-dry weight ratio is determined to quantify the extent of pulmonary edema.
-
Myeloperoxidase (MPO) Activity: An enzyme marker for neutrophil infiltration in the lung tissue.
-
Visualizing the Pathways and Processes
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: Pathophysiological cascade in the cigarette smoke-induced COPD model.
Caption: Progression of lung damage in the elastase-induced emphysema model.
Caption: Inflammatory signaling in the LPS-induced lung inflammation model.
Caption: Proposed mechanisms of action for this compound.
Conclusion and Future Directions
While this compound is a well-established expectorant, its efficacy in the broader context of COPD pathophysiology, particularly its anti-inflammatory and disease-modifying potential, remains to be thoroughly investigated in preclinical models. The existing literature strongly supports its role in improving mucus clearance, which is a significant component of chronic bronchitis and COPD. However, there is a clear gap in research regarding its effects on the cardinal features of different COPD phenotypes as represented by the cigarette smoke, elastase, and LPS models.
For drug development professionals and researchers, this analysis highlights a critical need for direct, comparative in vivo studies. Such research would be invaluable in elucidating the full therapeutic potential of this compound in COPD and would provide a more robust scientific basis for its clinical use in this patient population. Future studies should aim to provide the quantitative data necessary to populate the tables presented in this guide, thereby offering a clearer picture of this compound's utility across the spectrum of COPD-related pathologies.
An Independent Comparative Analysis of the Guaifenesin Protocol for Fibromyalgia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the "Guaifenesin protocol," an alternative treatment for fibromyalgia (FM), with standard, FDA-approved pharmacological therapies. The analysis is based on available data from independent clinical trials to evaluate the evidence supporting each approach.
Introduction to Fibromyalgia and Treatment Landscape
Fibromyalgia is a complex, chronic pain disorder characterized by widespread musculoskeletal pain, fatigue, sleep disturbances, and cognitive dysfunction. While its pathophysiology is not fully elucidated, it is understood to involve central sensitization, a process of amplified pain signaling within the central nervous system. The current treatment landscape for fibromyalgia includes three FDA-approved drugs—pregabalin, duloxetine, and milnacipran—alongside non-pharmacological interventions. The this compound protocol, proposed in the 1990s, remains a popular alternative therapy despite not being approved by the FDA for this indication. This guide focuses on the independent, scientific validation of this protocol in comparison to established treatments.
The this compound Protocol: Proposed Mechanism of Action
The this compound protocol was developed by Dr. R. Paul St. Amand, who theorized that fibromyalgia is a result of the abnormal accumulation of phosphate in the body's cells, leading to a deficit in cellular energy (ATP). The protocol consists of three main components:
-
This compound Administration: Titrated doses of this compound, an over-the-counter expectorant.
-
Salicylate Avoidance: Strict avoidance of salicylates in all forms (topical and oral), as they are believed to block the action of this compound.
-
Dietary Modification: A low-carbohydrate diet is often recommended for patients who are also hypoglycemic.
The proposed mechanism posits that this compound, through a mild uricosuric effect, enhances the renal excretion of phosphate, thereby reversing the underlying metabolic abnormality presumed to cause fibromyalgia symptoms. However, this theory has not been substantiated by independent research.
Caption: Hypothesized mechanism of the this compound protocol.
Independent Clinical Validation of the this compound Protocol
A thorough review of the scientific literature reveals only one independent, randomized, placebo-controlled trial designed to validate the efficacy of the this compound protocol.
Study: Bennett RM, De Garmo P, Clark SR. "A randomized, prospective, 12 month study to compare the efficacy of this compound versus placebo in the management of fibromyalgia." Presented at the American College of Rheumatology meeting, 1996.
-
Study Design: A one-year, double-blind, randomized, placebo-controlled trial.
-
Participants: 40 female patients diagnosed with fibromyalgia.
-
Intervention Groups:
-
This compound Group (n=20): Received 600 mg of this compound twice daily.
-
Placebo Group (n=20): Received an identical-looking placebo twice daily.
-
-
Concomitant Instructions: All participants were instructed to avoid salicylates, in accordance with the protocol's requirements.
-
Primary Outcome Measures:
-
Symptom severity (details on specific scales used in the abstract are limited).
-
Tender point count (manual palpation of 18 specified points).
-
Laboratory measures: Serum and urinary levels of uric acid and phosphate.
-
-
Assessment Schedule: Evaluations were conducted every three months for one year.
Caption: Experimental workflow of the Bennett et al. (1996) study.
The 1996 conference abstract and subsequent reports of the Bennett et al. study state that there were no statistically significant differences between the this compound and placebo groups on any of the measured variables over the one-year study period.[1] This included pain, other fibromyalgia symptoms, tender point counts, and laboratory measures of phosphate and uric acid.[1] The study's lead author concluded that any perceived benefit from the protocol in non-controlled settings was likely attributable to a placebo effect.[2]
Note: Specific quantitative data (e.g., mean changes in scores, p-values) from this study are not available in published literature, as the findings were presented as a conference abstract and a full peer-reviewed paper with detailed tables was not published. Therefore, a direct quantitative comparison in the tables below is based on the reported outcome of "no significant effect."
Comparison with FDA-Approved Fibromyalgia Therapies
In contrast to the this compound protocol, three medications have undergone extensive clinical testing and received FDA approval for the management of fibromyalgia. Their mechanisms of action are distinct from the phosphate theory.
-
Pregabalin: An alpha-2-delta (α2δ) ligand. It binds to the α2δ subunit of voltage-gated calcium channels in the central nervous system. This action reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate and substance P, thereby calming over-excited nerve cells.
-
Duloxetine and Milnacipran: Both are Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). They work by increasing the levels of serotonin and norepinephrine in the brain and spinal cord. These neurotransmitters are key components of the descending pain-inhibitory pathways, which act as the body's natural pain-relief system. By enhancing the activity of these pathways, SNRIs can reduce the perception of pain.[3][4][5][6][7]
Caption: Mechanisms of action for FDA-approved fibromyalgia drugs.
The following tables summarize the quantitative outcomes from the independent trial of the this compound protocol and pivotal trials of FDA-approved medications.
Table 1: Comparison of Efficacy on Key Fibromyalgia Endpoints
| Treatment (Daily Dose) | Study Duration | Change in Pain Score (vs. Placebo) | Change in FIQ Total Score (vs. Placebo) | % of Patients with ≥30% Pain Reduction (vs. Placebo) |
| This compound (1200 mg) | 12 Months | No Significant Difference | No Significant Difference | Not Reported |
| Pregabalin (300-600 mg) | 8-14 Weeks | Significant Reduction (p < 0.001) | Numerically greater, but often not statistically significant improvement | ~40-50% vs. ~20-30% |
| Duloxetine (60-120 mg) | 12-24 Weeks | Significant Reduction (p < 0.001) | Significant Reduction (p < 0.001) | ~47-50% vs. ~30% |
| Milnacipran (100-200 mg) | 15-27 Weeks | Significant Reduction (p < 0.01) | Significant Reduction (p < 0.01) | ~52-56% vs. ~40% |
Data for FDA-approved drugs are aggregated from multiple pivotal trials and pooled analyses.[3][5][7][8][9][10][11][12] FIQ: Fibromyalgia Impact Questionnaire. Higher scores indicate greater disease impact.
Table 2: Summary of Safety and Tolerability
| Treatment | Common Adverse Events | Discontinuation Rate due to AEs |
| This compound | Not significantly different from placebo in the clinical trial. | Not significantly different from placebo. |
| Pregabalin | Dizziness, somnolence, weight gain, peripheral edema.[5][13] | ~10-25% (dose-dependent) |
| Duloxetine | Nausea, dry mouth, constipation, headache, insomnia.[11] | ~15-25% (dose-dependent) |
| Milnacipran | Nausea, headache, constipation, dizziness, insomnia, hyperhidrosis.[3][6][14] | ~20-25% (dose-dependent) |
Conclusion for the Scientific Community
Based on the available independent evidence, the this compound protocol is not supported as an effective treatment for fibromyalgia. The sole randomized controlled trial conducted to validate its efficacy found it to be no better than a placebo in improving symptoms or affecting the proposed underlying phosphate metabolism.[1] The theoretical basis of the protocol remains unproven.
In stark contrast, the FDA-approved medications—pregabalin, duloxetine, and milnacipran—have demonstrated statistically significant, albeit modest, efficacy in reducing pain and improving function in multiple large-scale clinical trials. These agents have well-defined mechanisms of action that align with current neurobiological models of fibromyalgia, specifically the modulation of central pain pathways.
For drug development professionals and researchers, the data clearly indicates that therapeutic strategies targeting central nervous system neurotransmission have a validated, though partial, clinical benefit. The history of the this compound protocol underscores the critical importance of rigorous, independent, placebo-controlled trials in validating treatment claims, particularly for complex and subjective conditions like fibromyalgia. Future research and development should continue to focus on validated neurobiological targets to address the unmet needs of patients with fibromyalgia.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The placebo effect and its determinants in fibromyalgia: meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. Milnacipran (Savella), a Treatment Option for Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Pregabalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Duloxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Milnacipran for the management of fibromyalgia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Milnacipran (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. drugs.com [drugs.com]
- 13. providence.elsevierpure.com [providence.elsevierpure.com]
- 14. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]
Assessing the Clinical Superiority of Guaifenesin in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Guaifenesin, a widely utilized expectorant, is a cornerstone in the symptomatic treatment of respiratory conditions characterized by mucus accumulation. Its clinical utility is often leveraged in combination with other active pharmaceutical ingredients to provide a multi-symptom approach to cough and cold. This guide offers an objective comparison of this compound combination therapies, supported by available experimental data, to assess their clinical performance and potential for superiority over monotherapy or alternative combinations.
Mechanism of Action: A Synergistic Approach
This compound's primary mechanism of action is believed to be the stimulation of the gastro-pulmonary reflex. By irritating the gastric mucosa, it triggers a reflex arc that increases the secretion of a less viscous mucus in the respiratory tract, thereby facilitating its clearance through coughing.[1] This action is complemented by the mechanisms of other agents in combination therapies, such as the central cough suppression by dextromethorphan, a non-competitive NMDA receptor antagonist, or the decongestant effects of pseudoephedrine.
Comparative Clinical Efficacy
The clinical superiority of this compound in combination therapies is often attributed to the synergistic effect of its components, addressing multiple symptoms of a respiratory infection simultaneously. However, the degree of superiority can vary depending on the specific combination and the symptoms being targeted.
This compound in Combination with Dextromethorphan and Codeine
A key clinical trial by Croughan-Minihane et al. (1993) compared the effectiveness of three cough syrup formulations: this compound alone, this compound with codeine, and this compound with dextromethorphan in patients with uncomplicated respiratory tract infections. The study concluded that all three formulations were equally effective in relieving cough symptoms.[2][3] While this suggests no clear superiority of the combination therapies over this compound monotherapy in this particular study, it is important to note that the combination products offer the additional benefit of a centrally acting antitussive.
This compound in Combination with Pseudoephedrine
A randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of an extended-release combination of this compound (1200 mg) and pseudoephedrine hydrochloride (120 mg) for symptom relief in patients with acute upper respiratory tract infections (URTIs).[4] The study found that the combination product provided effective symptom control compared to a placebo.[4]
Table 1: Efficacy of this compound/Pseudoephedrine Combination vs. Placebo in Acute URTI
| Outcome Measure | This compound/Pseudoephedrine (n=586) | Placebo (n=593) | p-value |
| Change from Baseline in Total Symptom Score (Day 4) | Data not specified | Data not specified | Not statistically significant for overall relief |
| Desire for Antibiotics (Day 8) | 4.2% | 8.0% | <0.05 |
| Patient-Reported Efficacy (Day 8) | Statistically significant improvement | Lower improvement | 0.025 |
Data sourced from the publication of the NCT01202279 clinical trial.[4]
The study also reported statistically significant improvements in individual symptom scores for thickened mucus, nasal congestion, runny nose, sinus headache, sinus pressure, and postnasal drip with the combination therapy compared to placebo.[4]
Safety and Tolerability
The safety profile of this compound combination therapies is generally favorable, with adverse events being typically mild to moderate in severity.
Table 2: Common Treatment-Related Adverse Events
| Adverse Event | This compound/Pseudoephedrine ER | Placebo |
| Insomnia | 2.6% | Not specified |
| Nausea | 2.3% | Not specified |
| Headache | 1.3% | Not specified |
| Total Treatment-Related AEs | 9.8% | 4.7% |
Data from a study on extended-release this compound/pseudoephedrine as adjunctive therapy to antibiotics.
In the comparative study of this compound with and without codeine or dextromethorphan, no statistically significant differences in side effects were reported among the treatment groups.[2]
Experimental Protocols
Study Design: this compound/Pseudoephedrine for Acute URTI (NCT01202279)[4]
-
Study Type: Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
-
Patient Population: 1179 patients aged 18 to 75 years with symptoms of acute URTIs.
-
Intervention:
-
Treatment Group: Extended-release tablets containing 1200 mg this compound and 120 mg pseudoephedrine hydrochloride, taken twice daily for 7 days.
-
Control Group: Matching placebo tablets.
-
-
Primary Outcome Measures:
-
Proportion of patients experiencing overall relief at the Day 4 evening assessment.
-
-
Secondary Outcome Measures:
-
Change from baseline in individual and total symptom scores.
-
Patient and physician global assessments of efficacy.
-
Use of rescue medication.
-
Adverse events.
-
Visualizing Mechanisms and Workflows
To better understand the underlying pharmacology and experimental design, the following diagrams are provided.
Conclusion
The available evidence suggests that this compound in combination therapies offers a convenient and effective approach to managing the multi-symptom nature of acute respiratory tract infections. The addition of a cough suppressant like dextromethorphan or a decongestant like pseudoephedrine can provide broader symptom relief than this compound alone. However, the assertion of clear clinical superiority in terms of cough relief for combinations with antitussives over this compound monotherapy is not strongly supported by the currently accessible comparative data. The combination of this compound and pseudoephedrine has demonstrated significant efficacy in relieving a range of URTI symptoms beyond what would be expected from a single-ingredient product. Further well-designed, head-to-head clinical trials with detailed reporting of quantitative outcomes are necessary to definitively establish the clinical superiority of specific this compound combination therapies.
References
Placebo-Controlled Evaluation of Guaifenesin's Muscle Relaxant Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the muscle relaxant properties of guaifenesin against other commonly used muscle relaxants, with a focus on data from placebo-controlled clinical trials. The information is intended to support research, discovery, and decision-making in the field of drug development.
Introduction
This compound, an expectorant widely available in over-the-counter cough and cold remedies, has been investigated for its potential as a muscle relaxant. Preclinical studies and its use in veterinary medicine as a centrally acting muscle relaxant have prompted exploration of its efficacy in humans for musculoskeletal pain and spasm. This guide synthesizes the available evidence from placebo-controlled trials and compares its performance with established muscle relaxants, cyclobenzaprine and methocarbamol.
Comparative Efficacy: Analysis of Placebo-Controlled Trials
The following tables summarize the quantitative data from key placebo-controlled studies evaluating the efficacy of this compound, cyclobenzaprine, and methocarbamol in treating muscle spasm and associated pain.
Table 1: this compound for Upper Back, Neck, and Shoulder Pain
| Treatment Group | N | Primary Endpoint: Mean Change from Baseline in Muscle Spasm Score (0-10 scale) | Key Secondary Endpoints: Change in Pain, Tension, and Discomfort Scores | Reference |
| This compound 1200 mg BID | 25 | -1.77 | Showed greater mean reductions in pain (52%), tension (28%), and discomfort (108%) compared to placebo. | --INVALID-LINK-- |
| Placebo (matched to 1200 mg) | 26 | -1.42 | - | --INVALID-LINK-- |
| This compound 600 mg BID | 13 | -1.53 | Did not show a clear effect toward improvement compared to its matched placebo. | --INVALID-LINK-- |
| Placebo (matched to 600 mg) | 13 | -1.74 | - | --INVALID-LINK-- |
Note: The differences in the primary endpoint were not statistically significant.
Table 2: Cyclobenzaprine for Acute Skeletal Muscle Spasm
| Treatment Group | N | Primary Endpoint: Physician's Global Assessment Score (0-4 scale) | Key Secondary Endpoints: Patient's Global Impression of Change, Relief from Starting Backache | Reference |
| Cyclobenzaprine 10 mg TID | 100 | Statistically significant improvement vs. placebo (p ≤ 0.001) | Statistically significant improvements vs. placebo (p ≤ 0.001) | --INVALID-LINK-- |
| Cyclobenzaprine 5 mg TID | 102 | Statistically significant improvement vs. placebo (p ≤ 0.001) | Statistically significant improvements vs. placebo (p ≤ 0.001) | --INVALID-LINK-- |
| Placebo | 102 | - | - | --INVALID-LINK-- |
Table 3: Methocarbamol for Painful Muscle Spasm and Muscle Cramps
| Study | Treatment Group | N | Primary Endpoint | Key Findings |
| Valtonen, 1975 | Methocarbamol 1500 mg QID | 59 | Clinical response to treatment | Effective in ~60% of patients vs. 30% in the placebo group (p < 0.01). |
| Valtonen, 1975 | Placebo | 59 | Clinical response to treatment | - |
| Abd-Elsalam et al., 2019 | Methocarbamol | 50 | Frequency and duration of muscle cramps | Significant decrease in the frequency and duration of cramps and significant improvement in pain score. |
| Abd-Elsalam et al., 2019 | Placebo | 50 | Frequency and duration of muscle cramps | No significant changes observed. |
Experimental Protocols
This compound: Collaku et al., 2017 Study Protocol
-
Study Design: A multicenter, randomized, placebo-controlled, repeat-dose, 4-arm, parallel study.
-
Participants: Adults with acute upper back, neck, or shoulder muscle spasm and pain.
-
Intervention: Participants were randomized in a 2:2:1:1 ratio to receive this compound 600 mg, this compound 1200 mg, or matched placebos twice daily for 7 days.
-
Primary Endpoint: Change from baseline in the subject's rating of muscle spasm, measured on an 11-point numeric rating scale (NRS).
-
Secondary Endpoints: Subject's rating of muscle pain, tension, and discomfort, also measured on an 11-point NRS.
Cyclobenzaprine: Borenstein et al., 2003 Study Protocol
-
Study Design: Two identical randomized, parallel-group, double-blind, placebo-controlled studies.
-
Participants: Patients with acute skeletal muscle spasm of local origin.
-
Intervention: Patients were randomized to receive cyclobenzaprine 5 mg, 10 mg, or placebo three times daily for 7 days.
-
Primary Efficacy Measures: Physician's global assessment and patient's global impression of change.
-
Secondary Efficacy Measures: Patient's rating of medication helpfulness and relief from starting backache.
Methocarbamol: Valtonen, 1975 Study Protocol
-
Study Design: A double-blind, placebo-controlled trial.
-
Participants: 59 matched pairs of patients with painful muscle spasm.
-
Intervention: Patients received either methocarbamol (1500 mg four times a day) or a placebo.
-
Primary Endpoint: Clinical assessment of the effectiveness of the treatment in relieving muscle spasm.
Methocarbamol: Abd-Elsalam et al., 2019 Study Protocol
-
Study Design: A randomized, placebo-controlled trial.
-
Participants: 100 patients with liver cirrhosis and frequent muscle cramps.
-
Intervention: Patients were randomized to receive either methocarbamol or a placebo for one month.
-
Primary Endpoints: Severity, duration, and frequency of muscle cramps, assessed via a questionnaire.
Signaling Pathways and Mechanisms of Action
The muscle relaxant effects of this compound, cyclobenzaprine, and methocarbamol are mediated through different central nervous system pathways.
This compound: Proposed Mechanism of Action
The exact mechanism of this compound's muscle relaxant effect is not fully elucidated. However, it is proposed to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. This is similar to the mechanism of its chemical relative, mephenesin. By blocking the NMDA receptor, this compound may inhibit the excitatory neurotransmission that contributes to muscle hypertonicity and spasm.
Safety Operating Guide
Proper Disposal of Guaifenesin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of guaifenesin in a laboratory setting. The following procedures are designed to ensure the safety of personnel and compliance with environmental regulations.
Hazard Assessment and Waste Characterization
This compound is not classified as a hazardous waste based on the characteristics of ignitability, corrosivity, reactivity, or acute toxicity.[1] However, it should be managed as a chemical waste and must be segregated from general laboratory trash.[1] Environmental releases should be avoided, as the full environmental properties have not been thoroughly evaluated.[2]
Quantitative Toxicity Data
| Data Point | Value | Species | Source |
| Acute Oral LD50 | 1.5 g/kg | Rat | [3] |
| Initial Threshold Screening Level (ITSL) | 5 μg/m³ (annual average) | N/A | [3] |
Step-by-Step Disposal Procedure
The recommended procedure for the proper disposal of this compound and its associated waste is as follows:
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles with side shields, gloves, and a lab coat when handling this compound waste.[1]
2. Waste Segregation:
-
Designate a specific, clearly labeled container for this compound waste.[1]
-
Segregate waste containing this compound from other laboratory waste streams.[4]
-
Distinguish between solid waste (e.g., contaminated gloves, weighing paper) and liquid waste (e.g., unused solutions).[4]
3. Waste Collection:
-
Solid Waste: Collect in a designated, labeled, and sealed plastic bag or container.[4]
-
Liquid Waste: Collect in a clearly labeled, sealed, and appropriate chemical waste container.[4]
-
Keep waste containers closed except when adding waste.[1]
4. Spill Management:
-
Use personal protective equipment and collect the spilled material without creating dust.[1][3]
-
Pick up and arrange disposal, keeping the material in suitable, closed containers.[3]
5. Disposal of Empty Containers:
-
Empty containers that held this compound must be disposed of properly as they may contain residual chemical.[1]
-
After rinsing, deface the label on the empty container before disposal in the appropriate solid waste stream.[1]
6. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[3][4][5] The EPA advises against flushing unwanted prescription and over-the-counter drugs.[6]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
A common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Dispose of all waste in accordance with local, state, and federal regulations.[2][4] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[4]
Experimental Protocols
There are no widely established experimental protocols for the neutralization or deactivation of this compound prior to disposal. This is primarily because it is not considered a highly reactive or hazardous chemical. The recommended disposal methods of incineration or handing over to a licensed disposal company are considered sufficient for safe management.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Guaifenesin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Guaifenesin, empowering you to maintain the highest safety standards in your critical work.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form, adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended personal protective equipment.
| Exposure Scenario | Recommended PPE | Rationale |
| Low Volume/Weighing | Nitrile gloves, Safety glasses with side shields, Lab coat | Prevents skin and eye contact with small quantities. |
| High Volume/Bulk Handling | Nitrile gloves, Chemical safety goggles, Lab coat or impervious clothing, NIOSH-approved respirator | Protects against significant dust inhalation and extensive skin contact.[1] |
| Risk of Splash (Solutions) | Nitrile gloves, Chemical safety goggles or face shield, Lab coat | Prevents eye and skin contact from splashes. |
Standard Operating Procedure for Handling this compound
Following a standardized procedure for handling this compound from receipt to disposal is a critical component of laboratory safety.
Standard Operating Procedure: this compound Handling
Caption: Standard workflow for handling this compound.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an accidental exposure to this compound.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2] If skin irritation occurs, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Plan
In the event of a this compound spill, a prompt and organized response is necessary to mitigate risks.
This compound Spill Response Workflow
Caption: Logical workflow for a this compound spill.
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment and complying with regulations.
Storage: Store this compound in a cool, dry, and well-ventilated area.[2] Keep the container tightly closed to prevent contamination and moisture absorption.[2] Store away from heat, direct sunlight, and moisture.[5]
Disposal: Dispose of unused or waste this compound in accordance with all applicable federal, state, and local regulations.[3] For small quantities, it is often recommended to mix the compound with an inert material, such as sand or cat litter, before placing it in a sealed container for disposal in the trash.[6][7] This renders the drug less appealing and helps prevent it from leaching into the environment.[6] Always check with your institution's environmental health and safety department for specific disposal guidelines. Do not flush down the toilet unless specifically instructed to do so by safety officials.[7][8]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. paipharma.com [paipharma.com]
- 4. theglobalquality.com [theglobalquality.com]
- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 7. Medicine: Proper Disposal [nationwidechildrens.org]
- 8. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
